Product packaging for 2-Cyclopropylethan-1-amine-d4(Cat. No.:)

2-Cyclopropylethan-1-amine-d4

Numéro de catalogue: B594587
Poids moléculaire: 89.17 g/mol
Clé InChI: ZOGZOXRETBBBJI-KHORGVISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopropylethyl-1,1,2,2-d4-amine is a chemical compound where four hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes the compound a valuable tool in research. It is primarily used in analytical chemistry and pharmacology. One key application is in Mass Spectrometry, where it serves as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological samples. Its use helps researchers study drug metabolism and pharmacokinetics (DMPK) with high precision, tracing the absorption, distribution, metabolism, and excretion of compounds. The deuterated amine is also useful in mechanistic studies and as a building block in the synthesis of more complex labeled molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N B594587 2-Cyclopropylethan-1-amine-d4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZOXRETBBBJI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-cyclopropylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, also known as 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a stable, isotopically labeled version of 2-cyclopropylethanamine where four hydrogen atoms on the ethyl chain have been replaced with deuterium (B1214612). This isotopic substitution is a valuable tool in drug discovery and development, particularly for studies involving metabolic stability and reaction mechanisms.

Table 1: General Chemical Information

PropertyValue
Chemical Name This compound
Synonyms 2-Cyclopropylethyl-1,1,2,2-d4-amine, (2-Aminoethyl-d4)cyclopropane
CAS Number 1219795-00-2
Molecular Formula C₅H₇D₄N
Molecular Weight 89.17 g/mol
Isotopic Enrichment ≥ 98 atom % D

Table 2: Physical Properties (Predicted and Inferred)

PropertyValueNotes
Appearance Colorless to light yellow liquidBased on the non-deuterated analog and general primary amines.
Odor Amine-like (similar to ammonia)Typical for primary amines.
Boiling Point Not availableExpected to be slightly higher than the non-deuterated analog (2-cyclopropylethanamine).
Density Not availableExpected to be slightly higher than the non-deuterated analog.
Solubility Miscible with water and common organic solventsBased on the properties of similar short-chain amines.

Synthesis and Experimental Protocols

A common route to primary amines is the reduction of the corresponding nitrile. Therefore, a proposed synthesis of this compound would involve the reduction of a deuterated 2-cyclopropylacetonitrile precursor.

Proposed Synthesis Workflow

A 2-Cyclopropylacetonitrile B 2-Cyclopropylacetonitrile-d4 A->B Deuterium Exchange C This compound B->C Reduction (e.g., LiAlD4)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of Nitriles to Primary Amines (General Procedure)

This protocol describes a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (or its deuterated analog for isotopic labeling).

Materials:

Procedure:

  • A suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • A solution of the nitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlD₄ suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled back to 0°C.

  • The reaction is carefully quenched by the sequential and dropwise addition of water (1 volume), followed by a 10% sodium hydroxide solution (1.5 volumes), and finally water again (3 volumes). This should be done with vigorous stirring.

  • The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or DCM.

  • The organic layer of the filtrate is separated, washed twice with water and once with brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude amine.

  • If necessary, the product can be further purified by distillation or column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂1.1 - 2.0broad singlet
-CH- (cyclopropyl)0.6 - 0.8multiplet
-CH₂- (cyclopropyl)0.3 - 0.5multiplet
-CH₂- (cyclopropyl)0.0 - 0.2multiplet

Note: The signals for the deuterated ethyl group (-CD₂-CD₂-) will be absent in the ¹H NMR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C D₂-NH₂~40 (with splitting due to deuterium coupling)
C D₂-CH~35 (with splitting due to deuterium coupling)
-C H- (cyclopropyl)~10
-C H₂- (cyclopropyl)~4

Mass Spectrometry: In mass spectrometry, primary amines often undergo α-cleavage. For this compound, the molecular ion peak (M⁺) would be expected at m/z 89. Due to the presence of one nitrogen atom, this molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule. The base peak would likely result from the loss of a cyclopropyl (B3062369) radical, leading to a fragment at m/z 48 ([CD₂NH₂]⁺).

Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under normal storage conditions, though amines can be sensitive to air and light over time. It is recommended to store it under an inert atmosphere in a tightly sealed container.[1]

  • Reactivity: As a primary amine, it will exhibit typical nucleophilic properties, reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It is a weak base and will form salts with acids. It is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been published, the structural motif of a cyclopropylamine (B47189) is well-known in medicinal chemistry for its ability to act as a mechanism-based inhibitor of monoamine oxidases (MAO).[2]

Monoamine Oxidase (MAO) Inhibition

MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[2]

Cyclopropylamines are known to be irreversible inhibitors of MAO. The proposed mechanism involves the oxidation of the amine by the flavin cofactor of the enzyme, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[2]

A Cyclopropylamine Derivative B MAO-Flavin Complex A->B Binding to Active Site C Oxidized Amine Intermediate B->C Oxidation by Flavin D Ring-Opened Reactive Species C->D Cyclopropyl Ring Opening E Covalent Adduct (Inactive MAO) D->E Covalent Modification

Caption: Proposed mechanism of MAO inhibition by cyclopropylamines.

Given the structural similarity, it is highly probable that 2-cyclopropylethanamine and its deuterated analog would also exhibit MAO inhibitory activity. The deuteration at the ethyl chain may influence the pharmacokinetics of the molecule, potentially altering its metabolic stability and duration of action, which is a key area of interest in drug development.

Safety and Handling

This compound is classified as a corrosive and flammable liquid.[1] Standard laboratory safety precautions for handling such chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

  • First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This guide provides a summary of the available and inferred information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Technical Guide: 2-Cyclopropylethan-1-amine-d4 (CAS: 1219795-00-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethan-1-amine-d4 is the deuterium-labeled form of 2-cyclopropylethanamine.[1] Deuterated compounds, wherein one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in pharmaceutical research and development. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This substitution can influence the pharmacokinetic and metabolic profiles of drug candidates, often leading to slower metabolism and increased exposure.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, proposed synthesis and analytical methods, and its role in metabolic studies.

Physicochemical and Isotopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 1219795-00-2[1][2]
Unlabeled CAS Number 62893-54-3[2]
Molecular Formula C₅H₇D₄N[2]
Molecular Weight 89.17 g/mol [2]
Appearance Liquid[1]
Isotopic Enrichment ≥98 atom % D[2]
Storage Conditions Room temperature (short-term); -20°C (long-term)[1]

Applications in Research and Drug Development

This compound serves as a crucial tool in several areas of pharmaceutical science:

  • Internal Standard: Due to its mass difference from the unlabeled analog, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] This allows for accurate determination of the concentration of the non-deuterated compound in biological matrices.

  • Metabolic Tracer: It is used to trace the metabolic fate of 2-cyclopropylethanamine in vivo and in vitro. By tracking the deuterated compound and its metabolites, researchers can elucidate metabolic pathways and identify potential sites of metabolic instability.

  • Pharmacokinetic Studies: The kinetic isotope effect resulting from deuteration can slow down metabolism at the site of labeling. This allows for a more detailed study of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of cyclopropylamines and deuteration techniques.

Proposed Synthesis of this compound

This proposed synthesis involves the reduction of a suitable precursor with a deuterium source.

Reaction Scheme:

Synthesis Cyclopropylacetonitrile (B1348260) Cyclopropylacetonitrile This compound This compound Cyclopropylacetonitrile->this compound 1. LiAlD4 2. H2O workup

Caption: Proposed synthesis of this compound.

Materials:

  • Cyclopropylacetonitrile

  • Lithium aluminum deuteride (B1239839) (LiAlD₄)

  • Anhydrous diethyl ether

  • Deuterium oxide (D₂O)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of cyclopropylacetonitrile in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of D₂O at 0°C.

  • The resulting mixture is stirred for an additional 1 hour at room temperature.

  • The solid precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential to confirm the position and extent of deuteration.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the ethyl chain adjacent to the cyclopropyl (B3062369) group and the amine group should be significantly diminished or absent, confirming successful deuteration.

²H NMR Analysis:

  • Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the isotopic purity of the synthesized compound.

Sample Preparation:

GC-MS Parameters (Example):

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 30-200.

The mass spectrum will show a molecular ion peak at m/z 89, confirming the incorporation of four deuterium atoms. The isotopic distribution can be analyzed to determine the percentage of d4-labeled compound.

Metabolism of Cyclopropylamines

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. However, when attached to an amine, it can be a site of metabolism, primarily by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

General Metabolic Pathway

The metabolism of cyclopropylamines can proceed through oxidation of the amine, which can lead to ring opening of the cyclopropyl group and the formation of reactive intermediates. These intermediates have the potential to covalently bind to cellular macromolecules, which is a consideration in drug safety assessment.

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Cellular Adducts Cyclopropylamine_Derivative 2-Cyclopropylethan-1-amine Oxidized_Intermediate Oxidized Intermediate Cyclopropylamine_Derivative->Oxidized_Intermediate CYP450 / FMO Cyclopropylamine_Derivative->Oxidized_Intermediate Ring_Opened_Metabolite Ring-Opened Metabolite Oxidized_Intermediate->Ring_Opened_Metabolite Ring Scission Oxidized_Intermediate->Ring_Opened_Metabolite Reactive_Intermediate Reactive Intermediate Ring_Opened_Metabolite->Reactive_Intermediate Ring_Opened_Metabolite->Reactive_Intermediate Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Ring_Opened_Metabolite->Conjugated_Metabolite UGTs, etc. Ring_Opened_Metabolite->Conjugated_Metabolite Covalent_Adducts Covalent Adducts (e.g., with Proteins) Reactive_Intermediate->Covalent_Adducts Reactive_Intermediate->Covalent_Adducts

Caption: General metabolic pathway of cyclopropylamines.

Conclusion

This compound is a valuable research tool for scientists in drug discovery and development. Its primary utility as an internal standard and metabolic tracer allows for more accurate and detailed pharmacokinetic and metabolic studies. Understanding its synthesis, analytical characterization, and potential metabolic pathways is crucial for its effective application in advancing pharmaceutical research.

References

In-Depth Technical Guide to the Synthesis of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the deuterated compound 2-cyclopropylethan-1-amine-d4. This isotopically labeled molecule is a valuable tool in pharmaceutical research, particularly in studies involving drug metabolism and pharmacokinetics (DMPK). The strategic incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug candidate, potentially leading to improved therapeutic properties. This guide outlines a robust four-step synthetic pathway, complete with detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is designed as a four-step sequence commencing with commercially available cyclopropanecarboxylic acid. The core of this strategy involves the sequential introduction of deuterium atoms through the use of lithium aluminum deuteride (B1239839) (LiAlD₄) as a powerful deuterating agent.

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow cluster_0 Step 1: Deuterated Alcohol Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Final Reduction A Cyclopropanecarboxylic Acid B (Cyclopropyl)methan-d2-ol A->B  LiAlD₄, Anhydrous THF   C (Bromomethyl-d2)cyclopropane B->C  NBS, PPh₃, DCM   D Cyclopropylacetonitrile-d2 C->D  NaCN, DMSO   E This compound D->E  1. LiAlD₄, Anhydrous THF 2. H₂O Workup  

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on literature precedents for analogous non-deuterated reactions and may vary depending on experimental conditions.

StepReactantProductReagentsSolventTypical Yield (%)Purity (%)
1Cyclopropanecarboxylic Acid(Cyclopropyl)methan-d2-olLithium aluminum deuteride (LiAlD₄)Anhydrous THF85-95>98
2(Cyclopropyl)methan-d2-ol(Bromomethyl-d2)cyclopropaneN-Bromosuccinimide (NBS), Triphenylphosphine (B44618) (PPh₃)Dichloromethane (B109758) (DCM)70-85>97
3(Bromomethyl-d2)cyclopropaneCyclopropylacetonitrile-d2Sodium cyanide (NaCN)Dimethyl sulfoxide (B87167) (DMSO)80-90>98
4Cyclopropylacetonitrile-d2This compoundLithium aluminum deuteride (LiAlD₄)Anhydrous THF75-85>99

Experimental Protocols

Step 1: Synthesis of (Cyclopropyl)methan-d2-ol

This step involves the reduction of the carboxylic acid group to a dideuterated primary alcohol using lithium aluminum deuteride.

Step1_Pathway reactant Cyclopropanecarboxylic Acid C₄H₆O₂ reagent LiAlD₄ reactant->reagent product (Cyclopropyl)methan-d2-ol C₄H₆D₂O reagent->product

Caption: Reduction of cyclopropanecarboxylic acid.

Methodology:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The rate of addition is controlled to maintain the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (cyclopropyl)methan-d2-ol as a colorless oil.

Step 2: Synthesis of (Bromomethyl-d2)cyclopropane

The deuterated alcohol is converted to the corresponding bromide, a key intermediate for the subsequent nucleophilic substitution.

Step2_Pathway reactant (Cyclopropyl)methan-d2-ol C₄H₆D₂O reagents NBS, PPh₃ reactant->reagents product (Bromomethyl-d2)cyclopropane C₄H₆DBr reagents->product

Caption: Bromination of the deuterated alcohol.

Methodology:

  • To a stirred solution of (cyclopropyl)methan-d2-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C is added N-bromosuccinimide (1.2 equivalents) portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • The reaction progress is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

  • The solid is removed by filtration, and the filtrate is carefully concentrated at low temperature and reduced pressure to afford the volatile (bromomethyl-d2)cyclopropane. Due to its volatility, it is often used in the next step without extensive purification.

Step 3: Synthesis of Cyclopropylacetonitrile-d2

A nucleophilic substitution reaction is performed to introduce the nitrile group, which will be subsequently reduced to the primary amine.

Step3_Pathway reactant (Bromomethyl-d2)cyclopropane C₄H₆DBr reagent NaCN reactant->reagent product Cyclopropylacetonitrile-d2 C₅H₅DN reagent->product

Caption: Cyanation of the deuterated bromide.

Methodology:

  • A solution of (bromomethyl-d2)cyclopropane (1.0 equivalent) in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide (1.5 equivalents) in DMSO at room temperature.

  • The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours.

  • The reaction is monitored by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to give cyclopropylacetonitrile-d2 as a colorless liquid.

Step 4: Synthesis of this compound

The final step involves the reduction of the deuterated nitrile to the target d4-labeled primary amine using lithium aluminum deuteride.

Step4_Pathway reactant Cyclopropylacetonitrile-d2 C₅H₅DN reagents 1. LiAlD₄ 2. H₂O reactant->reagents product This compound C₅H₇D₄N reagents->product

Caption: Final reduction to the target amine.

Methodology:

  • In a procedure analogous to Step 1, a suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF is prepared in a dry, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

  • A solution of cyclopropylacetonitrile-d2 (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

  • The reaction is monitored by GC-MS to ensure complete consumption of the nitrile.

  • The reaction is cooled to 0 °C and carefully worked up by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting solid is filtered off, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous potassium carbonate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile amine.

  • The crude this compound can be further purified by fractional distillation under a nitrogen atmosphere to yield the final product as a colorless liquid. Due to the basic nature of amines, purification by flash column chromatography can be challenging; however, using a basic stationary phase like alumina (B75360) or by adding a small amount of a volatile amine (e.g., triethylamine) to the eluent on silica (B1680970) gel can be effective.[1]

This comprehensive guide provides a viable and reproducible synthetic route to this compound. The methodologies described utilize standard organic chemistry techniques and commercially available starting materials, making this synthesis accessible to researchers in the fields of medicinal chemistry and drug development. Careful execution of the experimental procedures is crucial for achieving high yields and purity of the final deuterated product.

References

Technical Guide: 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-Cyclopropylethan-1-amine. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic profile of a drug by affecting its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. This guide details the molecular weight, proposed synthesis, analytical methods, and potential biological activity of this compound.

Molecular Weight

The molecular weight of a molecule is a fundamental chemical property. For isotopically labeled compounds, it is crucial to calculate the precise molecular weight based on the specific isotopes incorporated.

Calculation of Molecular Weight

The molecular formula of non-deuterated 2-Cyclopropylethan-1-amine is C₅H₁₁N. The deuterated analogue, this compound, has four deuterium atoms replacing four hydrogen atoms. The molecular weight is calculated by summing the atomic weights of each constituent atom.

Table 1: Atomic and Molecular Weights

Atom/MoleculeStandard Atomic/Molecular Weight ( g/mol )
Carbon (C)12.011
Hydrogen (H)1.008
Nitrogen (N)14.007
Deuterium (D)2.014[1][2]
2-Cyclopropylethan-1-amine (C₅H₁₁N)85.15[3]
This compound (C₅H₇D₄N) 89.17 [4]

The calculated molecular weight of this compound is approximately 89.17 g/mol . This is determined by taking the molecular weight of the parent compound (85.15 g/mol ), subtracting the mass of four hydrogen atoms (4 x 1.008 g/mol ), and adding the mass of four deuterium atoms (4 x 2.014 g/mol ).

Experimental Protocols

The synthesis and analysis of deuterated compounds require specialized methodologies to ensure the desired level of isotopic incorporation and to verify the final product's identity and purity.

Synthesis of this compound

Proposed Synthesis Workflow

cluster_0 Synthesis of this compound Start Cyclopropylacetonitrile Step1 Reduction with LiAlD₄ Start->Step1 1. Lithium aluminum deuteride (B1239839) Intermediate 2-Cyclopropylethan-1,1-d2-amine Step1->Intermediate Step2 Further H/D exchange at α- and β-positions (e.g., using a suitable catalyst and D₂O) Intermediate->Step2 2. Deuterium oxide Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reduction of Cyclopropylacetonitrile: Cyclopropylacetonitrile can be reduced using a strong deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This would introduce two deuterium atoms at the C1 position (adjacent to the amine).

  • H/D Exchange: To introduce deuterium at the C2 position, a subsequent hydrogen-deuterium exchange reaction could be performed. This can often be achieved using a suitable transition metal catalyst in the presence of heavy water (D₂O) as the deuterium source.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to quench any remaining reagents. The product would then be extracted into an organic solvent. Purification of the final product, this compound, can be achieved by distillation or column chromatography.

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation by observing the mass-to-charge ratio (m/z) of the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR is used to confirm the presence and location of deuterium atoms in the molecule.
Gas Chromatography (GC) To determine the chemical purity of the compound and to separate it from any non-deuterated or partially deuterated species.

Analytical Workflow

cluster_1 Analytical Workflow Sample Synthesized This compound GC Gas Chromatography (GC) (Purity Assessment) Sample->GC NMR NMR Spectroscopy (¹H and ²H) (Structural Confirmation & Deuterium Location) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation & Isotopic Enrichment) GC->MS GC-MS Data Characterization Data MS->Data NMR->Data

Caption: A typical analytical workflow for the characterization of this compound.

Potential Biological Activity

While the specific biological targets of 2-Cyclopropylethan-1-amine have not been extensively studied, the broader class of cyclopropylamines are well-known as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[5][6][7][8] These enzymes are responsible for the oxidative deamination of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO enzymes increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases.

Hypothesized Signaling Pathway: MAO Inhibition

cluster_2 Mechanism of MAO Inhibition by Cyclopropylamines CPA This compound MAO Monoamine Oxidase (MAO) CPA->MAO Binds to active site Oxidation Oxidative Deamination MAO->Oxidation Catalyzes RingOpening Cyclopropyl (B3062369) Ring Opening Oxidation->RingOpening Intermediate Reactive Intermediate RingOpening->Intermediate Inactivation Covalent Adduct Formation (Irreversible Inhibition) Intermediate->Inactivation Inactivation->MAO Inactivates

Caption: Hypothesized mechanism of irreversible inhibition of MAO by this compound.

The proposed mechanism involves the oxidation of the amine by the flavin cofactor of MAO, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently binds to the enzyme, resulting in its irreversible inactivation. The deuteration in this compound could potentially slow down the rate of this enzymatic process, altering its inhibitory profile.

Conclusion

This compound is a valuable molecule for research in medicinal chemistry and drug development. Its synthesis and characterization can be achieved through established methods for deuterated compounds. Based on its structural similarity to known MAO inhibitors, it is hypothesized to act as an inhibitor of these enzymes. Further investigation into its specific biological activity and pharmacokinetic properties is warranted to explore its full therapeutic potential.

References

Navigating Metabolic Fates: A Technical Guide to Deuterated 2-Cyclopropylethanamine for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, understanding and optimizing a compound's metabolic profile is paramount. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a powerful tool to enhance pharmacokinetic properties and mitigate undesirable metabolic pathways. This technical guide provides an in-depth exploration of Deuterated 2-cyclopropylethanamine, a valuable tool for researchers developing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Commercial Availability of Deuterated 2-Cyclopropylethanamine

For researchers seeking to incorporate this deuterated building block or internal standard into their studies, C/D/N Isotopes is a key supplier of 2-Cyclopropylethyl-1,1,2,2-d4-amine. The table below summarizes the key specifications for this product.

SupplierProduct NameCatalog NumberCAS NumberIsotopic EnrichmentMolecular Weight
C/D/N Isotopes2-Cyclopropylethyl-1,1,2,2-d4-amineD-70011219795-00-298 atom % D89.17

Table 1: Commercial Supplier and Specifications for Deuterated 2-Cyclopropylethanamine.[1]

The Rationale for Deuteration in Drug Development

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. The benefits of this "metabolic switching" include:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased overall exposure.

  • Reduced Formation of Reactive Metabolites: By blocking or slowing metabolism at specific sites, the formation of potentially toxic reactive metabolites can be minimized.

  • Enhanced Pharmacokinetic Profile: A more predictable and favorable pharmacokinetic profile can lead to improved dosing regimens and better patient compliance.

Potential Applications in CNS Drug Discovery

The 2-cyclopropylethanamine scaffold is a key structural motif in various biologically active compounds, notably as inhibitors of monoamine oxidase (MAO).[2][3][4] MAOs are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for treating depression and other neurological disorders.[5][6]

Given this, Deuterated 2-cyclopropylethanamine is a valuable tool for researchers developing novel MAO inhibitors for conditions such as:

  • Major Depressive Disorder

  • Parkinson's Disease

  • Anxiety Disorders

The deuterated form can be used as an internal standard for quantitative bioanalysis of the non-deuterated drug candidate or as a metabolically more stable version of the parent drug.

Experimental Protocols

Representative Synthesis of Deuterated 2-Cyclopropylethanamine

Step 1: Synthesis of Cyclopropylacetonitrile-2,2-d2

A solution of cyclopropylacetonitrile (B1348260) in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C). Deuterium oxide (D₂O) is then added to quench the reaction, introducing two deuterium atoms at the α-position to the nitrile. This process is repeated to ensure high levels of deuteration.

Step 2: Reduction of Cyclopropylacetonitrile-2,2-d2 to 2-Cyclopropylethanamine-1,1-d2

The resulting deuterated nitrile is then reduced to the corresponding amine. This can be achieved using a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent. The use of LiAlD₄ introduces two additional deuterium atoms, resulting in the desired 2-Cyclopropylethyl-1,1,2,2-d4-amine.

Purification: The final product is purified by distillation or column chromatography to achieve high purity.

It is crucial to perform these reactions under anhydrous conditions and with careful handling of the reactive reagents.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability of a new chemical entity (NCE) using Deuterated 2-cyclopropylethanamine as an internal standard.[7][8][9][10][11]

Materials:

  • Test compound (NCE)

  • Deuterated 2-cyclopropylethanamine (Internal Standard, IS)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and the internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12][13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Visualizing Workflows and Pathways

Drug Development Workflow Utilizing a Deuterated Standard

G cluster_0 Synthesis & Characterization cluster_1 In Vitro ADME cluster_2 In Vivo PK/PD cluster_3 Clinical Development Synthesis Synthesis of NCE QC QC & Characterization Synthesis->QC Deut_Synthesis Synthesis of Deuterated IS Deut_Synthesis->QC Metabolic_Stability Metabolic Stability Assay QC->Metabolic_Stability PK_Studies Pharmacokinetic Studies QC->PK_Studies Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Metabolite_ID->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Clinical_Trials Clinical Trials PD_Studies->Clinical_Trials

Caption: A typical drug development workflow incorporating a deuterated internal standard.

Hypothetical Signaling Pathway for a Cyclopropylethanamine-based MAO Inhibitor

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Dopamine / Serotonin Neurotransmitter->MAO Vesicles Synaptic Vesicles Released_NT Released Neurotransmitter Vesicles->Released_NT Release Receptor Postsynaptic Receptor Released_NT->Receptor Binding Signal Signal Transduction Receptor->Signal Drug Cyclopropylethanamine Derivative (MAOI) Drug->MAO

Caption: Inhibition of MAO by a cyclopropylethanamine derivative increases neurotransmitter levels.

This technical guide serves as a foundational resource for researchers interested in utilizing Deuterated 2-cyclopropylethanamine. By providing insights into its sourcing, rationale for use, potential applications, and detailed experimental frameworks, this document aims to facilitate the advancement of novel therapeutics with improved metabolic profiles.

References

Technical Guide: Isotopic Purity of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Cyclopropylethan-1-amine-d4 (CAS No. 1219795-00-2), a deuterated isotopologue of 2-Cyclopropylethanamine. The incorporation of deuterium (B1214612) into molecules is a critical strategy in drug discovery and development, primarily for its use as an internal standard in quantitative bioanalysis and for modulating metabolic pathways by leveraging the kinetic isotope effect.[1][2][] Ensuring high isotopic purity is paramount for the reliability and accuracy of these applications.

Data on Isotopic Purity

The isotopic enrichment of commercially available this compound is a key specification for its use in research. The data is typically presented as "atom percent D," which represents the mole fraction of the deuterium isotope expressed as a percentage.[4]

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical Purity
CDN Isotopes2-Cyclopropylethyl-1,1,2,2-d4-amine1219795-00-298 atom % DNot Specified

Note: Data is based on publicly available supplier information and may vary by batch.

Plausible Synthetic Pathway

The synthesis of this compound requires a multi-step approach to selectively introduce four deuterium atoms onto the ethyl chain. A plausible synthetic route starting from cyclopropylacetic acid is outlined below. This pathway involves α-deuteration of the carboxylic acid, followed by reduction and conversion to the final amine.

G start Cyclopropylacetic Acid step1 1. LDA, THF 2. D2O Quench start->step1 α-Deuteration intermediate1 Cyclopropyl-d2-acetic Acid step1->intermediate1 step2 LiAlD4, THF intermediate1->step2 Reduction intermediate2 2-Cyclopropylethan-1,1,2,2-d4-ol step2->intermediate2 step3 1. TsCl, Pyridine 2. NaN3, DMF intermediate2->step3 Azide Formation intermediate3 1-Azido-2-cyclopropylethane-1,1,2,2-d4 step3->intermediate3 step4 H2, Pd/C or LiAlH4 intermediate3->step4 Reduction end_product This compound step4->end_product

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the precise location of deuterium atoms are crucial for validating deuterated compounds. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for a comprehensive analysis.[1][5][6]

Analytical Workflow

The general workflow for assessing the isotopic purity involves sample preparation, chromatographic separation (if necessary), analysis by HRMS and NMR, and data interpretation to confirm both isotopic enrichment and structural integrity.

G sample Sample of This compound prep_ms Prepare for MS (e.g., 1 µg/mL in MeOH) sample->prep_ms prep_nmr Prepare for NMR (dissolve in deuterated solvent) sample->prep_nmr lcms LC-HRMS Analysis prep_ms->lcms nmr NMR Analysis (¹H, ²H, ¹³C) prep_nmr->nmr data_ms MS Data Processing: - Extract Ion Chromatograms (d0-d4) - Integrate Peak Areas lcms->data_ms data_nmr NMR Data Processing: - Analyze ¹H signal reduction - Analyze ²H signals - Check ¹³C isotopic shifts nmr->data_nmr calc_purity Calculate Isotopic Purity & Isotopologue Distribution data_ms->calc_purity confirm_structure Confirm Deuterium Location & Structural Integrity data_nmr->confirm_structure report Final Purity Report calc_purity->report confirm_structure->report

Caption: Analytical workflow for the assessment of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive technique used to determine the distribution of isotopologues by precisely measuring the mass-to-charge ratio (m/z) of ions.[1][6] This allows for the quantification of the relative abundance of the target molecule (d4) and any less-deuterated species (d0, d1, d2, d3).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase for analysis.[6]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Gradient: A suitable gradient should be developed to achieve good peak shape and separation from any chemical impurities.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Q-TOF or Orbitrap mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Scan Mode: Full scan.[6]

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 to resolve isotopic peaks.[6]

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).[6]

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and overall purity.[6][7]

IsotopologueDescription
d0Unlabeled 2-Cyclopropylethan-1-amine
d1, d2, d3Partially deuterated species
d4Fully deuterated this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, confirming the location of the deuterium labels and assessing the overall degree of deuteration.[1] ¹H NMR is used to observe the reduction of proton signals at the sites of deuteration, while ²H NMR directly detects the deuterium nuclei.

1. Sample Preparation:

  • Dissolve an adequate amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent should ensure that the analyte signals do not overlap with residual solvent peaks.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR: Acquire a standard proton spectrum. The degree of deuteration at specific sites is determined by the reduction in the integral of the corresponding proton signals compared to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule.

  • ²H NMR: Acquire a deuterium spectrum. This will show signals corresponding to the chemical environments of the deuterium atoms, directly confirming their presence and location.[1]

  • ¹³C NMR: The substitution of hydrogen with deuterium can cause small, measurable upfield shifts in the chemical shifts of the attached and adjacent carbon atoms. This isotopic perturbation can provide further confirmation of the deuteration sites.

3. Data Analysis:

  • In the ¹H NMR spectrum, compare the integration of the signals for the protons on the ethyl chain with a reference proton signal (e.g., on the cyclopropyl (B3062369) ring) to quantify the extent of deuterium incorporation.

  • In the ²H NMR spectrum, confirm that signals are present at the chemical shifts expected for the deuterated positions.

  • Analyze the ¹³C NMR spectrum for isotopic shifts on the C1 and C2 carbons of the ethyl group to further verify the deuteration pattern.

By combining these analytical techniques, researchers can confidently verify the isotopic purity, enrichment, and structural integrity of this compound, ensuring its suitability for demanding applications in drug development and metabolic research.

References

An In-depth Technical Guide to 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Cyclopropylethan-1-amine-d4 (also known as 2-Cyclopropylethyl-1,1,2,2-d4-amine). Due to the limited availability of specific experimental data for this deuterated compound, this document also includes information on its non-deuterated analog, 2-cyclopropylethanamine, for comparative purposes. This guide outlines generalized experimental protocols for the synthesis and characterization of deuterated amines, and discusses the potential biological significance of cyclopropylamines, particularly in the context of monoamine oxidase (MAO) inhibition. The included diagrams illustrate a typical workflow for the characterization of such isotopically labeled compounds.

Core Physical and Chemical Characteristics

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information for the deuterated compound and its non-deuterated counterpart.

PropertyThis compound2-Cyclopropylethanamine (Non-deuterated)
CAS Number 1219795-00-2[1]62893-54-3
Molecular Formula C₅H₇D₄NC₅H₁₁N
Molecular Weight 89.17 g/mol [1]85.15 g/mol [2]
Isotopic Enrichment 98 atom % D[1]N/A
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Density Data not availableData not available
Appearance Likely a liquidData not available

Note: The molecular weight of the deuterated compound is higher due to the presence of four deuterium (B1214612) atoms. Physical properties such as boiling point, melting point, and density are expected to be slightly different from the non-deuterated analog but are not documented.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, the broader class of cyclopropylamines is known for its interaction with monoamine oxidases (MAO).[3] MAOs are enzymes crucial for the metabolism of neurotransmitters.[3]

Cyclopropylamine derivatives can act as mechanism-based inhibitors of MAO.[3] The proposed mechanism involves the enzymatic oxidation of the amine, which leads to the opening of the cyclopropyl (B3062369) ring. This generates a reactive intermediate that can covalently bind to the enzyme, leading to its irreversible inactivation.[3]

Given this, this compound could potentially be investigated as a tool to study the mechanism of MAO inhibition. The deuterium labeling could introduce a kinetic isotope effect, providing insights into the rate-limiting steps of the enzymatic reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, the following sections describe generalized methodologies that can be adapted for its preparation and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the deuteration of a suitable precursor followed by amination. One potential approach is the reductive amination of a deuterated aldehyde or ketone.

Example Protocol: Reductive Amination

  • Preparation of Deuterated Precursor: A suitable starting material, such as cyclopropylacetic acid, could be reduced using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield the corresponding deuterated alcohol. Subsequent oxidation would provide the deuterated aldehyde.

  • Reductive Amination Reaction:

    • Dissolve the deuterated aldehyde in a suitable solvent (e.g., methanol, ethanol).

    • Add an amine source, such as ammonia (B1221849) or a protected amine equivalent.

    • Introduce a reducing agent, for example, sodium borohydride (B1222165) or hydrogen gas with a catalyst (e.g., Palladium on carbon). Deuterated reducing agents like sodium borodeuteride (NaBD₄) could also be employed to ensure high isotopic enrichment.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water or a dilute acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using column chromatography or distillation to obtain pure this compound.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized deuterated amine is crucial to confirm its identity, purity, and the extent of deuteration.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_application Biological & Further Studies synthesis Proposed Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 2H, 13C) purification->nmr Structural Confirmation ms Mass Spectrometry (GC-MS, LC-MS) purification->ms Molecular Weight & Deuteration Level purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis Purity Determination hdx_ms Hydrogen-Deuterium Exchange MS ms->hdx_ms Tracer for Mechanistic Studies bio_assay Biological Assays (e.g., MAO Inhibition) purity_analysis->bio_assay Functional Characterization

Caption: Workflow for the synthesis and characterization of a deuterated amine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the molecular structure and determine the positions of any remaining protons. The integration of proton signals will be significantly lower in the deuterated positions.

  • ²H NMR (Deuterium NMR): To directly observe the deuterium nuclei and confirm their positions in the molecule.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

  • GC-MS or LC-MS: To determine the molecular weight of the compound, which should correspond to the calculated mass of the deuterated molecule (89.17 g/mol ). The mass spectrum will also provide information on the isotopic distribution and help quantify the level of deuteration.

3.2.3. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the synthesized compound.

3.2.4. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

For researchers interested in the compound's interaction with biological targets like MAO, HDX-MS can be a powerful tool. This technique can provide insights into protein-ligand binding and conformational changes.

HDX_MS_Workflow cluster_preparation Sample Preparation cluster_exchange Deuterium Exchange cluster_analysis Analysis protein Protein (e.g., MAO) complex Protein-Ligand Complex protein->complex ligand This compound ligand->complex d2o_buffer Incubation in D2O Buffer complex->d2o_buffer quench Quenching (Low pH & Temp) d2o_buffer->quench digestion Proteolytic Digestion quench->digestion lc_ms LC-MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A generalized workflow for a Hydrogen-Deuterium Exchange Mass Spectrometry experiment.

Conclusion

This compound is a valuable isotopically labeled compound for research, particularly in the fields of drug metabolism and enzyme kinetics. While specific physical and chemical data for this molecule are not extensively reported, this guide provides the available information and outlines generalized experimental approaches for its synthesis and characterization. The potential of this compound as a tool to investigate the mechanisms of monoamine oxidase inhibition warrants further exploration by the scientific community. Researchers are encouraged to utilize the proposed workflows as a starting point for their investigations into the properties and applications of this and similar deuterated molecules.

References

A Technical Guide to 2-Cyclopropylethan-1-amine-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Cyclopropylethan-1-amine-d4, a deuterated form of 2-cyclopropylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its commercial availability, technical specifications, safety protocols, and potential research applications. The inclusion of deuterated compounds in pharmaceutical research is a critical strategy for investigating pharmacokinetics, metabolism, and as internal standards in bioanalytical assays.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. The following table summarizes the key purchasing information from prominent vendors. Prices are subject to change and may vary based on institutional agreements and quantity.

SupplierCatalog NumberPurityQuantityPrice (USD)
CDN Isotopes D-700198 atom % D0.05 g$906.00
0.1 g$1,537.00
Medical Isotopes, Inc. D14487Not Specified0.1 g$1,850.00[1]
Fisher Scientific NC131768398 atom % D, min 98% Chemical Purity0.1 g-

Technical Data Summary

The following table outlines the key technical and physical properties of this compound. This data is essential for experimental design, analytical method development, and ensuring the accuracy of research outcomes.

PropertyValueReference
Chemical Name 2-Cyclopropylethyl-1,1,2,2-d4-amine[2][3]
Synonym(s) (2-Aminoethyl)cyclopropane-d4, 2-Cyclopropylethan-d4-amine[2][3]
CAS Number 1219795-00-2[2][3]
Molecular Formula C₅D₄H₇N[3]
Molecular Weight 89.17 g/mol [2][3]
Isotopic Enrichment ≥ 98 atom % D[2][3]
Chemical Purity ≥ 98%[3]
Appearance Not Specified
Storage Conditions Room temperature[2]
Stability Stable under recommended storage conditions. Re-analyze after three years.[2]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a corrosive and flammable liquid.[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store at room temperature in a tightly sealed container.[2] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in pharmaceutical research, primarily utilized in the following areas:

  • Internal Standards in Bioanalytical Assays: Due to its identical chemical properties to the non-deuterated analog but distinct mass, it serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for precise quantification of the parent compound in complex biological matrices like plasma, urine, or tissue homogenates.

  • Pharmacokinetic (PK) Studies: In "kinetic isotope effect" studies, the replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic processes. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the metabolic pathways and the sites of metabolic attack on the molecule.

  • Metabolite Identification: When used in metabolism studies, the deuterium label acts as a tracer, facilitating the identification of metabolites using mass spectrometry. The characteristic mass shift of the deuterated fragments helps in distinguishing drug-related metabolites from endogenous molecules.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study.

experimental_workflow cluster_procurement Procurement & Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation procure Procure this compound prep_is Prepare Internal Standard (IS) Stock Solution procure->prep_is spike_is Spike Samples with IS prep_is->spike_is collect_samples Collect Biological Samples (e.g., Plasma) collect_samples->spike_is extract Extract Analyte and IS spike_is->extract lcms LC-MS/MS Analysis extract->lcms quant Quantify Analyte Concentration lcms->quant pk_model Pharmacokinetic Modeling quant->pk_model report Generate Report pk_model->report

Typical workflow for using a deuterated internal standard.

Conclusion

This compound is a readily available deuterated compound that serves as a critical tool for researchers in drug discovery and development. Its primary application as an internal standard in bioanalytical assays ensures the accuracy and reliability of pharmacokinetic and metabolism data. The technical information and workflow provided in this guide are intended to support the effective planning and execution of studies utilizing this valuable research chemical. Researchers should always adhere to the safety guidelines outlined in the supplier's SDS to ensure safe handling and storage.

References

In-Depth Technical Guide: Structure and Significance of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-cyclopropylethanamine. This document details its chemical structure, key properties, and potential synthetic pathways. Emphasis is placed on the applications of this compound in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, owing to the kinetic isotope effect. This guide also collates available, albeit limited, spectroscopic data and discusses the biological significance of the broader class of cyclopropylamines, including their role as monoamine oxidase (MAO) inhibitors.

Introduction

This compound, systematically named 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a stable, isotopically labeled organic compound. The replacement of four hydrogen atoms with deuterium (B1214612) on the ethyl chain provides a valuable tool for researchers in drug discovery and development. Deuteration can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can enhance a drug's pharmacokinetic profile, increasing its half-life and bioavailability.[1][2][3] The cyclopropylamine (B47189) moiety itself is a recognized pharmacophore present in various biologically active compounds.[4]

Chemical Structure and Properties

The core structure of this compound consists of a cyclopropane (B1198618) ring attached to an ethylamine (B1201723) chain, with four deuterium atoms substituting the hydrogens on the carbons of the ethyl group.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its non-deuterated analogue are presented in Table 1.

Property2-Cyclopropylethyl-1,1,2,2-d4-amine2-Cyclopropylethanamine
CAS Number 1219795-00-2[5]62893-54-3[5]
Molecular Formula C₅H₇D₄NC₅H₁₁N
Molecular Weight 89.17 g/mol [5]85.15 g/mol [1]
Isotopic Enrichment Typically ≥98 atom % D[5]N/A
Synonyms (2-Aminoethyl)cyclopropane-d4(2-Aminoethyl)cyclopropane

Table 1: Physicochemical properties of 2-Cyclopropylethyl-1,1,2,2-d4-amine and its non-deuterated counterpart.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A probable synthetic route starts from cyclopropylacetonitrile (B1348260). The reduction of the nitrile group to a primary amine can be achieved using a strong reducing agent that provides deuterium atoms.

Diagram of the Proposed Synthetic Workflow:

G start Cyclopropylacetonitrile product 2-Cyclopropylethyl-1,1,2,2-d4-amine start->product Reduction reagent Deuterium Source (e.g., LiAlD₄ or D₂/Catalyst) reagent->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nitrile Reduction

The following is a generalized protocol for the reduction of a nitrile to a primary amine, adapted for deuteration.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the reducing agent (e.g., lithium aluminum deuteride) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Addition of Reactant: A solution of cyclopropylacetonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).

  • Quenching: After completion, the reaction is carefully quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

  • Workup: The resulting precipitate is filtered off and washed with the ether solvent. The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired deuterated amine.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of its non-deuterated counterpart and general principles of spectroscopy for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the deuterated compound would be significantly simplified compared to the non-deuterated analogue. The signals corresponding to the protons on the α and β carbons of the ethyl chain would be absent. The spectrum would primarily show signals for the cyclopropyl (B3062369) protons and the amine protons.

  • ¹³C NMR: The carbon signals for the deuterated carbons (CD₂) would exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1). The chemical shifts of these carbons would also be slightly upfield compared to their protonated counterparts.

  • ²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the non-deuterated compound. The N-H stretching vibrations of the primary amine group would still be present in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum would be observed at m/z = 89, corresponding to the molecular weight of the deuterated compound. This is 4 mass units higher than the non-deuterated analogue (m/z = 85), confirming the incorporation of four deuterium atoms.

Applications in Drug Development and Research

Pharmacokinetic and Metabolic Studies

The primary application of this compound is in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3] By using a mixture of the deuterated and non-deuterated compound as a single dose, researchers can simultaneously track the metabolic fate of both compounds in vivo. The difference in their clearance rates can provide valuable information about the kinetic isotope effect and the metabolic stability of the molecule at the site of deuteration.

Diagram of a Typical Pharmacokinetic Study Workflow:

G dosing Administer Mixture of Drug and Drug-d4 sampling Collect Biological Samples (Blood, Urine, etc.) dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Determine Pharmacokinetic Parameters (t½, CL, AUC) analysis->pk_params G MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Inactive_MAO Inactive MAO MAO->Inactive_MAO Neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Metabolism Inhibitor Cyclopropylamine Inhibitor Inhibitor->MAO Inhibition

References

Technical Guide to the Safe Handling of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is an in-depth technical guide and not a substitute for a formal Safety Data Sheet (SDS). It has been compiled based on the safety data of the non-deuterated parent compound, 2-Cyclopropylethanamine, as a specific SDS for the deuterated analog is not publicly available. The toxicological and physical hazard properties are expected to be virtually identical. Always consult with your institution's safety officer and refer to the most current SDS provided by the supplier before handling this chemical.

Section 1: Executive Summary

This guide provides comprehensive safety information, hazard classifications, and handling protocols for 2-Cyclopropylethan-1-amine-d4 (and its non-deuterated analog, 2-Cyclopropylethanamine, CAS: 62893-54-3). This compound is a primary aliphatic amine that presents significant hazards, including flammability, corrosivity, and acute toxicity. Adherence to the protocols outlined in this document is critical to ensure the safety of laboratory personnel and the integrity of research activities. All quantitative data is summarized from available safety documentation for analogous compounds, and experimental protocols are based on internationally recognized OECD guidelines.

Section 2: Hazard Identification and Classification

2-Cyclopropylethanamine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Flammable LiquidsCategory 2 / 3H225 / H226DangerHighly flammable liquid and vapor / Flammable liquid and vapor.
Skin Corrosion/IrritationCategory 1BH314DangerCauses severe skin burns and eye damage.[1]
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[1]
Serious Eye DamageCategory 1H318DangerCauses serious eye damage.

Note: GHS classifications are based on data for the non-deuterated parent compound, Cyclopropaneethanamine.[1]

Hazard Pictograms

The following GHS pictograms are associated with this chemical:

alt text
alt text
alt text

Section 3: Physical and Chemical Properties

Quantitative safety-relevant data is often not experimentally determined for specialized research chemicals like this compound. The data presented below is for the closely related analog, Cyclopropylamine (CAS 765-30-0), and should be used as a conservative estimate for safety planning.

PropertyValueNotes
Molecular Formula C₅H₇D₄NFor the deuterated compound.
Molecular Weight 89.17 g/mol For the deuterated compound.
Boiling Point 49-50 °C (lit.)Data for Cyclopropylamine.
Flash Point -25.6 °C (-14 °F)Closed cup. Data for Cyclopropylamine.
Density 0.824 g/mL at 25 °CData for Cyclopropylamine.
Autoignition Temp. 275 °C (527 °F)Data for Cyclopropylamine.
Acute Toxicity (Oral) LD50: 445 mg/kg (Rabbit)Data for Cyclopropylamine.

Section 4: Experimental Safety Protocols

The determination of the hazards listed above is performed using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Dermal Corrosion/Irritation (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) damage to the skin.

[2][3][4][5]1. Principle: A single dose of the test substance is applied to a small area of the skin (approx. 6 cm²) of an albino rabbit. U[5]ntreated skin serves as a control. 2. Animal Selection: Healthy, young adult albino rabbits are used. The fur is clipped from the dorsal/flank area 24 hours before the test. 3. Application: 0.5 mL of the liquid substance is applied to a gauze patch and placed on the prepared skin. The patch is covered with a semi-occlusive dressing for a 4-hour exposure period. 4[5]. Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of the effects. 5[6]. Classification: The substance is classified as corrosive if it causes irreversible tissue damage. It is classified as an irritant based on the severity and reversibility of the observed erythema and edema.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)

This method allows for the classification of a substance into one of several toxicity classes based on a stepwise procedure with a minimal number of animals.

[7][8][9]1. Principle: A stepwise dosing procedure is used where the outcome of dosing a small group of animals (typically 3) at one level determines the dose for the next group. 2. Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing. 3. Dosing: The substance is administered orally via gavage. Dosing begins at a predetermined level (e.g., 300 mg/kg) based on existing information. 4. Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days. 5. Stepwise Procedure:

  • If mortality is observed in the first group, the dose for the next group is lowered.
  • If no mortality is observed, the dose is increased for the next group.
  • The test is stopped when a confident classification can be made according to GHS criteria.

Protocol for Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup)

This protocol determines the lowest temperature at which a liquid's vapor will ignite with an ignition source.

[10]1. Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup to test for a flash. 2[10]. Apparatus: A Pensky-Martens closed-cup tester is used. 3. Procedure: The test cup is filled to the specified level with the sample. The lid is secured, and heating and stirring are initiated. 4. Testing: As the temperature rises, a test flame is dipped into the vapor space of the cup at regular intervals. 5. Result: The flash point is the lowest temperature, corrected to a standard atmospheric pressure, at which the application of the ignition source causes the vapors to ignite in a brief flash.

[10]### Section 5: Risk Management and Handling Procedures

Based on the identified hazards, a stringent risk management workflow must be implemented.

Engineering Controls
  • Ventilation: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

  • Ignition Sources: Use in an area free of open flames, sparks, and hot surfaces. All electrical equipment must be explosion-proof. G[11]round and bond all containers and transfer equipment to prevent static discharge. 3[6]. Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.

  • Eye Protection: Wear chemical safety goggles and a full-face shield.

  • Skin and Body Protection: Use a flame-retardant laboratory coat and additional chemical-resistant apron and sleeves. Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is required.

Workflow Diagrams

The following diagrams illustrate the mandatory workflows for handling this chemical.

GHS_Hazard_Mitigation_Workflow cluster_assessment 1. Pre-Handling Assessment cluster_ppe 2. Control Implementation cluster_handling 3. Safe Handling & Disposal Start Identify Chemical: This compound ReviewSDS Review SDS & Technical Guide Start->ReviewSDS IdentifyHazards Identify Key Hazards: - Flammable (H226) - Corrosive (H314) - Toxic (H302) ReviewSDS->IdentifyHazards Controls Implement Controls IdentifyHazards->Controls EngControls Engineering Controls: - Fume Hood - No Ignition Sources - Ground Equipment Controls->EngControls PPE Personal Protective Equipment: - Goggles & Face Shield - FR Lab Coat - Resistant Gloves Controls->PPE Handling Perform Experiment EngControls->Handling PPE->Handling Waste Segregate Hazardous Waste (Flammable, Corrosive Liquid) Handling->Waste Decon Decontaminate Work Area Waste->Decon End Procedure Complete Decon->End

Caption: GHS Hazard Mitigation Workflow.

Spill_Response_Logic cluster_minor_spill Minor Spill Protocol Spill Spill Occurs AssessSize Is Spill Major (>100mL) or Outside Fume Hood? Spill->AssessSize Evacuate Evacuate Area Alert EH&S Pull Fire Alarm AssessSize->Evacuate Yes MinorSpill Minor Spill Response AssessSize->MinorSpill No Alert Alert others in the lab MinorSpill->Alert Neutralize Cover with absorbent neutralizer (e.g., sodium bicarbonate for amines) Alert->Neutralize Collect Collect residue with non-sparking tools Neutralize->Collect Dispose Place in sealed hazardous waste container Collect->Dispose Clean Clean area with soap and water Dispose->Clean

Caption: Emergency Spill Response Logic.

References

A Technical Guide to the Isotopic Composition of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide addresses the isotopic composition of 2-Cyclopropylethan-1-amine-d4. It is critical to distinguish between the concepts of "natural abundance" and "isotopic enrichment." Natural abundance refers to the constant, low-level presence of heavy isotopes in elements as found in nature. In contrast, this compound is a synthetic molecule, intentionally enriched with deuterium (B1214612) (a heavy isotope of hydrogen) at specific positions. Therefore, its isotopic profile is artificial and does not occur naturally. This guide will first detail the natural isotopic abundance of its constituent elements and then describe the experimental protocols used to verify the isotopic purity and enrichment of the synthesized deuterated compound.

Natural Abundance of Constituent Elements

Any organic molecule, including the non-deuterated parent compound 2-Cyclopropylethanamine, has a baseline isotopic distribution determined by the natural abundance of the stable isotopes of its elements. These naturally occurring heavy isotopes contribute to small M+1 and M+2 peaks in mass spectrometry.

The following table summarizes the natural abundance of the relevant stable isotopes.

ElementIsotopeIsotopic Mass (Da)Natural Abundance (%)
Hydrogen ¹H (Protium)1.00782599.985
²H (Deuterium, D)2.014102~0.0156[1][2]
Carbon ¹²C12.00000098.93
¹³C13.003355~1.07[3]
Nitrogen ¹⁴N14.00307499.62[4]
¹⁵N15.000109~0.38[4]

This compound: A Synthetically Enriched Standard

This compound is the deuterated form of 2-Cyclopropylethanamine (C₅H₁₁N).[5] In such compounds, four specific hydrogen atoms (¹H) have been replaced with deuterium atoms (²H or D). This targeted isotopic enrichment makes these molecules highly valuable as internal standards for quantitative analysis by mass spectrometry, where their increased mass allows them to be distinguished from the non-labeled analyte.

The key metrics for a synthetic compound like this are isotopic purity and deuterium enrichment , which quantify the success of the deuteration process. These values are determined experimentally for each synthesized batch.

The table below compares the theoretical monoisotopic masses of the parent compound and its d4 isotopologue.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
2-CyclopropylethanamineC₅H₁₁N85.089149
This compoundC₅H₇D₄N89.114257

Experimental Protocols for Isotopic Analysis

The isotopic composition, purity, and site of labeling for this compound are confirmed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry is used to determine the isotopic distribution and quantify the level of deuterium incorporation. By comparing the ion intensities of the deuterated compound to any residual unlabeled material, the isotopic purity can be calculated.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). Prepare a similar solution of the non-deuterated standard for comparison.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Infusion and Ionization: Introduce the sample solution directly into the ESI source at a constant flow rate to generate protonated molecular ions, [M+H]⁺. For this compound, the ions will be [C₅H₁₁N+H]⁺ (m/z 86.096) and [C₅H₇D₄N+H]⁺ (m/z 90.122).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to distinguish between the isotopologue peaks.

  • Data Analysis:

    • Identify the peak corresponding to the d4-labeled molecular ion.

    • Measure the intensities of any peaks corresponding to d0, d1, d2, or d3 species.

    • Calculate the isotopic purity by expressing the intensity of the d4 peak as a percentage of the sum of intensities of all related isotopic species.

    • It is necessary to correct the raw data for the contribution of naturally abundant ¹³C and ¹⁵N isotopes, which can be done using the mass spectrum of the unlabeled compound as a reference.[6]

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Prepare dilute solution of d4-amine in MeOH ESI Electrospray Ionization (ESI) Generate [M+H]+ ions Prep->ESI MS High-Resolution MS (e.g., Orbitrap, TOF) ESI->MS Detect Ion Detection MS->Detect Spectrum Acquire Mass Spectrum (Intensity vs. m/z) Detect->Spectrum Analysis Correct for Natural Abundance (¹³C, ¹⁵N) Spectrum->Analysis Result Calculate Isotopic Purity (%) Analysis->Result

Workflow for Isotopic Purity Analysis by Mass Spectrometry.

NMR spectroscopy is essential for confirming that the deuterium atoms are located at the intended positions within the molecule and for verifying the absence of protons at those sites.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals interfering with the analyte.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction (>98%) of signal intensity at the chemical shifts corresponding to the labeled positions confirms successful deuterium incorporation.[7] The integration of any residual proton signals at these positions can be used to quantify the level of deuteration.

  • ²H (Deuterium) NMR Analysis:

    • Acquire a deuterium NMR spectrum. This experiment directly observes the ²H nuclei.[8][9]

    • A signal at the chemical shift corresponding to the labeled position provides direct evidence of deuteration at that specific site.

    • Quantitative ²H NMR can be used to determine the D/H ratio at specific molecular sites.[9]

G cluster_compounds Compounds for Analysis cluster_nmr NMR Spectroscopy cluster_results Expected Observations Unlabeled Unlabeled Amine (d0-Reference) H_NMR ¹H NMR Spectrum Unlabeled->H_NMR D_NMR ²H NMR Spectrum Unlabeled->D_NMR Labeled Synthesized Amine (d4-Sample) Labeled->H_NMR Labeled->D_NMR H_Result1 Signals PRESENT at all positions H_NMR->H_Result1 H_Result2 Signals ABSENT at labeled positions H_NMR->H_Result2 D_Result1 No Signal D_NMR->D_Result1 D_Result2 Signal PRESENT at labeled positions D_NMR->D_Result2

Logical workflow for NMR analysis of deuterated compounds.

Conceptual Framework: Natural Abundance vs. Synthetic Enrichment

The following diagram illustrates the relationship between the low probability of finding a naturally occurring heavy isotope and the high degree of certainty for a synthetically labeled compound.

G cluster_natural Natural State cluster_synthetic Synthetic Process cluster_verification Verification NA Natural Abundance of Deuterium (~0.0156%) Molecule_H Parent Molecule (All ¹H) NA->Molecule_H Low Probability Verification Experimental Analysis (MS, NMR) Molecule_H->Verification Synth Chemical Synthesis Enrichment Isotopic Enrichment (>98% Deuterium) Synth->Enrichment Molecule_D Labeled Molecule (Specific ²H positions) Enrichment->Molecule_D High Purity Molecule_D->Verification

Relationship between Natural Abundance and Synthetic Enrichment.

References

An In-depth Technical Guide to the Key Features of Deuterated Cyclopropylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine (B47189) moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates.[1] However, it is also recognized as a potential metabolic liability. The cyclopropyl (B3062369) ring, particularly when attached to a nitrogen atom, is susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to ring-opening and the formation of reactive, potentially toxic metabolites.[2][3] This guide explores the strategic use of deuterium (B1214612) substitution—the replacement of hydrogen (H) with its stable heavy isotope, deuterium (D)—as a powerful tool to mitigate this metabolic instability. By leveraging the kinetic isotope effect (KIE), deuteration can significantly enhance the metabolic profile of cyclopropylamine-containing compounds, leading to improved pharmacokinetics and a better safety profile.

The Metabolic Challenge of the Cyclopropylamine Moiety

The primary metabolic vulnerability of N-cyclopropylamines is oxidation catalyzed by CYP enzymes, such as CYP1A2 and CYP2B1.[2][4] This process often proceeds not through direct N-dealkylation but via mechanisms that involve the cyclopropyl ring itself. The reaction can generate unstable intermediates that undergo ring scission, forming reactive species like cyclopropanone (B1606653) and α,β-unsaturated aldehydes.[3][4] These reactive metabolites can form covalent adducts with hepatic proteins, a mechanism implicated in the hepatotoxicity of drugs like trovafloxacin.[2][3] Furthermore, some cyclopropylamines can act as mechanism-based inactivators ("suicide inhibitors") of P450 enzymes, which can lead to complex drug-drug interactions.[5][6]

This metabolic pathway represents a "soft spot" in drug candidates, which medicinal chemists can address by blocking the initial C-H bond cleavage—the rate-limiting step in the oxidation process.

Figure 1: Metabolic Pathway of Cyclopropylamine Moiety cluster_0 CYP450-Mediated Oxidation Parent R-NH-Cyclopropyl (Parent Drug) Intermediate Oxidized Intermediate Parent->Intermediate CYP Enzyme (e.g., CYP1A2, 2B1) C-H Bond Cleavage Reactive Reactive Metabolites (Ring-Opened Products) Intermediate->Reactive Ring Scission Toxicity Potential Hepatotoxicity (Protein Adducts) Reactive->Toxicity

Figure 1: Metabolic Pathway of Cyclopropylamine Moiety

The Kinetic Isotope Effect: A Shield for Metabolic Soft Spots

Replacing a hydrogen atom with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium lowers the zero-point vibrational energy of the C-D bond, thus requiring more energy to break it.[7][8]

In metabolic reactions where C-H bond cleavage is the rate-determining step, this difference in bond strength slows the reaction rate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[8] The magnitude of the effect is expressed as the ratio of the reaction rates (kH/kD), which can range from 2 to as high as 10 for primary KIEs involving CYP-mediated reactions.[7][9] By strategically placing deuterium at known sites of metabolism, the KIE can be harnessed to "shield" the molecule, reducing the rate of clearance and improving its pharmacokinetic profile.[10][11]

Figure 2: Principle of the Kinetic Isotope Effect (KIE) CH_Start Parent Drug (C-H) CH_TS Transition State CH_Start->CH_TS Low Activation Energy (Ea) CD_Start Deuterated Drug (C-D) CH_End Metabolite CH_TS->CH_End CD_TS Transition State Rate_CH Fast Metabolism (Rate = kH) CH_TS->Rate_CH CD_End Metabolite CD_Start->CD_TS High Activation Energy (Ea') CD_TS->CD_End Rate_CD Slow Metabolism (Rate = kD) CD_TS->Rate_CD Conclusion Result: kH > kD

Figure 2: Principle of the Kinetic Isotope Effect (KIE)

Quantitative Impact on Metabolic Stability

To illustrate the impact of deuterating a cyclopropylamine moiety, consider a hypothetical drug candidate, "Compound X," and its deuterated analog, "Deutero-Compound X," where the four hydrogens on the cyclopropyl ring have been replaced with deuterium. The metabolic stability of these compounds can be compared using an in vitro liver microsomal stability assay.

The results, modeled on published data for other deuterated compounds, demonstrate a significant improvement in metabolic stability for the deuterated analog.[9][12] The intrinsic clearance (CLint) is markedly reduced, and the half-life (t½) is prolonged.

CompoundMicrosome SourceIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t½) (min)KIE (kH/kD)
Compound X Human Liver15015.4\multirow{2}{}{3.1}
Deutero-Compound X Human Liver4847.8
Compound X Rat Liver22010.5\multirow{2}{}{2.8}
Deutero-Compound X Rat Liver7829.6
Table 1: Illustrative comparative in vitro metabolic stability data for a hypothetical cyclopropylamine-containing compound and its deuterated analog. Data is hypothetical but based on typical improvements seen with deuteration.[9]

This slowing of metabolism can lead to several desirable in vivo outcomes:

  • Increased drug exposure and bioavailability.[9]

  • Longer plasma half-life , potentially allowing for less frequent dosing.[13][14]

  • Reduced formation of reactive metabolites , improving the safety and toxicity profile.[13]

  • Metabolic Shunting : In some cases, blocking a primary metabolic pathway can redirect metabolism to alternative, less problematic pathways.[13]

Synthesis and Characterization

The synthesis of deuterated cyclopropylamines can be achieved by adapting established synthetic routes for their non-deuterated counterparts, such as the Hofmann or Curtius rearrangements, by using deuterated starting materials.[15][16][17] Another approach involves titanium-mediated coupling reactions with deuterated Grignard reagents.[18]

Figure 3: General Synthetic Workflow for Deuteration Start Deuterated Precursor (e.g., d4-Cyclopropane carboxamide) Reaction Chemical Transformation (e.g., Hofmann Rearrangement) Start->Reaction Product Deuterated Cyclopropylamine Reaction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 3: General Synthetic Workflow for Deuteration
Representative Synthetic Protocol: Hofmann Degradation

This protocol describes the synthesis of cyclopropyl-d4-amine from cyclopropane-d4-carboxamide.

  • Preparation of Reagents:

    • Prepare a solution of sodium hypobromite (B1234621) (NaOBr) by slowly adding bromine (1.0 eq) to a stirred, ice-cooled solution of sodium hydroxide (B78521) (2.2 eq) in D₂O. Maintain the temperature below 10 °C.

    • Prepare a solution of cyclopropane-d4-carboxamide (1.0 eq) in D₂O.

  • Reaction:

    • Slowly add the cold NaOBr solution to the stirred solution of cyclopropane-d4-carboxamide, keeping the reaction temperature between 5-15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Rearrangement and Hydrolysis:

    • Heat the reaction mixture to 60-70 °C for approximately 1 hour to complete the rearrangement to the isocyanate and subsequent hydrolysis.

  • Isolation:

    • Cool the reaction mixture. The product, cyclopropyl-d4-amine, can be isolated by steam distillation from the alkaline solution or by solvent extraction.

    • Further purification can be achieved by converting the amine to its hydrochloride salt, recrystallizing, and then liberating the free amine.

Analytical Characterization

Confirming the location and extent of deuterium incorporation is critical. A combination of analytical techniques is employed:[19]

  • Nuclear Magnetic Resonance (NMR): ²H (Deuterium) NMR is used to directly observe the deuterium signals and confirm their location on the cyclopropyl ring. ¹H NMR is used to quantify the reduction in signal intensity at the deuterated positions, thereby determining the percentage of deuterium incorporation.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (LC-MS or GC-MS) is used to confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated.[19]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of a deuterated compound compared to its non-deuterated analog.[22][23][24]

  • Materials and Reagents:

    • Test Compounds: 10 mM stock solutions in DMSO (e.g., Compound X and Deutero-Compound X).

    • Liver Microsomes: Human or rat liver microsomes (e.g., 20 mg/mL stock).

    • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

    • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Termination Solution: Ice-cold acetonitrile (B52724) containing an internal standard (e.g., warfarin, tolbutamide).

  • Incubation Procedure:

    • Prepare a master mix containing buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37 °C.

    • Add the test compound to the master mix to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37 °C with gentle agitation.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of the ice-cold termination solution.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Conclusion

Deuteration of the cyclopropylamine moiety is a proven and effective strategy for overcoming inherent metabolic liabilities. By leveraging the kinetic isotope effect, medicinal chemists can protect this valuable pharmacophore from CYP-mediated oxidative metabolism. This modification can significantly improve metabolic stability, prolong half-life, and reduce the formation of potentially toxic, ring-opened metabolites. As a result, deuterated cyclopropylamine compounds represent a promising avenue for developing safer and more effective drug candidates with optimized pharmacokinetic profiles. The synthetic and analytical methods required to create and evaluate these compounds are well-established, making this a readily accessible tool in modern drug discovery.

References

Methodological & Application

Application Note: High-Throughput Quantification of 2-Cyclopropylethanamine in Human Plasma Using 2-Cyclopropylethan-1-amine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of 2-Cyclopropylethanamine in human plasma. To correct for matrix effects and procedural variability, a stable isotope-labeled internal standard, 2-Cyclopropylethan-1-amine-d4, is employed. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput bioanalytical applications in drug discovery and development.

Introduction

2-Cyclopropylethanamine and its analogs are emerging as important structural motifs in medicinal chemistry. Accurate determination of their pharmacokinetic profiles is crucial for the development of new therapeutic agents. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible quantitative results by compensating for variations during sample preparation and analysis.[2][3] This application note provides a detailed protocol for the quantification of 2-Cyclopropylethanamine in human plasma, validated according to industry-standard bioanalytical method validation guidelines.

Experimental

Materials and Reagents
  • 2-Cyclopropylethanamine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Cyclopropylethanamine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation

A simple protein precipitation method is utilized for sample preparation.[1]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Gas Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Cyclopropylethanamine86.169.1
This compound90.171.1

Results and Discussion

The method was validated for linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Mid, and High). The results are summarized in Table 2. The accuracy was within ±15% of the nominal values, and the precision (RSD) was ≤15%.[4]

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 5102.34.5101.85.1
Mid 5098.73.199.23.8
High 800101.52.5100.92.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UHPLC Separation injection->lc ms MS/MS Detection lc->ms data_analysis Quantification ms->data_analysis Data Acquisition

Experimental workflow for sample preparation and analysis.

internal_standard_logic cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification sample_prep Sample Preparation (e.g., extraction loss) injection_var Injection Volume Variability sample_prep->injection_var matrix_effects Matrix Effects (Ion Suppression/Enhancement) injection_var->matrix_effects analyte_signal Analyte Signal (Area_A) matrix_effects->analyte_signal is_signal IS Signal (Area_IS) matrix_effects->is_signal analyte Analyte analyte->sample_prep is Internal Standard (IS) (this compound) is->sample_prep ratio Calculate Ratio (Area_A / Area_IS) analyte_signal->ratio is_signal->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Principle of internal standard use for quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 2-Cyclopropylethanamine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for analytical variability. The simple sample preparation procedure and fast chromatography make this method well-suited for high-throughput bioanalytical studies in a drug development setting.

References

Application Notes: Quantitative Analysis Using 2-Cyclopropylethan-1-amine-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical and biomedical research, the accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[1] However, experimental variations arising from sample preparation, matrix effects, and instrument performance can compromise data quality.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically similar to the analyte is the most robust method to correct for these variations.[2][3]

This document provides detailed protocols and application notes for the use of 2-Cyclopropylethan-1-amine-d4 (CPEA-d4) as an internal standard (IS) for the quantification of its non-labeled analogue, 2-Cyclopropylethan-1-amine (CPEA), or structurally similar compounds. CPEA-d4 is an ideal SIL-IS because it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction and ionization, ensuring high accuracy and reproducibility.[1][4]

Principle: Isotope Dilution Mass Spectrometry

The methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] A known, fixed concentration of the deuterated internal standard (CPEA-d4) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process. The mass spectrometer distinguishes between the analyte (e.g., CPEA) and the internal standard (CPEA-d4) based on their different mass-to-charge (m/z) ratios.[1] Because the analyte and the IS are processed identically, any loss or variability during the analytical workflow affects both compounds proportionally.[1] Therefore, the ratio of the analyte's response to the IS's response provides a consistent and accurate measure of the analyte's concentration, effectively correcting for experimental variability.[1]

cluster_0 Sample Preparation Sample Biological Sample (Analyte = A) Spike Spike with Known Amount of Internal Standard (IS-d4) Sample->Spike Ratio (A / IS-d4) is unknown Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Proportional loss of A and IS-d4 occurs, but the ratio remains constant LCMS LC-MS/MS Analysis Evap->LCMS Ratio Measure Peak Area Ratio (Response A / Response IS-d4) LCMS->Ratio Calc Calculate Analyte Concentration via Calibration Curve Ratio->Calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section outlines a typical protocol for the quantitative analysis of 2-Cyclopropylethan-1-amine (CPEA) in human plasma using CPEA-d4 as an internal standard.

Materials and Reagents
  • Analyte: 2-Cyclopropylethan-1-amine (CPEA) (CAS: 62893-54-3)[5]

  • Internal Standard: this compound (CPEA-d4) (CAS: 1219795-00-2)[6]

  • Control Matrix: Blank human plasma (K2-EDTA)

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Reagents: Formic acid (FA), ≥98% purity

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of CPEA and CPEA-d4 by dissolving the accurately weighed compounds in methanol.

  • Working Solutions:

    • Calibration Standards (CS): Serially dilute the CPEA stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration standards.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the CPEA-d4 stock solution with 50:50 ACN:H₂O.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of study samples, calibration standards, or quality controls into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL CPEA-d4) to all tubes except for blank matrix samples (add 20 µL of 50:50 ACN:H₂O instead).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

start Start: Plasma Sample (50 µL) spike Spike with Internal Standard (20 µL of 100 ng/mL CPEA-d4) start->spike precipitate Add Acetonitrile with 0.1% FA (200 µL) to Precipitate Proteins spike->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (150 µL) to Autosampler Vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Bioanalytical Sample Preparation Workflow.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Program
0.0 - 0.5 min 5% B
0.5 - 2.0 min 5% to 95% B
2.0 - 2.5 min 95% B
2.5 - 2.6 min 95% to 5% B

| 2.6 - 3.5 min | 5% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM) Ionization Mode: Electrospray Ionization (ESI), Positive

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Collision Energy (CE) (eV) Dwell Time (ms)
CPEA (Analyte) 86.2 69.1 15 100

| CPEA-d4 (IS) | 90.2 | 73.1 | 15 | 100 |

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Data Presentation and Results

Data is acquired and processed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for fitting.

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.00 5,105 498,500 0.0102 1.03 103.0
2.50 12,850 501,200 0.0256 2.48 99.2
5.00 24,950 495,600 0.0503 4.95 99.0
10.0 50,100 499,800 0.1002 9.98 99.8
50.0 255,400 505,100 0.5056 50.3 100.6
100.0 510,800 502,300 1.0169 101.1 101.1
500.0 2,489,000 496,700 5.0111 497.5 99.5
1000.0 5,025,000 498,900 10.0721 1002.1 100.2

| Regression | y = 0.0100x + 0.0002 | R² = 0.9995 | | | |

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust, accurate, and precise method for the quantification of its unlabeled analogue in biological matrices. The described protein precipitation method combined with a rapid LC-MS/MS analysis is suitable for high-throughput applications in drug development, including pharmacokinetic and toxicokinetic studies.[7] The principle of isotope dilution effectively mitigates variability, ensuring data of the highest quality and integrity, consistent with regulatory guidelines.[3]

References

Application Note: High-Throughput Quantification of 2-Cyclopropylethan-1-amine in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Cyclopropylethan-1-amine in rat plasma. The method employs its stable isotope-labeled analog, 2-Cyclopropylethan-1-amine-d4, as an internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing.[1][2] A straightforward protein precipitation protocol is utilized for sample preparation, enabling a high-throughput workflow suitable for pharmacokinetic studies in a drug development setting. The method demonstrates excellent linearity over the desired concentration range, along with precision and accuracy values that meet regulatory guidelines for bioanalytical method validation.

Introduction

Cyclopropylamine (B47189) and its derivatives are significant structural motifs in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability and potency.[3] 2-Cyclopropylethan-1-amine represents a class of small molecule amines that may be investigated as novel therapeutic agents. To evaluate the pharmacokinetic properties of such compounds, a reliable and sensitive bioanalytical method is essential for their quantification in biological matrices.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS.[1] The deuterated standard co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, allowing it to effectively compensate for variations in sample extraction, matrix-induced ion suppression, and instrument response.[1][2][5]

This note provides a complete protocol for the extraction and LC-MS/MS analysis of 2-Cyclopropylethan-1-amine in rat plasma, offering a validated method for researchers in pharmacology and drug development.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Cyclopropylethan-1-amine (Analyte), this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), and Deionized Water.

  • Matrix: Blank rat plasma (K2-EDTA).

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Primary stock solutions of the analyte and the internal standard were prepared by dissolving the compounds in methanol.

  • Working Standard Solutions: Calibration curve (CC) standards were prepared by serial dilution of the analyte stock solution with 50:50 (v/v) methanol:water to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: The IS stock solution was diluted to a final concentration of 50 ng/mL in acetonitrile.

  • Calibration Curve and QC Samples: CC and Quality Control (QC) samples were prepared by spiking the appropriate working standard solutions into blank rat plasma (5% v/v) to achieve final concentrations of 1, 5, 25, 100, 250, 500, and 1000 ng/mL. QC samples were prepared at 15 ng/mL (Low QC), 150 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (50 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.[6]

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS System and Conditions

An Agilent 1290 Infinity II LC system coupled to an Agilent 6470A Triple Quadrupole LC/MS was used for analysis.[7]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Re-equilibrate for 0.9 min
Total Run Time 5.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Mode Dynamic MRM

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
2-Cyclopropylethan-1-amine86.170.15012010
This compound90.174.15012010

Results and Discussion

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was >0.998, indicating a strong correlation between the peak area ratio (Analyte/IS) and the analyte concentration.

Table 4: Calibration Curve Data for 2-Cyclopropylethan-1-amine in Rat Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.021
5.00.108
25.00.545
100.02.189
250.05.491
500.011.025
1000.021.987
0.9985
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels (n=6). The results, summarized in Table 5, demonstrate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentration and precision (%RSD) values below 15%.

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low QC15.014.596.75.8
Mid QC150.0156.2104.14.2
High QC800.0821.6102.73.1

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Rat Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant to HPLC Vial centrifuge->supernatant lc_injection Inject 5 µL onto C18 Column supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection ESI+ Ionization separation->ms_detection mrm_quant MRM Quantification ms_detection->mrm_quant data data mrm_quant->data Data Acquisition & Processing

Figure 1. Experimental workflow for the quantification of 2-Cyclopropylethan-1-amine.

SignalingPathway cluster_neuron Presynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Drug Cyclopropylamine-based MAO Inhibitor Drug->MAO Inhibition

Figure 2. Hypothetical inhibition of Monoamine Oxidase (MAO) by a cyclopropylamine drug.

Conclusion

A simple, rapid, and reliable LC-MS/MS method has been developed and validated for the quantification of 2-Cyclopropylethan-1-amine in rat plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of novel therapeutic agents containing the cyclopropylamine moiety.

References

Application Notes and Protocols for the GC-MS Quantification of 2-Cyclopropylethan-1-amine using 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Quantitative Analysis of 2-Cyclopropylethan-1-amine in an Active Pharmaceutical Ingredient (API) Matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Introduction

2-Cyclopropylethan-1-amine is a primary amine that may be used as a building block or be present as an impurity in the synthesis of various active pharmaceutical ingredients (APIs). Due to its potential impact on the safety and efficacy of the final drug product, a sensitive and selective analytical method is required for its accurate quantification at trace levels. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of primary amines can lead to poor chromatographic peak shape and variability in instrument response.

To overcome these challenges, this method employs 2-Cyclopropylethan-1-amine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is a robust approach to correct for variations during sample preparation and injection, as the SIL-IS co-elutes with the analyte and exhibits similar behavior during ionization, leading to high accuracy and precision.[1][2] This application note describes a validated GC-MS method for the quantification of 2-Cyclopropylethan-1-amine in an API matrix.

Principle

A known amount of the API is dissolved in a suitable solvent, and a precise amount of this compound internal standard is added. The sample is then directly injected into the GC-MS system. The separation is achieved on a mid-polarity capillary column, and detection is performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Cyclopropylethan-1-amine (Purity ≥ 99%)

  • Internal Standard: this compound (Isotopic Purity ≥ 98 atom % D)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • API Matrix: Representative blank API (free of 2-Cyclopropylethan-1-amine)

  • Glassware: Volumetric flasks, autosampler vials with inserts, syringes

Standard Solution Preparation
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Cyclopropylethan-1-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock Solution with Dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 5 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 3 µg/mL, and 15 µg/mL) in the same manner as the calibration standards.

Sample Preparation
  • Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

  • Add 5 mL of Dichloromethane and sonicate for 5 minutes to dissolve the API.

  • Spike the solution with 500 µL of the 100 µg/mL Internal Standard Stock Solution.

  • Dilute to the mark with Dichloromethane and mix thoroughly.

  • Transfer an aliquot of the final solution into a GC-MS autosampler vial for analysis.

GC-MS Operating Conditions

The following GC-MS conditions are a starting point and may require optimization based on the specific instrument and API matrix.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CRamp: 25 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
2-Cyclopropylethan-1-amine568541
This compound608944

Note: The selection of quantification and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.

Data Presentation

Table 1: Linearity of Calibration Curve
Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.115,234750,1230.020
0.576,543755,4320.101
1.0151,987752,6780.202
5.0758,456751,9871.009
10.01,523,456753,1232.023
20.03,045,678750,9874.055
\multicolumn{3}{c}{0.9995 }
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%RSD)
Low0.30.2996.74.2
Medium3.03.08102.72.5
High15.014.7598.31.8
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD0.03
LOQ0.10

LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Workflow for 2-Cyclopropylethan-1-amine Quantification cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing node_stock Prepare Analyte and IS Stock Solutions node_cal Prepare Calibration Standards (0.1-20 µg/mL) node_stock->node_cal node_qc Prepare QC Samples (Low, Med, High) node_stock->node_qc node_spike Spike All Solutions with This compound (IS) node_sample Weigh API Sample Dissolve in DCM node_sample->node_spike node_inject Inject 1 µL into GC-MS node_spike->node_inject node_sep Chromatographic Separation (DB-5ms column) node_inject->node_sep node_detect Mass Spectrometric Detection (EI, SIM Mode) node_sep->node_detect node_integrate Integrate Peak Areas (Analyte and IS) node_detect->node_integrate node_ratio Calculate Area Ratios (Analyte/IS) node_integrate->node_ratio node_curve Generate Calibration Curve node_ratio->node_curve node_quant Quantify Analyte in Samples using Regression Equation node_curve->node_quant

Caption: Workflow for the quantification of 2-Cyclopropylethan-1-amine.

Signaling Pathways or Logical Relationships

In the context of this analytical method, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the rationale for using a deuterated internal standard.

IS_Logic Rationale for Using a Deuterated Internal Standard cluster_analyte Analyte (A) 2-Cyclopropylethan-1-amine cluster_is Internal Standard (IS) This compound cluster_correction Correction Mechanism node_A_prop Physicochemical Properties node_extract Sample Preparation (Extraction, Dilution) node_A_prop->node_extract node_inject GC Injection node_A_prop->node_inject node_ionize MS Ionization node_A_prop->node_ionize node_IS_prop Identical Physicochemical Properties to Analyte node_IS_prop->node_extract node_IS_prop->node_inject node_IS_prop->node_ionize node_ratio Area Ratio (A/IS) remains constant despite variations node_ionize->node_ratio node_variation Sources of Variation (Loss, Matrix Effects, Instability) node_variation->node_extract node_variation->node_inject node_variation->node_ionize node_result Accurate and Precise Quantification node_ratio->node_result

Caption: Logic diagram illustrating the principle of internal standard correction.

References

Application Notes and Protocols for Quantitative Analysis of 2-Cyclopropylethanamine using 2-Cyclopropylethan-1-amine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-cyclopropylethanamine in a biological matrix (human plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs its stable isotope-labeled analog, 2-Cyclopropylethan-1-amine-d4, as an internal standard (IS) to ensure accuracy and precision.

Introduction

2-Cyclopropylethanamine is a primary amine containing a cyclopropyl (B3062369) moiety, a structural motif of increasing interest in medicinal chemistry. The cyclopropyl group can confer desirable pharmacological properties, including increased potency, metabolic stability, and improved pharmacokinetic profiles. Consequently, robust and reliable bioanalytical methods are essential for the quantitative determination of such compounds in biological matrices to support pharmacokinetic and toxicokinetic studies in drug development.

This application note describes a sensitive and selective LC-MS/MS method for the quantification of 2-cyclopropylethanamine in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has nearly identical chemical properties, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible data. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

  • Analytes: 2-Cyclopropylethanamine and this compound (IS)

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC grade or higher, Formic acid (FA)

  • Reagents: Ultrapure water

  • Biological Matrix: Human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-cyclopropylethanamine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 2-cyclopropylethanamine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation

A protein precipitation method is employed for the extraction of 2-cyclopropylethanamine from human plasma.

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all samples except the blank matrix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. Liquid Chromatography Conditions

  • LC System: A standard UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

5. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    2-Cyclopropylethanamine 86.1 69.1 15

    | this compound (IS) | 90.1 | 73.1 | 15 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Quantitative Data

Table 1: Calibration Curve for 2-Cyclopropylethanamine in Human Plasma

ParameterValue
Linearity Range0.5 - 500 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC1.5≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC50≤ 8.092.0 - 108.0≤ 8.092.0 - 108.0
High QC400≤ 8.092.0 - 108.0≤ 8.092.0 - 108.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC1.595.298.5
High QC40093.897.1

Table 4: Stability of 2-Cyclopropylethanamine in Human Plasma

Stability ConditionDurationStability (% of Nominal)
Bench-top4 hours at Room Temperature95.0 - 105.0
Freeze-thaw3 cycles93.0 - 107.0
Long-term30 days at -80°C94.0 - 106.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 10 µL IS (100 ng/mL) plasma->add_is precipitate Add 200 µL Acetonitrile add_is->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 10 min at 14,000 rpm vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant lc_separation UHPLC Separation on C18 Column supernatant->lc_separation Inject 5 µL ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection quantification Quantification using IS ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for 2-cyclopropylethanamine.

metabolic_pathway parent Cyclopropylamine-containing Drug cyp CYP450 Enzymes (e.g., CYP3A4, CYP1A2) parent->cyp intermediate Reactive Ring-Opened Intermediate cyp->intermediate Oxidation adducts Covalent Adducts (e.g., with proteins) intermediate->adducts Adduct Formation

Caption: CYP450-mediated metabolism of cyclopropylamines.

Application Note & Protocol: The Use of 2-Cyclopropylethan-1-amine-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of 2-Cyclopropylethan-1-amine-d4 (CPEA-d4) in the pharmacokinetic evaluation of its non-deuterated analog, 2-Cyclopropylethan-1-amine (CPEA), a hypothetical drug candidate. Stable isotope labeled compounds, such as deuterated molecules, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] CPEA-d4 serves two primary roles: as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) and as a tool to investigate the kinetic isotope effect (KIE) on the metabolism of CPEA.[4][5][6] The protocols herein describe an in vivo pharmacokinetic study in a rat model and the subsequent bioanalytical methodology.

Introduction

In drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is crucial for predicting its efficacy and safety.[7] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, has emerged as a powerful technique to enhance the pharmacokinetic properties of drug candidates.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[4][5] This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic clearance, increased systemic exposure, and a longer half-life of the deuterated compound.[4][5][6]

Furthermore, stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of quantification.[1][2][8]

This application note presents a hypothetical case study on the use of this compound (CPEA-d4) to support the pharmacokinetic characterization of 2-Cyclopropylethan-1-amine (CPEA).

Applications of this compound

  • Internal Standard in Bioanalysis: CPEA-d4 is an ideal internal standard for the quantification of CPEA in biological matrices. Its identical chemical properties and co-elution with CPEA, combined with a distinct mass difference, allow for accurate correction of matrix effects and other sources of variability in LC-MS/MS analysis.[1][2][3]

  • Kinetic Isotope Effect (KIE) Studies: By comparing the pharmacokinetic profiles of CPEA and CPEA-d4, researchers can investigate the impact of deuteration on the drug's metabolism. A significant difference in parameters such as clearance and half-life can indicate that the deuterated positions are major sites of metabolism.[4][5][9]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to compare the plasma concentration-time profiles of CPEA and CPEA-d4 following intravenous and oral administration.

Materials:

  • Male Wistar rats (250-300 g)

  • 2-Cyclopropylethan-1-amine (CPEA)

  • This compound (CPEA-d4)

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: Administer CPEA or CPEA-d4 at a dose of 2 mg/kg via the tail vein.

    • Oral (PO) Administration: Administer CPEA or CPEA-d4 at a dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Plasma Sample Analysis by LC-MS/MS

This protocol describes the quantification of CPEA in rat plasma using CPEA-d4 as an internal standard.

Materials and Equipment:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • CPEA and CPEA-d4 reference standards

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates

  • LC-MS/MS system (e.g., Sciex API 4000 with a Shimadzu HPLC system)

  • C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

Procedure:

  • Preparation of Standards and QC Samples: Prepare calibration standards and QC samples by spiking known concentrations of CPEA into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing CPEA-d4 (internal standard) at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A suitable gradient to ensure separation and elution of the analyte.

    • Injection Volume: 5 µL

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for CPEA: (Hypothetical) m/z 86.2 -> 70.1

      • MRM Transition for CPEA-d4: (Hypothetical) m/z 90.2 -> 74.1

  • Data Analysis: Quantify the concentration of CPEA in the samples by calculating the peak area ratio of CPEA to CPEA-d4 and comparing it against the calibration curve.

Hypothetical Data Presentation

The following tables present hypothetical pharmacokinetic data for CPEA and CPEA-d4, illustrating a potential kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of CPEA and CPEA-d4 Following Intravenous Administration (2 mg/kg) in Rats

ParameterCPEACPEA-d4
Cmax (ng/mL) 450465
Tmax (h) 0.0830.083
AUC (0-inf) (ng*h/mL) 8501275
Half-life (t1/2) (h) 2.54.0
Clearance (CL) (L/h/kg) 2.351.57
Volume of Distribution (Vd) (L/kg) 8.59.0

Table 2: Pharmacokinetic Parameters of CPEA and CPEA-d4 Following Oral Administration (10 mg/kg) in Rats

ParameterCPEACPEA-d4
Cmax (ng/mL) 380550
Tmax (h) 1.01.5
AUC (0-inf) (ng*h/mL) 21003500
Half-life (t1/2) (h) 2.84.5
Oral Bioavailability (F%) 49.4%65.4%

Visualizations

Experimental Workflow

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis animal_dosing Animal Dosing (IV and PO) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_prep Sample Preparation (Protein Precipitation with IS) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis pk_parameters pk_parameters data_analysis->pk_parameters Calculate PK Parameters

Caption: Workflow for the pharmacokinetic study of CPEA using CPEA-d4.

Hypothetical Metabolic Pathway and Kinetic Isotope Effect

The primary metabolic pathway for many primary amines involves oxidation by cytochrome P450 (CYP) enzymes. For CPEA, a plausible metabolic transformation is the oxidation of the carbon adjacent to the amine group.

G CPEA CPEA (2-Cyclopropylethan-1-amine) Metabolite Oxidized Metabolite CPEA->Metabolite CYP450 Metabolism (C-H Bond Cleavage) CPEA_d4 CPEA-d4 (this compound) Deuterium on Ethyl Chain CPEA_d4->Metabolite CYP450 Metabolism (C-D Bond Cleavage) KIE Kinetic Isotope Effect (Slower Reaction Rate) CPEA_d4->KIE KIE->Metabolite

Caption: Hypothetical metabolic pathway of CPEA and the impact of deuteration.

Use of CPEA-d4 as an Internal Standard

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Unknown CPEA Conc.) is_spike Spike with CPEA-d4 (Known Concentration) plasma->is_spike lcms Measure Peak Area Ratios (CPEA / CPEA-d4) is_spike->lcms quantification Quantify CPEA Concentration lcms->quantification calibration Calibration Curve calibration->quantification

Caption: Logic diagram for the use of CPEA-d4 as an internal standard.

Conclusion

This compound is a critical tool for the robust pharmacokinetic evaluation of its non-deuterated counterpart, CPEA. Its application as an internal standard ensures the generation of high-quality bioanalytical data. Concurrently, comparative pharmacokinetic studies with its non-deuterated analog provide valuable insights into the metabolic pathways and the potential for improving drug properties through deuteration. The protocols and data presented serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Isotope Dilution Method with 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Cyclopropylethan-1-amine and its related compounds using the isotope dilution method with 2-Cyclopropylethan-1-amine-d4 as an internal standard. This method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high accuracy, precision, and sensitivity for the determination of the target analyte in various biological and pharmaceutical matrices.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1][2] The core principle involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample. This "isotopic internal standard" is chemically identical to the analyte of interest and thus exhibits similar behavior during sample preparation, extraction, and chromatographic separation.[2] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.[2][3]

G cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Unknown Amount, Nx) Mix Mixing and Equilibration Analyte->Mix IS Isotope-Labeled Standard (Known Amount, N_is) IS->Mix Extract Extraction / Purification Mix->Extract LCMS Measurement of Analyte/IS Ratio (Rx/Ris) Extract->LCMS Calc Calculation of Analyte Amount LCMS->Calc G Sample Plasma/Urine Sample (e.g., 100 µL) Spike Add Internal Standard (this compound) Sample->Spike Vortex1 Vortex Spike->Vortex1 Precipitate Add Protein Precipitating Agent (e.g., Acetonitrile or TCA) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute if Necessary Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample_Receipt Sample Receipt Sample_Prep Sample Preparation (Spiking, Extraction) Sample_Receipt->Sample_Prep Standard_Prep Standard Preparation Standard_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-Cyclopropylethan-1-amine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of 2-Cyclopropylethan-1-amine in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Cyclopropylethan-1-amine-d4, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.[1][2][3] Sample preparation is performed using a straightforward protein precipitation technique, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization mode. The method has been validated for selectivity, linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.

Introduction

The quantification of small molecule therapeutics and their metabolites in biological matrices is a critical aspect of drug development. Accuracy and reproducibility are paramount for these analyses.[2] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analyte, is widely recognized as a best practice in quantitative bioanalysis by LC-MS/MS.[1][2][4] SIL-IS are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, which allows for effective correction of matrix-induced signal suppression or enhancement.[1][5]

This protocol describes a method for the analysis of 2-Cyclopropylethan-1-amine, a primary amine, from human plasma. Its deuterated counterpart, this compound, is used as the internal standard to ensure reliable quantification.

Experimental

Materials and Reagents
  • 2-Cyclopropylethan-1-amine (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Cyclopropylethan-1-amine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Cyclopropylethan-1-amine86.170.1
This compound90.174.1

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,250550,0000.0023
56,300545,0000.0116
1012,800552,0000.0232
5064,500548,0000.1177
100129,000551,0000.2341
500650,000549,0001.1840
10001,310,000553,0002.3689
Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 3: Example Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low34.52.15.23.5
Medium803.1-1.54.0-0.8
High8002.50.83.51.2

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Bioanalytical workflow for 2-Cyclopropylethan-1-amine.

Logic of Internal Standard Correction

Caption: Correction using a deuterated internal standard.

References

Application Notes and Protocols for 2-Cyclopropylethan-1-amine-d4 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethan-1-amine-d4 is a deuterated isotopologue of 2-cyclopropylethanamine, a small molecule containing a cyclopropyl (B3062369) moiety. The incorporation of four deuterium (B1214612) atoms on the ethylamine (B1201723) chain makes it a valuable tool for metabolic studies. Deuterium-labeled compounds are frequently used as tracers in drug metabolism and pharmacokinetic (DMPK) studies to elucidate metabolic pathways, quantify metabolite formation, and determine the kinetic isotope effect (KIE). The cyclopropyl group is of particular interest in drug design as it can enhance metabolic stability and influence the pharmacological properties of a molecule.[1][2][3] However, the metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites.[1] These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in metabolic research.

Applications

This compound can be utilized in a variety of metabolic studies, including:

  • Metabolic Stability Assessment: To determine the rate and extent of metabolism of the parent compound in various in vitro systems, such as liver microsomes and hepatocytes.

  • Metabolite Identification and Profiling: To track the metabolic fate of the molecule and identify the chemical structures of its metabolites using mass spectrometry.

  • Kinetic Isotope Effect (KIE) Studies: To investigate the mechanism of metabolic reactions by comparing the metabolism of the deuterated and non-deuterated analogues. A significant KIE can indicate that C-H bond cleavage is a rate-determining step in the metabolic pathway.

  • Internal Standard in Quantitative Bioanalysis: Due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 2-Cyclopropylethanamine in biological matrices.

Data Presentation

Table 1: Physicochemical Properties of 2-Cyclopropylethan-1-amine and its d4-Isotopologue
Property2-Cyclopropylethan-1-amineThis compound
CAS Number 62893-54-31219795-00-2
Molecular Formula C5H11NC5H7D4N
Molecular Weight 85.15 g/mol 89.17 g/mol
Isotopic Purity Not ApplicableTypically >98%
Table 2: Representative Quantitative Data from an In Vitro Metabolic Stability Assay (Human Liver Microsomes)
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Cyclopropylethan-1-amine25.3 ± 3.127.4 ± 3.3
This compound48.7 ± 5.214.2 ± 1.5
Kinetic Isotope Effect (kH/kD) -1.93

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of this compound.

1. Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., a structurally similar deuterated compound not being tested)

  • Control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

  • In a 96-well plate, add the HLM suspension (final protein concentration 0.5 mg/mL) to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis stock Prepare 10 mM Stock Solution working Prepare 1 µM Working Solution stock->working mix Mix HLM and Buffer preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add NADPH & Test Compound preincubate->start_reaction timepoints Collect Samples at Time Points start_reaction->timepoints quench Quench with ACN + Internal Standard timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Metabolite Identification using LC-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol describes a general method for identifying metabolites of this compound.

1. Materials:

  • Biological samples from in vitro or in vivo studies (e.g., microsomal incubations, plasma, urine).

  • This compound as a reference standard.

  • Solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate).

  • Solid-phase extraction (SPE) cartridges (optional).

  • LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Metabolite identification software.

2. Sample Preparation:

  • Protein Precipitation: For plasma or microsomal samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the protein. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE): Adjust the pH of aqueous samples (e.g., urine) and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in a suitable solvent for LC-MS analysis.

  • Solid-Phase Extraction (SPE): Condition and equilibrate an appropriate SPE cartridge. Load the sample, wash away interferences, and elute the analytes of interest. Evaporate the eluate and reconstitute.

3. LC-HRMS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Process the raw data using metabolite identification software.

    • Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, -2 Da for dehydrogenation).

    • Compare the retention times and fragmentation patterns of potential metabolites with those of the parent compound. The presence of the deuterium label (a +4 Da shift from the unlabeled compound) will help in distinguishing drug-related material from endogenous matrix components.

signaling_pathway cluster_metabolism Potential Metabolic Pathways cluster_conjugation Phase II Conjugation Parent This compound Metabolite1 Hydroxylation (+16 Da) (e.g., on cyclopropyl ring or ethyl chain) Parent->Metabolite1 CYP450 Metabolite2 N-Dealkylation (if N-substituted) Parent->Metabolite2 CYP450 Metabolite3 Oxidative Deamination (forms aldehyde/ketone) Parent->Metabolite3 MAO/CYP450 Metabolite4 Ring Opening of Cyclopropyl Group Parent->Metabolite4 CYP450 Conjugate1 Glucuronidation Metabolite1->Conjugate1 UGTs Conjugate2 Sulfation Metabolite1->Conjugate2 SULTs

Caption: Potential metabolic pathways for 2-Cyclopropylethan-1-amine.

Conclusion

This compound is a versatile tool for investigating the metabolism and disposition of cyclopropylamine-containing compounds. The protocols provided here offer a framework for conducting fundamental in vitro metabolic studies. Researchers should optimize these methods for their specific experimental needs and analytical instrumentation. The use of this deuterated tracer will facilitate a deeper understanding of the metabolic pathways and potential bioactivation of this chemical class, aiding in the development of safer and more effective drug candidates.

References

Application Note: Structural Elucidation of 2-Cyclopropylethan-1-amine-d4 using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For isotopically labeled compounds, which are crucial in drug metabolism and pharmacokinetic (DMPK) studies, NMR provides precise information on the location of isotopic labels and confirms structural integrity. 2-Cyclopropylethan-1-amine is a key building block in medicinal chemistry, and its deuterated isotopologue, 2-Cyclopropylethan-1-amine-d4 (with deuterium (B1214612) at the C1 and C2 positions of the ethyl chain), serves as a valuable tracer in biological systems.[3] This application note details a comprehensive suite of NMR protocols for the complete structural characterization and purity assessment of this deuterated compound.

Experimental Protocols

A systematic approach involving sample preparation followed by a series of 1D and 2D NMR experiments is essential for unambiguous structural assignment.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol ensures a homogenous sample free of particulates and paramagnetic impurities.[4][5]

  • Weighing: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Methanol-d4, CD₃OD; or Dimethyl sulfoxide-d6, DMSO-d₆). The choice of solvent can influence chemical shifts.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[8] Vortex briefly to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4][5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is more common.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR (Proton): This is the initial experiment to identify the number and environment of protons.

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~4 seconds.[9]

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 1D ¹³C NMR (Carbon-13): This experiment identifies all unique carbon environments.

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.[10][11]

    • Pulse Program: Standard DEPT-135 sequence.

    • Key Feature: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[12][13]

    • Parameters are typically based on a calibrated ¹³C experiment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[14]

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width: 12-16 ppm (¹H dimension) x 160-200 ppm (¹³C dimension).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton.

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width: 12-16 ppm (¹H dimension) x 200-240 ppm (¹³C dimension).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-32 per increment.

Illustrative Results and Data Presentation

The following data is hypothetical but represents the expected results for this compound based on known chemical shift ranges for similar structural motifs. The deuteration at positions 1 and 2 simplifies the ¹H spectrum significantly, as the protons at these positions are replaced by deuterium.

Chemical Structure of this compound with atom numbering

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Quantitative Data Summary

The expected chemical shifts (δ) are summarized below. Note that the signals for C1 and C2 would appear as low-intensity multiplets in the ¹³C spectrum due to C-D coupling and the absence of a Nuclear Overhauser Effect (NOE) enhancement.

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
3 ~0.85 m - 1H CH (methine)
4, 4' ~0.45 m - 2H CH₂ (methylene)
5, 5' ~0.15 m - 2H CH₂ (methylene)

| NH₂ | ~1.10 | br s | - | 2H | Amine |

Table 2: Illustrative ¹³C and DEPT-135 NMR Data (100 MHz, CDCl₃)

Position ¹³C Shift (δ, ppm) DEPT-135 Signal Assignment
1 ~38.5 Absent (CD₂) Deuterated Methylene
2 ~41.2 Absent (CD₂) Deuterated Methylene
3 ~10.5 Positive (CH) Methine

| 4, 5 | ~4.2 | Negative (CH₂) | Methylene |

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz help visualize the experimental process and the logic of data interpretation.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation a Weigh 5-10 mg of This compound b Dissolve in 0.7 mL Deuterated Solvent a->b c Filter into NMR Tube b->c d 1D NMR (¹H, ¹³C, DEPT-135) c->d e 2D NMR (HSQC, HMBC) d->e f Process Spectra (FT, Phasing, Baseline Correction) e->f g Assign Signals f->g h Confirm Structure & Isotopic Purity g->h

Caption: A flowchart of the experimental workflow.

G Logical Relationships in NMR Data Interpretation H1 ¹H NMR H1_info Proton Environments & Integration H1->H1_info C13 ¹³C NMR C13_info Carbon Backbone (All C atoms) C13->C13_info DEPT DEPT-135 DEPT_info Carbon Multiplicity (CH, CH₂, CH₃) DEPT->DEPT_info HSQC 2D HSQC HSQC_info Direct ¹J C-H Connectivity HSQC->HSQC_info HMBC 2D HMBC HMBC_info Long-Range ²⁻³J C-H Connectivity HMBC->HMBC_info Structure Complete Structure of This compound H1_info->Structure C13_info->Structure DEPT_info->Structure HSQC_info->Structure HMBC_info->Structure

Caption: Logical connections between NMR experiments.

Conclusion

The combined use of 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. This comprehensive protocol ensures not only the confirmation of the molecular structure but also verifies the specific sites of deuterium incorporation, which is of paramount importance for its application in metabolic and pharmacokinetic research. The detailed workflows and methodologies presented serve as a valuable guide for scientists in the pharmaceutical and chemical research sectors.

References

Application Note: Preparation of Standard Solutions of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of primary stock, intermediate, and working standard solutions of 2-Cyclopropylethan-1-amine-d4. This deuterated compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled analogue, 2-Cyclopropylethan-1-amine, in various biological matrices using mass spectrometry-based assays.

Introduction

This compound is the deuterium-labeled version of 2-Cyclopropylethan-1-amine.[1] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, causing it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer.[2] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[2] This protocol outlines the necessary steps to prepare accurate and consistent standard solutions for use in such analytical methods.

Compound Specifications

All quantitative data and compound specifications are summarized in the table below. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

PropertyValueReference
Chemical Name 2-Cyclopropylethyl-1,1,2,2-d4-amine[3]
Synonyms (2-Aminoethyl)cyclopropane-d4[3]
CAS Number 1219795-00-2[3]
Molecular Formula C₅H₇D₄N[4]
Molecular Weight 89.17 g/mol [3]
Isotopic Enrichment ≥ 98 atom % D[3]
Storage (Neat) Store at room temperature.[3]
Stability (Neat) Stable under recommended storage. Re-analyze after 3 years.[3]

Experimental Protocols

Proper laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All procedures involving solvents should be performed in a well-ventilated fume hood.

Materials and Equipment
  • This compound (neat material)

  • Methanol (B129727) (LC-MS grade or equivalent)

  • Acetonitrile (LC-MS grade or equivalent)

  • Deionized Water (18.2 MΩ·cm)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Protocol 1: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol describes the preparation of a high-concentration primary stock solution, which will be the source for all subsequent dilutions.

  • Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of the neat compound into a tared weighing vessel. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound into a 1.0 mL Class A volumetric flask. Add approximately 0.7 mL of methanol to dissolve the solid.

  • Mixing: Gently swirl the flask or sonicate for 5-10 minutes to ensure the compound is fully dissolved.

  • Final Volume: Once dissolved and equilibrated to room temperature, carefully add methanol to the 1.0 mL mark. Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer & Storage: Transfer the solution to a clearly labeled amber glass vial. Store the primary stock solution at 2-8°C or -20°C.

Protocol 2: Preparation of Intermediate and Working Solutions

Intermediate and working solutions are prepared by performing serial dilutions of the primary stock solution. The final concentrations should be relevant to the expected range of the analytical assay. The table below provides an example dilution scheme.

Solution IDStarting SolutionConc. of Starting Solution (µg/mL)Volume to Transfer (µL)Final Volume (mL)Final Concentration (µg/mL)
INT-1 Primary Stock10001001.0100
INT-2 INT-11001001.010
WS-1 INT-2101001.01.0
WS-2 WS-11.05001.00.5
WS-3 WS-11.01001.00.1
WS-4 WS-30.15001.00.05
WS-5 WS-30.11001.00.01

Procedure:

  • Prepare INT-1: Pipette 100 µL of the 1000 µg/mL Primary Stock Solution into a 1.0 mL volumetric flask. Dilute to the mark with methanol. This yields the 100 µg/mL intermediate solution (INT-1).

  • Prepare INT-2: Pipette 100 µL of INT-1 into a 1.0 mL volumetric flask. Dilute to the mark with methanol to obtain the 10 µg/mL intermediate solution (INT-2).

  • Prepare Working Solutions (WS): Following the scheme in the table above, prepare the final working solutions using the appropriate intermediate solution and diluting with the relevant solvent (e.g., 50:50 Methanol:Water) to match the initial mobile phase of the LC-MS method.

  • Storage: Store all intermediate and working solutions at 2-8°C or -20°C in labeled amber vials. It is recommended to prepare fresh working solutions regularly and validate their stability over time.

Workflow and Application Visualizations

The following diagrams illustrate the experimental workflow for preparing standard solutions and the logical principle of using an internal standard in quantitative analysis.

G cluster_prep Standard Solution Preparation Workflow A Receive & Equilibrate Neat Compound B Accurately Weigh ~1 mg of Solid A->B C Dissolve in Solvent (e.g., Methanol) B->C D Prepare Primary Stock (1 mg/mL) C->D E Perform Serial Dilutions D->E F Prepare Intermediate Solutions (100, 10 µg/mL) E->F G Prepare Final Working Standards (ng/mL - µg/mL) F->G

Caption: Experimental workflow for preparing standard solutions.

G cluster_sample Analyte Path cluster_is Internal Standard Path Analyte Analyte in Sample (e.g., Plasma) Spike Spike known amount of IS into all samples & standards Analyte->Spike IS Internal Standard (IS) (this compound) IS->Spike Prep Sample Preparation (Protein Precipitation, LLE, etc.) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantify Analyte using Calibration Curve Ratio->Quant

Caption: Logic of quantification using an internal standard.

Application in Quantitative Analysis

The prepared working solution of this compound is used as an internal standard. A fixed, known volume of one of the working solutions is added to all unknown samples, quality controls, and calibration standards at the very beginning of the sample preparation process.[5] During LC-MS/MS analysis, the instrument monitors a specific mass transition for the analyte and a different, heavier mass transition for the deuterated internal standard. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability is minimized, enabling precise and accurate quantification of the target analyte in the unknown samples.

References

Application of 2-Cyclopropylethan-1-amine-d4 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and development, a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for optimizing its pharmacokinetic and safety profiles.[1] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues, are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] 2-Cyclopropylethan-1-amine-d4 is the deuterated form of 2-Cyclopropylethan-1-amine, a molecule containing a cyclopropylamine (B47189) moiety, a common structural motif in medicinal chemistry known to influence metabolic stability.[4] This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in key drug metabolism studies.

Application Notes

The primary utility of this compound lies in its role as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 2-Cyclopropylethan-1-amine, in complex biological matrices.[2] The replacement of four hydrogen atoms with deuterium (B1214612) increases the molecular mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[5] However, its physicochemical properties remain nearly identical to the parent compound, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization.[3][6]

Key Advantages of Using this compound:

  • Enhanced Quantitative Accuracy: By co-eluting with the analyte, the deuterated standard effectively normalizes for variations in sample preparation, injection volume, and instrument response, including matrix effects (ion suppression or enhancement).[3][7][8] This ensures that the measured signal directly reflects the true analyte concentration.

  • Improved Precision and Reproducibility: The use of a SIL internal standard significantly reduces the variability of bioanalytical assays, leading to more precise and reproducible pharmacokinetic and metabolic data.[3][9]

  • Reliable Bioanalytical Method Validation: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.[3][8]

  • Utility in Metabolite Identification: Dosing a mixture of the parent drug and its deuterated analogue can simplify the identification of metabolites in complex biological samples.[2] Drug-related metabolites will appear as a characteristic doublet in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms.[2]

Experimental Protocols

The following protocols describe the use of this compound in common drug metabolism studies.

Protocol 1: Quantitative Analysis in Plasma (Pharmacokinetic Study)

This protocol outlines the procedure for quantifying 2-Cyclopropylethan-1-amine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte: 2-Cyclopropylethan-1-amine

  • Internal Standard (IS): this compound

  • Blank plasma (e.g., human, rat)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of 2-Cyclopropylethan-1-amine and this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte primary stock solution with 50:50 (v/v) ACN:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to all tubes except for blank samples.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimize a gradient elution to achieve separation from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Triple Quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the chromatographic peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the plasma samples and QCs from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of 2-Cyclopropylethan-1-amine in human liver microsomes (HLM), using this compound for accurate quantification.

1. Materials and Reagents:

  • Analyte: 2-Cyclopropylethan-1-amine

  • Internal Standard (IS): this compound

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Positive control substrate (e.g., testosterone)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a solution of 2-Cyclopropylethan-1-amine in phosphate buffer at a final concentration of 1 µM.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Pre-incubate the HLM suspension and the analyte solution separately at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and analyte mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile with the deuterated internal standard (this compound) at a fixed concentration.[5]

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using the validated LC-MS/MS method described in Protocol 1 to quantify the remaining concentration of 2-Cyclopropylethan-1-amine at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of 2-Cyclopropylethan-1-amine remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation

The following tables present example data that could be generated from the described protocols.

Table 1: Calibration Curve for 2-Cyclopropylethan-1-amine in Plasma

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520255,1000.006
2.53,850258,3000.015
5.07,980261,2000.031
2540,150259,5000.155
100162,300260,1000.624
250410,500257,8001.592
500815,200259,9003.137
10001,650,400260,5006.335

Table 2: Pharmacokinetic Parameters of 2-Cyclopropylethan-1-amine in Rats (1 mg/kg, IV)

ParameterUnitValue (Mean ± SD, n=3)
Cmaxng/mL850 ± 75
Tmaxh0.08
AUC(0-t)ng*h/mL1230 ± 110
h2.5 ± 0.3
CLL/h/kg0.81 ± 0.07
VdL/kg2.9 ± 0.4

Table 3: Metabolic Stability of 2-Cyclopropylethan-1-amine in Human Liver Microsomes

Incubation Time (min)% Parent Compound Remaining
0100
588
1565
3042
6018
Calculated t½ (min) 28.5

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_spike Add Internal Standard (this compound) plasma->is_spike ppt Add Ice-Cold ACN (Protein Precipitation) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data pk Pharmacokinetic Parameter Calculation data->pk G cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching & Processing cluster_analysis Data Analysis start Initiate Reaction (Analyte + HLM + NADPH) timepoint Sample at Time Points (0, 5, 15, 30, 60 min) start->timepoint quench Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge quench->centrifuge supernatant Analyze Supernatant centrifuge->supernatant lcms LC-MS/MS Quantification supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot thalf Calculate In Vitro t½ plot->thalf

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal Intensity with 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Cyclopropylethan-1-amine-d4 as an internal standard in quantitative bioanalysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments, with a focus on improving and maintaining signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its non-deuterated counterpart, 2-Cyclopropylethan-1-amine, but has a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). Its primary role is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. By adding a known concentration of this compound to all samples, calibrators, and quality controls, it is possible to accurately quantify the analyte by using the ratio of the analyte's signal to the internal standard's signal. This corrects for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.

Q2: Why is the signal intensity of my this compound internal standard low or inconsistent?

A2: Low or variable signal intensity of a deuterated internal standard can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to ion suppression.

  • Suboptimal Concentration: The concentration of the internal standard should be appropriate for the expected range of the analyte concentrations and the sensitivity of the instrument.

  • Isotopic Instability (H/D Exchange): Although the deuterium labels in this compound are on a stable part of the molecule, extreme pH or temperature conditions during sample processing could potentially lead to hydrogen-deuterium exchange, though this is less common for labels on carbon atoms.

  • Improper Storage and Handling: Degradation of the standard due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles can reduce its effective concentration.

  • Instrumental Issues: A contaminated ion source, incorrect MS/MS parameters, or detector fatigue can lead to a general loss of signal.

Q3: My this compound internal standard elutes slightly earlier than the non-deuterated analyte in reverse-phase chromatography. Is this normal and how can I address it?

A3: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the physicochemical properties of the molecule. In reverse-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute marginally earlier than their non-deuterated analogs.

While often a minor shift, significant separation can be problematic if the analyte and internal standard elute in different regions of matrix effects. To mitigate this, you can:

  • Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or column temperature can help to improve the co-elution of the analyte and internal standard.

  • Use a Less Retentive Column: A shorter column or one with a different stationary phase chemistry might reduce the separation.

Q4: Can I use a single deuterated internal standard to quantify multiple analytes?

A4: While it is best practice to use a specific deuterated internal standard for each analyte, in some multi-analyte methods, a single deuterated standard may be used for closely related compounds. However, this is only acceptable if the internal standard can be demonstrated to effectively track the variability of all analytes it is intended for. For accurate and robust quantification, especially in regulated bioanalysis, a dedicated SIL internal standard for each analyte is strongly recommended.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your deuterated internal standard.

Troubleshooting Workflow for Low Internal Standard Signal

start Low IS Signal Observed check_conc Verify IS Concentration and Preparation start->check_conc check_instrument Assess Instrument Performance check_conc->check_instrument Correct solution_conc Prepare Fresh IS Working Solutions check_conc->solution_conc Incorrect? check_matrix Investigate Matrix Effects check_instrument->check_matrix Good Performance solution_instrument Clean Ion Source & Re-tune MS Parameters check_instrument->solution_instrument Poor Performance? solution_matrix Optimize Sample Prep & Chromatography check_matrix->solution_matrix Suppression Observed? start Inaccurate/Imprecise Results check_coelution Verify Analyte/IS Co-elution start->check_coelution check_linearity Assess Calibration Curve Linearity check_coelution->check_linearity Good Co-elution solution_coelution Optimize Chromatography check_coelution->solution_coelution Poor Co-elution? check_purity Check IS Purity check_linearity->check_purity Linear solution_linearity Re-evaluate Range & Weighting check_linearity->solution_linearity Non-linear? solution_purity Analyze IS for Unlabeled Analyte Presence check_purity->solution_purity Impurity Suspected? start Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_precip Add Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Technical Support Center: Matrix Effects in Bioanalysis with 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Cyclopropylethan-1-amine-d4 as an internal standard in bioanalytical methods. The information provided is based on established principles of bioanalysis and mass spectrometry.

Disclaimer: There is limited specific published data on the bioanalytical nuances of this compound. The guidance herein is based on general principles for deuterated internal standards and the analysis of small molecule primary amines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2] The matrix consists of all components in a biological sample apart from the analyte of interest, such as proteins, lipids, salts, and metabolites.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard (IS) is considered the "gold standard" for quantitative LC-MS analysis.[4] Because this compound is chemically almost identical to the unlabeled analyte, it is expected to have very similar chromatographic retention and experience the same degree of matrix effects.[5] By adding a known amount of the deuterated IS to each sample, variations in sample preparation and signal intensity due to matrix effects can be normalized by calculating the ratio of the analyte signal to the IS signal, leading to more accurate and precise quantification.[6]

Q3: Can this compound still lead to inaccurate results despite being a deuterated internal standard?

A3: Yes, while highly effective, deuterated internal standards may not always perfectly correct for matrix effects.[2] Inaccuracy can arise if there is a slight chromatographic separation between the analyte and the deuterated standard, a phenomenon known as the "deuterium isotope effect."[7] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results. This is referred to as a "differential matrix effect." Other potential issues include isotopic exchange (loss of deuterium) and impurities in the standard.

Q4: What is the "deuterium isotope effect" and how can it affect my chromatography?

A4: The replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. This can sometimes lead to a small difference in retention time between the deuterated and non-deuterated compounds, particularly in reversed-phase chromatography. This phenomenon is known as the deuterium isotope effect. If this effect is significant, it can lead to a lack of co-elution and potentially inaccurate quantification if matrix effects are present.

Q5: Is isotopic exchange a concern with this compound?

A5: Isotopic exchange, the replacement of deuterium atoms with hydrogen from the solvent or matrix, is a potential concern for any deuterated standard. The stability of the deuterium labels depends on their position in the molecule. Labels on or adjacent to heteroatoms (like the nitrogen in an amine) can be more prone to exchange. For this compound, the stability of the deuterium labels should be assessed during method development, especially under different pH and temperature conditions.

Troubleshooting Guides

Problem 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

  • Possible Cause: Differential matrix effects due to a lack of co-elution between the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant shift in retention time may indicate a deuterium isotope effect.

    • Assess Matrix Effects: Perform a post-column infusion or a quantitative matrix factor assessment (see Experimental Protocols) to identify regions of ion suppression or enhancement.

    • Optimize Chromatography: If a retention time shift is observed and it coincides with a region of significant matrix effects, adjust the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to try and achieve co-elution or move the elution to a cleaner part of the chromatogram.

    • Improve Sample Preparation: Employ a more rigorous sample clean-up technique (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.

Problem 2: Inconsistent Internal Standard Response Across a Batch

  • Possible Cause: Variable matrix effects between different samples or degradation of the internal standard.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects in Individual Lots: Assess the matrix factor in at least six different lots of the biological matrix to check for lot-to-lot variability.[3]

    • Check for IS Stability: Investigate the stability of this compound in the sample matrix under the conditions of the experiment (e.g., temperature, time).

    • Review Sample Collection and Handling: Inconsistent sample quality (e.g., hemolysis) can lead to variable matrix effects.

    • Consider Sample Dilution: If high matrix effects are suspected, diluting the sample with a clean solvent can mitigate the issue.

Problem 3: Signal Suppression or Enhancement is Observed

  • Possible Cause: Co-elution of matrix components that interfere with the ionization process.

  • Troubleshooting Steps:

    • Identify the Source of Interference: Use a technique like post-column infusion to pinpoint the retention time of the interfering components.

    • Enhance Chromatographic Separation: Modify the LC method to separate the analyte and internal standard from the interfering peaks.

    • Utilize More Effective Sample Cleanup: As primary amines can be extracted using strong cation exchange (SCX) solid-phase extraction, this could be an effective way to remove interfering substances.

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

This table provides a general comparison. The optimal method is analyte and matrix dependent.

Table 2: Performance Characteristics of Internal Standards

Performance MetricStable Isotope-Labeled (SIL) ISAnalog IS
Accuracy (% Bias) Typically ≤ ±5%Can be acceptable (e.g., within ±15%)
Precision (%CV) Typically ≤ 10%Generally higher than SIL IS
Matrix Effect Compensation ExcellentVariable
Extraction Recovery Tracking ExcellentMay differ from analyte

Source: Adapted from BenchChem guidelines.[8]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare a solution of the analyte (or this compound) at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Using a T-connector, continuously infuse the analyte solution into the LC eluent stream between the column and the mass spectrometer ion source using a syringe pump.

  • Once a stable baseline signal for the analyte is established, inject a blank, extracted sample matrix onto the LC column.

  • Monitor the analyte's signal. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantitatively measure the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at two concentrations (low and high).

    • Set B (Post-extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and internal standard into the final extracted matrix at the same low and high concentrations as Set A.

  • Analyze the samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the IS separately for each lot and concentration:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[8]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-normalized MF should be close to 1, indicating that the internal standard effectively compensates for the matrix effect.

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate Results check_coelution Check Analyte/IS Co-elution start->check_coelution assess_me Assess Matrix Effects (Post-Column Infusion or MF) check_coelution->assess_me Shift Observed check_coelution->assess_me No Shift optimize_chrom Optimize Chromatography assess_me->optimize_chrom Significant ME improve_cleanup Improve Sample Cleanup (LLE/SPE) assess_me->improve_cleanup Significant ME check_is_stability Evaluate IS Stability assess_me->check_is_stability No Significant ME end Acceptable Results optimize_chrom->end improve_cleanup->end check_is_stability->end Stable

Caption: Troubleshooting workflow for inconsistent results.

MatrixFactorExperiment cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike a1 Spike Analyte + IS in Solvent lcms LC-MS/MS Analysis a1->lcms b1 Extract Blank Matrix b2 Spike Analyte + IS into Extract b1->b2 b2->lcms calculate_mf Calculate Matrix Factor (MF) lcms->calculate_mf evaluate Evaluate Results (MF ≈ 1?) calculate_mf->evaluate

Caption: Experimental workflow for Matrix Factor assessment.

References

Technical Support Center: Optimizing LC-MS for 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2-Cyclopropylethan-1-amine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS parameters for this compound?

A1: For a small, polar, aliphatic amine like this compound, a logical starting point for method development is crucial. Due to its polar nature, reversed-phase chromatography can be challenging.[1] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention.[1] Electrospray ionization (ESI) in positive mode is the preferred ionization technique for amines.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommendationRationale
LC Column HILIC (e.g., Amide, Cyano, or Silica phase)Improves retention of polar analytes like small amines.[1]
Reversed-Phase C18 (with modifications)Can be used, but may require ion-pairing agents or highly aqueous mobile phases, which can suppress MS signal.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium (B1175870) FormateProvides protons for efficient ESI+ ionization and can improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for HILIC and reversed-phase.
Gradient Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) and gradient to a higher aqueous percentage.Typical for HILIC separations.
Flow Rate 0.2 - 0.5 mL/minStandard for analytical scale LC-MS.
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeAmines readily form positive ions by protonation.
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, providing high selectivity and sensitivity.

Q2: How do I determine the precursor and product ions for this compound?

A2: The precursor ion will be the protonated molecule, [M+H]⁺. For this compound (C₅H₈D₄N), the monoisotopic mass of the neutral molecule is approximately 91.1 g/mol . Therefore, the expected precursor ion will have an m/z of approximately 92.1.

Product ions are generated by fragmentation of the precursor ion in the collision cell. For small aliphatic amines, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) or cleavage of the carbon chain. The presence of the cyclopropyl (B3062369) group may lead to characteristic ring-opening fragmentation. Due to the deuterium (B1214612) labeling, you may observe fragments containing some or all of the deuterium atoms.

To determine the optimal product ions and collision energies, perform a product ion scan (or MS/MS scan) of the precursor ion (m/z 92.1) by infusing a standard solution of this compound into the mass spectrometer.

Q3: My deuterated internal standard (this compound) and the non-deuterated analyte are separating chromatographically. Why is this happening and how can I fix it?

A3: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time.[2] In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[2]

To minimize this separation:

  • Optimize the Gradient: A slower, shallower gradient can sometimes improve co-elution.

  • Adjust Mobile Phase Composition: Small changes to the mobile phase, such as the type or concentration of the organic modifier or additive, can alter selectivity.

  • Change Column Chemistry: If the separation persists, trying a different column with a different stationary phase chemistry (e.g., PFP instead of C18) may be necessary.

Q4: Can I use a deuterated internal standard to correct for all matrix effects?

A4: While deuterated internal standards are excellent for correcting many sources of variability, they may not always fully compensate for matrix effects.[2] If the analyte and the internal standard do not co-elute perfectly, they can experience different levels of ion suppression or enhancement from co-eluting matrix components.[2] It is always important to assess matrix effects during method validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape for amines is a common issue in reversed-phase chromatography.

Table 2: Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Secondary Interactions with Column Silanols Lower the mobile phase pH by adding an acid like formic acid (0.1%) to protonate the amine and minimize interactions with residual silanols.[1] Alternatively, use a column with a highly end-capped stationary phase or a hybrid particle technology.
Insufficient Buffering In HILIC, ensure adequate buffer concentration (e.g., 10-20 mM ammonium formate) in the mobile phase to maintain consistent ionization and peak shape.
Column Overload Reduce the injection volume or the concentration of the sample. Peak fronting is a classic sign of mass overload.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. For HILIC, the sample should be dissolved in a high percentage of organic solvent.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all All Peaks no_all No check_all_peaks->no_all Single Peak mobile_phase_check Check Mobile Phase pH and Buffer Strength yes_all->mobile_phase_check analyte_specific Issue is likely analyte-specific no_all->analyte_specific column_issue Consider Column Contamination or Degradation mobile_phase_check->column_issue flush_column Flush or Replace Column column_issue->flush_column check_solvent Check Sample Solvent Composition analyte_specific->check_solvent reduce_concentration Reduce Injection Volume/Concentration check_solvent->reduce_concentration derivatization Consider Derivatization reduce_concentration->derivatization

Caption: Workflow for troubleshooting poor peak shape.

Issue 2: Low Sensitivity / No Signal

Low sensitivity can be due to a variety of factors from sample preparation to MS settings.

Table 3: Troubleshooting Low Sensitivity

Potential CauseRecommended Solution
Poor Ionization Efficiency Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate ESI+ ionization. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
Ion Suppression from Matrix Improve sample clean-up to remove interfering matrix components. Dilute the sample if possible. Adjust chromatography to separate the analyte from the suppressive region.
Suboptimal MS/MS Transition Re-optimize the precursor and product ions and their corresponding collision energies by infusing a standard solution.
Derivatization For challenging analyses, consider derivatization to improve chromatographic retention and ionization efficiency.[3]

Logical Diagram for Sensitivity Enhancement

G cluster_0 LC Optimization cluster_1 MS Optimization cluster_2 Sample Preparation lc_params Mobile Phase Additives (e.g., 0.1% Formic Acid) chromatography Improve Chromatography (HILIC or Derivatization) lc_params->chromatography improved_signal Improved Signal chromatography->improved_signal ms_source Optimize ESI Source (Voltage, Gas, Temp) ms_mrm Optimize MRM Transition (Precursor/Product Ions, CE) ms_source->ms_mrm ms_mrm->improved_signal sample_prep Enhance Sample Clean-up (SPE or LLE) sample_prep->improved_signal low_signal Low Signal low_signal->lc_params low_signal->ms_source low_signal->sample_prep

Caption: Strategies for enhancing LC-MS signal.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions

Objective: To identify the most sensitive and specific precursor-to-product ion transitions for this compound and its non-deuterated analog.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol).

  • Non-deuterated 2-Cyclopropylethan-1-amine standard solution.

  • Infusion pump and syringe.

  • Mass spectrometer with ESI source.

Methodology:

  • Precursor Ion Identification:

    • Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode.

    • Identify the protonated molecule [M+H]⁺, which will be the precursor ion.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, selecting the previously identified precursor ion.

    • Ramp the collision energy (CE) over a range (e.g., 5-50 V) to induce fragmentation.

    • Identify the most abundant and stable product ions.

  • MRM Optimization:

    • Select the 2-3 most intense product ions for MRM analysis.

    • For each precursor-product pair, perform a collision energy optimization to find the CE that yields the maximum signal intensity.

    • The transition with the highest signal-to-noise ratio should be used for quantification (quantifier), and a second transition can be used for confirmation (qualifier).

This systematic approach ensures that the most robust and sensitive MRM transitions are selected for your quantitative assay.

References

Preventing isotopic exchange in 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyclopropylethan-1-amine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction in which a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this is a concern because the loss of deuterium atoms (back-exchange) will alter the isotopic purity of the compound. This can impact the accuracy of analytical measurements, particularly in quantitative mass spectrometry-based assays where the deuterated compound is used as an internal standard.

Q2: What are the primary factors that promote isotopic exchange in this compound?

The primary factors that can induce hydrogen-deuterium (H/D) exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those on the amine group and, to a lesser extent, on the carbons adjacent to the amine.[1] The minimum exchange rate for amines typically occurs in a neutral to slightly acidic pH range.

  • Temperature: Higher temperatures accelerate the rate of exchange reactions.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate isotopic exchange.

Q3: How should I store this compound to maintain its isotopic stability?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at room temperature. This will protect it from atmospheric moisture.

  • In Solution: If you need to prepare a stock solution, use a high-purity, anhydrous, aprotic solvent such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dioxane. Store the solution at low temperatures, such as -20°C or -80°C, in a tightly sealed vial to minimize exchange with any residual moisture and slow down potential degradation.

Q4: Which analytical techniques are recommended for monitoring the isotopic purity of this compound?

The most common and effective techniques for determining isotopic purity are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic distribution of a compound and quantifying the extent of any back-exchange.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while 2H NMR directly detects the deuterium atoms, providing information on the location and extent of deuteration.[3]

Q5: Can the deuterium atoms on the cyclopropyl (B3062369) ring exchange?

Deuterium atoms on a cyclopropyl ring are generally more stable and less prone to exchange than those on the carbons immediately adjacent to the amine group. However, under harsh conditions (e.g., strong acid or base, high temperatures), some exchange could potentially occur over extended periods.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to isotopic exchange during your experiments.

Problem 1: I am observing a progressive loss of my deuterated internal standard signal and an increase in the signal of the unlabeled analyte in my LC-MS analysis.

  • Possible Cause: This is a strong indication that back-exchange of deuterium is occurring during your sample preparation or analysis.

  • Troubleshooting Steps:

    • Review your solvent choices: Are you using any protic solvents (e.g., water, methanol) in your sample preparation or mobile phase? If so, try to replace them with aprotic alternatives (e.g., acetonitrile, THF) where possible.

    • Check the pH of your solutions: Ensure that the pH of your sample and mobile phase is within a neutral to slightly acidic range. Avoid strongly acidic or basic conditions.

    • Control the temperature: Keep your samples cool during preparation and in the autosampler. If possible, perform any lengthy incubation steps at a lower temperature.

    • Minimize exposure time: Reduce the time your deuterated standard is in contact with potentially exchange-promoting conditions before analysis.

Problem 2: My baseline isotopic purity of this compound is lower than specified.

  • Possible Cause: The compound may have been exposed to moisture or other unfavorable conditions during storage or handling.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure the compound has been stored according to the recommended guidelines (in a tightly sealed container, in a dry environment).

    • Handle with care: When preparing solutions, use anhydrous solvents and handle the compound in a low-humidity environment (e.g., a glove box) if possible.

    • Re-analyze the standard: Confirm the current isotopic purity of your stock material using LC-MS or NMR.

Quantitative Data Summary

Condition Parameter Value Expected Isotopic Exchange Rate Recommendation
pH AcidicpH < 4HighAvoid prolonged exposure.
NeutralpH 6-7.5LowOptimal for most applications.
BasicpH > 9HighAvoid prolonged exposure.
Temperature Low4°CVery LowIdeal for storage and sample preparation.
Ambient25°CLow to ModerateSuitable for short-term handling.
Elevated50°CHighAvoid.
Solvent AproticAcetonitrileVery LowRecommended for stock solutions.
ProticMethanolModerate to HighMinimize use; if necessary, keep cold and analyze quickly.
AqueousWaterHighAvoid for long-term storage; use D₂O-based buffers if an aqueous environment is required.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To evaluate the isotopic stability of this compound under different solvent and temperature conditions.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Methanol

  • Deionized water

  • LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Sample Preparation:

    • Set A (Aprotic): Dilute the stock solution to 1 µg/mL in anhydrous acetonitrile.

    • Set B (Protic): Dilute the stock solution to 1 µg/mL in methanol.

    • Set C (Aqueous): Dilute the stock solution to 1 µg/mL in deionized water.

  • Incubation:

    • Divide each set into two subsets.

    • Incubate one subset at 4°C and the other at 25°C.

  • Time Points: Analyze aliquots from each subset at t = 0, 1, 4, 8, and 24 hours.

  • LC-MS Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the mass-to-charge ratios (m/z) corresponding to the d4, d3, d2, d1, and d0 isotopologues of 2-Cyclopropylethan-1-amine.

  • Data Analysis:

    • Calculate the percentage of the d4 isotopologue relative to the sum of all isotopologues at each time point.

    • Plot the percentage of the d4 form versus time for each condition to determine the rate of isotopic exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess isotopic stability under stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • LC-MS system

Methodology:

  • Sample Preparation: Prepare solutions of this compound (approximately 10 µg/mL) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Prepare a control sample in water.

  • Incubation: Incubate the samples at 40°C.

  • Time Points: Analyze aliquots at t = 0, 2, 4, 8, and 24 hours. For the acid and base conditions, neutralize the aliquots before analysis.

  • LC-MS Analysis: Analyze the samples using the method described in Protocol 1. Monitor for the appearance of degradation products in addition to the isotopic distribution.

  • Data Analysis: Quantify the remaining parent compound and the relative abundance of each isotopologue at each time point to assess both chemical degradation and isotopic exchange.

Visualizations

Isotopic_Exchange_Pathway Mechanism of Amine-Catalyzed Isotopic Exchange cluster_conditions Favorable Conditions cluster_molecule Isotopic Exchange on this compound Protic_Solvent Protic Solvent (H₂O, ROH) Amine_d4 R-CD₂-CD₂-NH₂ (d4) Protic_Solvent->Amine_d4 Solvation Acid_Base Acid or Base Catalyst Protonated_Amine R-CD₂-CD₂-NH₃⁺ Acid_Base->Protonated_Amine Protonation/Deprotonation High_Temp Elevated Temperature Deprotonated_Intermediate R-CD₂-CD⁻-NH₂ High_Temp->Deprotonated_Intermediate Accelerates Amine_d4->Protonated_Amine + H⁺ Protonated_Amine->Deprotonated_Intermediate - H⁺ from Carbon Exchanged_Amine R-CD₂-CHD-NH₂ (d3) Deprotonated_Intermediate->Exchanged_Amine + H⁺ from Solvent

Caption: A simplified diagram illustrating the factors that promote isotopic exchange in primary amines.

Troubleshooting_Workflow Troubleshooting Isotopic Instability Start Observation: Loss of Deuterium Signal Check_Solvents Are protic solvents (H₂O, MeOH) used? Start->Check_Solvents Replace_Solvents Replace with aprotic solvents (ACN, THF) Check_Solvents->Replace_Solvents Yes Check_pH Is the pH outside the 6-7.5 range? Check_Solvents->Check_pH No Replace_Solvents->Check_pH Adjust_pH Adjust pH to be neutral or slightly acidic Check_pH->Adjust_pH Yes Check_Temp Are samples exposed to high temperatures? Check_pH->Check_Temp No Adjust_pH->Check_Temp Reduce_Temp Keep samples cool (4°C) during preparation and analysis Check_Temp->Reduce_Temp Yes Reanalyze Re-analyze sample Check_Temp->Reanalyze No Reduce_Temp->Reanalyze End Problem Resolved Reanalyze->End

Caption: A workflow for troubleshooting the loss of deuterium signal in experiments.

References

Technical Support Center: 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 2-Cyclopropylethan-1-amine-d4 in various solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected degradation of this compound in my aqueous solution. What is the likely cause?

A1: The most probable cause of degradation in aqueous solutions is hydrolysis of the cyclopropylamine (B47189) moiety, particularly under basic (high pH) conditions. The cyclopropylamine group can be susceptible to hydrolytic cleavage. It is crucial to control the pH of your solution to minimize this degradation pathway. For optimal stability, maintaining a neutral to slightly acidic pH is recommended.

Q2: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?

A2: While the deuterium atoms on the ethyl chain (d4) are generally stable, there is a possibility of hydrogen-deuterium (H/D) exchange, especially under certain conditions such as in the presence of protic solvents (e.g., water, methanol) and under acidic or basic catalysis. To minimize H/D exchange, it is advisable to use aprotic and anhydrous solvents whenever your experimental design allows. If aqueous solutions are necessary, buffering to a neutral pH can help mitigate this effect.

Q3: I am seeing a small peak in my LC-MS analysis that corresponds to the non-deuterated (d0) analogue of my compound. What could be the reason?

A3: There are two primary reasons for observing the non-deuterated analogue:

  • Isotopic Impurity: The synthesized this compound may contain a small percentage of the d0 form as an impurity. Please refer to the Certificate of Analysis (CoA) for the specified isotopic purity.

  • In-source H/D Exchange: H/D exchange can sometimes occur in the ion source of the mass spectrometer. Optimizing the source conditions, such as using a less harsh ionization method, may reduce this effect.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability in solution:

  • Solvent Choice: Use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO for long-term storage.

  • Temperature: Store solutions at -20°C or -80°C.

  • pH Control: If using aqueous buffers, maintain a pH between 4 and 7.

  • Container: Use tightly sealed vials to prevent moisture absorption and solvent evaporation.

The solid form of this compound is stable when stored at room temperature in a tightly sealed container, protected from moisture. It is recommended to re-analyze the chemical purity of the compound after three years of storage[1].

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on the known chemistry of cyclopropylamines and general principles of drug degradation. These are qualitative guidelines and should be confirmed by experimental studies.

ConditionSolvent/MediumTemperatureExpected StabilityPrimary Degradation Pathway
Hydrolytic 0.1 M HCl (pH 1)37°CModerateMinimal degradation expected
Phosphate Buffer (pH 7.4)37°CGoodSlow hydrolysis may occur over extended periods
0.1 M NaOH (pH 13)37°CPoorRapid hydrolytic degradation of the cyclopropylamine moiety[2]
Oxidative 3% H₂O₂ in WaterRoom TempModerate to PoorOxidation of the amine group
Photolytic Aqueous SolutionUV/Visible LightModeratePhotodegradation of the amine and cyclopropyl (B3062369) groups
Thermal Solid State60°CGoodGenerally stable, but dependent on humidity
Solution (DMSO)60°CGoodGenerally stable

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Thermal Degradation: Incubate a sample of the stock solution in a sealed vial at 80°C.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a transparent vial) to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to quantify the amount of the parent compound remaining and to identify any major degradation products.

Protocol 2: Assessment of H/D Exchange

Objective: To determine the rate of hydrogen-deuterium exchange of this compound in a protic solvent.

Methodology:

  • Prepare Solution: Prepare a solution of this compound in a protic solvent (e.g., phosphate-buffered saline, pH 7.4, prepared with H₂O).

  • Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). Extract the compound from the matrix if necessary.

  • Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses (d3, d2, d1, d0) indicates H/D back-exchange.

  • Data Interpretation: Calculate the percentage of the d4 form remaining at each time point to determine the rate of exchange.

Visualizations

degradation_pathway This compound This compound Hydrolysis (High pH) Hydrolysis (High pH) This compound->Hydrolysis (High pH) OH- Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) This compound->Oxidation (e.g., H2O2) Photodegradation (UV/Vis) Photodegradation (UV/Vis) This compound->Photodegradation (UV/Vis) Ring-opened product + d4-ethanolamine Ring-opened product + d4-ethanolamine Hydrolysis (High pH)->Ring-opened product + d4-ethanolamine N-oxide or other oxidized products N-oxide or other oxidized products Oxidation (e.g., H2O2)->N-oxide or other oxidized products Various photoproducts Various photoproducts Photodegradation (UV/Vis)->Various photoproducts

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Time Point Sampling Time Point Sampling Acid/Base Hydrolysis->Time Point Sampling Oxidation Oxidation Oxidation->Time Point Sampling Photolysis Photolysis Photolysis->Time Point Sampling Thermal Stress Thermal Stress Thermal Stress->Time Point Sampling Stock Solution of this compound Stock Solution of this compound Stock Solution of this compound->Acid/Base Hydrolysis Stock Solution of this compound->Oxidation Stock Solution of this compound->Photolysis Stock Solution of this compound->Thermal Stress Sample Preparation (Neutralization/Quenching) Sample Preparation (Neutralization/Quenching) Time Point Sampling->Sample Preparation (Neutralization/Quenching) LC-MS Analysis LC-MS Analysis Sample Preparation (Neutralization/Quenching)->LC-MS Analysis Data Analysis (Quantification & Identification) Data Analysis (Quantification & Identification) LC-MS Analysis->Data Analysis (Quantification & Identification)

References

Technical Support Center: Analysis of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Cyclopropylethan-1-amine-d4. The following frequently asked questions (FAQs) and troubleshooting guides address common interferences and issues encountered during its analysis, particularly in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?

The most common interferences in the analysis of this compound can be broadly categorized as:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][2][3][4] Phospholipids and salts are common culprits.[4][5]

  • Isobaric Interferences: Co-eluting compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard. This can include metabolites of the parent drug or other endogenous molecules.[6]

  • Chromatographic Issues: Poor peak shape, retention time shifts, or inadequate separation from interfering components. A common issue with deuterated standards is the "Chromatographic Deuterium (B1214612) Isotope Effect," where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[7]

  • Contamination: Introduction of interfering substances from solvents, reagents, collection tubes, or other labware. Common contaminants include plasticizers, detergents, and polymers like polyethylene (B3416737) glycol (PEG).[5][8][9][10]

Q2: My deuterated internal standard (this compound) and the non-deuterated analyte have slightly different retention times. Is this a problem?

Yes, this can be a significant issue. This phenomenon is known as the Chromatographic Deuterium Isotope Effect.[7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to differences in hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.[7]

Q3: I am observing a signal at the mass transition for my analyte in my blank samples. What could be the cause?

A signal in blank samples, also known as "crosstalk," can originate from several sources:

  • Isotopic Contribution: The natural isotopic abundance of elements (like ¹³C) in the deuterated internal standard can contribute to the signal of the non-deuterated analyte, especially if the internal standard concentration is high.

  • In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, generating the same precursor ion as the analyte.

  • Contamination of the Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity.[7]

  • System Contamination: Carryover from previous injections or contamination of the LC-MS system.

Q4: What are matrix effects, and how can I determine if my analysis is affected?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting accuracy and precision.[1][2][3] The electrospray ionization (ESI) source is particularly susceptible to these effects.[1][4]

To determine if your analysis is affected by matrix effects, you can perform the following experiments:

  • Post-Column Infusion: A standard solution of the analyte is continuously infused into the mobile phase after the analytical column while a blank matrix extract is injected.[1][11] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: The peak area of an analyte in a post-extraction spiked sample is compared to the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12][13]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[12][13]
Secondary Interactions For a basic amine like 2-Cyclopropylethan-1-amine, peak tailing can occur due to interaction with acidic silanols on the column packing. Add a small amount of a competitor amine (e.g., triethylamine) to the mobile phase or use a column with end-capping.
Column Void A void at the head of the column can cause peak splitting.[13] Reverse-flush the column (if permitted by the manufacturer) or replace it.
Issue 2: Inaccurate Quantification and High Variability
Potential Cause Troubleshooting Steps
Differential Matrix Effects Optimize the chromatographic method to ensure co-elution of the analyte and internal standard.[7] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
Isobaric Interference Improve chromatographic separation to resolve the analyte from the interfering compound.[6] If separation is not possible, a more specific mass transition (if available) may be needed. High-resolution mass spectrometry can also help differentiate between the analyte and interferences.
Non-linear Calibration Curve This can be caused by isotopic crosstalk or in-source fragmentation.[7] Optimize MS source conditions (e.g., collision energy) to minimize fragmentation. Assess the purity of the internal standard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Extraction Spike
  • Prepare Neat Solution: Prepare a solution of 2-Cyclopropylethan-1-amine at a known concentration (e.g., 100 ng/mL) in the mobile phase.

  • Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.

  • Spike Blank Matrix Extracts: After extraction, spike the blank extracts with 2-Cyclopropylethan-1-amine to the same final concentration as the neat solution.

  • Analysis: Inject the neat solution and the post-extraction spiked samples into the LC-MS system.

  • Calculation: Calculate the matrix factor (MF) as follows: MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution) A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be less than 15%.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Loading: Pretreat 100 µL of plasma with 200 µL of the equilibration buffer. Load the diluted plasma onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the 2-Cyclopropylethan-1-amine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample + IS pretreat Pre-treatment (e.g., Acidification) plasma->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Injection dry_recon->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate quant Quantification integrate->quant report Reporting quant->report

Caption: Bioanalytical workflow for this compound.

start Inaccurate Results or Poor Chromatography check_chrom Review Chromatography: Peak Shape, RT Shift? start->check_chrom poor_peak Poor Peak Shape check_chrom->poor_peak Yes rt_shift Retention Time Shift check_chrom->rt_shift Yes good_chrom Chromatography OK check_chrom->good_chrom No sol_peak1 Optimize Injection Solvent poor_peak->sol_peak1 sol_peak2 Flush/Replace Column poor_peak->sol_peak2 sol_rt1 Check for Deuterium Isotope Effect rt_shift->sol_rt1 sol_rt2 Optimize Gradient/Mobile Phase rt_shift->sol_rt2 check_matrix Evaluate Matrix Effects? good_chrom->check_matrix matrix_present Matrix Effects Present check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects check_matrix->no_matrix No sol_matrix1 Improve Sample Cleanup (SPE/LLE) matrix_present->sol_matrix1 sol_matrix2 Modify Chromatography matrix_present->sol_matrix2 check_is Investigate Internal Standard: Crosstalk, Purity? no_matrix->check_is is_issue IS Issue Found check_is->is_issue Yes sol_is Optimize MS or Source New IS is_issue->sol_is

Caption: Troubleshooting decision tree for analytical issues.

References

Calibration curve issues with 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyclopropylethan-1-amine-d4

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as a deuterated internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when using this compound?

Non-linear calibration curves are a frequent challenge and can arise from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or the internal standard, leading to ion suppression or enhancement.[1]

  • Inappropriate Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the instrument.[1]

  • Isotopic Exchange: The deuterium (B1214612) atoms on this compound may be replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[2][3] This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.[2]

  • Purity of the Internal Standard: The this compound standard may contain the unlabeled analyte as an impurity, which can affect the accuracy of the calibration curve, especially at the lower limit of quantification (LLOQ).[3]

Q2: I'm observing a drift in the retention time of this compound relative to the analyte. What could be the cause?

This phenomenon is known as the "isotope effect" or "chromatographic shift."[3] Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[2][3] This is because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. A significant shift can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement.[2][3]

Q3: My this compound signal is inconsistent or decreasing throughout my analytical run. What should I investigate?

An inconsistent or decreasing signal for the internal standard often points towards instability under the experimental conditions. The primary suspect is isotopic exchange, where the deuterium labels are lost.[2][3] Factors that can promote this exchange include:

  • pH: Isotopic exchange can be accelerated in both acidic and basic solutions.[2]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[3]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen atoms for the exchange.[2]

  • Position of the Deuterium Label: The "-d4" in this compound indicates four deuterium atoms. While the exact position is crucial, deuterium atoms on carbons adjacent to a heteroatom (like the amine group) can be more susceptible to exchange under certain conditions.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing the root cause of non-linearity in your calibration curve.

Step 1: Evaluate the Concentration Range and Detector Saturation.

  • Action: Prepare a high-concentration standard and perform a series of 1:2 serial dilutions.

  • Analysis: Analyze the dilutions and plot the response versus concentration. If the curve flattens at higher concentrations, detector saturation is likely occurring.

  • Solution: Adjust the concentration range of your calibration standards to stay within the linear dynamic range of the instrument.

Step 2: Investigate Matrix Effects.

  • Action: Prepare two sets of calibration standards: one in a clean solvent and another in the sample matrix.

  • Analysis: Compare the slopes of the two calibration curves. A significant difference suggests the presence of matrix effects.

  • Solution: Optimize sample preparation to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure the chromatography is optimized to separate the analyte and internal standard from matrix interferences.

Step 3: Assess Internal Standard Purity.

  • Action: Analyze a high-concentration solution of this compound by LC-MS/MS, monitoring for the transition of the unlabeled analyte.

  • Analysis: The presence of a peak at the retention time of the unlabeled analyte indicates contamination.

  • Solution: If the contamination is significant, it may be necessary to obtain a new, higher-purity lot of the internal standard.

Troubleshooting Workflow for Non-Linearity

start Start: Non-Linear Calibration Curve check_saturation Step 1: Check for Detector Saturation start->check_saturation is_saturated Is Detector Saturated? check_saturation->is_saturated adjust_range Solution: Adjust Concentration Range is_saturated->adjust_range Yes check_matrix Step 2: Investigate Matrix Effects is_saturated->check_matrix No end End: Linear Curve Achieved adjust_range->end matrix_present Significant Matrix Effects? check_matrix->matrix_present optimize_prep Solution: Optimize Sample Preparation matrix_present->optimize_prep Yes check_purity Step 3: Assess IS Purity matrix_present->check_purity No optimize_prep->end is_impure IS Contaminated with Analyte? check_purity->is_impure new_is Solution: Obtain Higher Purity IS is_impure->new_is Yes is_impure->end No new_is->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Guide 2: Investigating Inconsistent Internal Standard Response

This guide will help you diagnose and resolve issues with an unstable signal for this compound.

Step 1: Perform an Isotopic Exchange Experiment.

  • Objective: To determine if the deuterium labels on this compound are stable under your experimental conditions.

  • Methodology:

    • Prepare two sample sets:

      • Set A (Control): Spike this compound into a clean, aprotic solvent (e.g., acetonitrile).

      • Set B (Matrix): Spike this compound into your sample matrix.

    • Incubate both sets under the same conditions as your typical sample preparation and analysis (e.g., temperature, time).

    • Analyze samples from each set at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Compare the peak area of this compound over time in both sets. A significant decrease in the peak area in Set B compared to Set A suggests matrix-induced isotopic exchange. A decrease in both may indicate instability in the solvent or at the given temperature.

  • Solution:

    • If pH is a factor, adjust the pH of your sample and/or mobile phase. The slowest rate of exchange is often observed around pH 2.5-3.[2]

    • If temperature is a factor, try to perform sample preparation at a lower temperature.

    • Consider using a different solvent if solvent-induced exchange is suspected.

Experimental Workflow for Isotopic Exchange

start Start: Inconsistent IS Response prep_samples Prepare Samples: Set A (Control Solvent) Set B (Sample Matrix) start->prep_samples incubate Incubate Both Sets Under Experimental Conditions prep_samples->incubate analyze Analyze at Time Points (0, 2, 4, 8, 24h) incubate->analyze compare Compare IS Peak Area Over Time analyze->compare stable IS Signal Stable compare->stable No Significant Decrease unstable IS Signal Decreases compare->unstable Significant Decrease end End: Stable IS Response stable->end troubleshoot Modify Experimental Conditions: - Adjust pH - Lower Temperature - Change Solvent unstable->troubleshoot troubleshoot->end

Caption: Workflow for investigating isotopic exchange of the internal standard.

Data Presentation

Table 1: Example Data for Isotopic Exchange Experiment

Time Point (hours)IS Peak Area (Control Solvent)IS Peak Area (Sample Matrix)% Decrease in Matrix
01,050,0001,020,0002.9%
21,035,000950,0008.2%
41,042,000880,00015.5%
81,030,000750,00027.2%
241,025,000550,00046.3%

This is example data and will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the this compound internal standard.

Methodology:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Prepare a working solution by diluting the stock solution to a concentration that is 100-fold higher than the working concentration used in your assay.

  • Set up the LC-MS/MS method to monitor the MRM transitions for both the unlabeled analyte and this compound.

  • Inject the high-concentration working solution and acquire the data.

  • Calculate the percentage of unlabeled analyte by comparing the peak area of the unlabeled analyte to the peak area of the deuterated internal standard.

Data Analysis:

  • % Unlabeled Analyte = (Peak Area of Analyte / Peak Area of IS) * 100

Protocol 2: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

Data Analysis:

  • Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100

  • Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100

  • Process Efficiency (PE %): (Peak Area in Set 3 / Peak Area in Set 1) * 100

A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

References

Technical Support Center: Enhancing Recovery of 2-Cyclopropylethan-1-amine-d4 from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 2-Cyclopropylethan-1-amine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of this deuterated amine from plasma samples.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery is a common challenge in the extraction of small molecules from complex biological matrices like plasma. This guide provides a systematic approach to identifying and resolving potential issues.

Problem: Consistently Low Recovery

Possible Cause 1: Suboptimal Sample Preparation Method

The chosen extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be suitable for this compound.

Solution:

  • Review Method Selection:

    • PPT: While simple and fast, it can be less clean and may result in significant matrix effects.[1][2]

    • LLE: Offers cleaner extracts than PPT but requires careful optimization of solvent and pH.

    • SPE: Generally provides the cleanest extracts and highest recovery but is the most complex and costly method to develop.[3][4]

  • Optimize the Existing Method:

    • pH Adjustment: this compound is a primary amine and will be protonated at acidic pH. To ensure it is in its neutral, more organic-soluble form for extraction, the plasma sample should be basified (pH > 9).[5][6]

    • Solvent Selection (for LLE): Test a range of organic solvents with varying polarities. Common choices for amine extraction include diethyl ether, dichloromethane, and mixtures like hexane-isoamyl alcohol.[5][7]

    • SPE Sorbent Selection: For a basic compound like this, a cation-exchange or a mixed-mode (e.g., MCX) SPE sorbent is often effective.[4][8][9] Polymeric reversed-phase sorbents can also be a good choice.[3][8]

Possible Cause 2: Analyte Adsorption to Labware

Amines can adsorb to glass and plastic surfaces, especially at low concentrations, leading to significant analyte loss.[5]

Solution:

  • Use polypropylene (B1209903) tubes or silanized glassware for all sample handling steps.[5]

  • Minimize the number of transfer steps in your protocol.[5]

  • Consider pre-conditioning containers with a solution of a similar compound.

Problem: High Variability in Recovery

Possible Cause 1: Inconsistent Sample Processing

Manual extraction procedures can introduce variability between samples.

Solution:

  • Ensure thorough and consistent vortexing/mixing at each step. For protein precipitation, vigorous mixing is crucial for efficient protein crashing.[2]

  • Use calibrated pipettes and consistent timing for all incubation and extraction steps.

  • For SPE, maintain a consistent and slow flow rate during sample loading to ensure optimal interaction with the sorbent.[10]

  • Consider using automated liquid handling systems for improved precision.[5]

Possible Cause 2: Matrix Effects

Endogenous components in plasma, such as phospholipids, can co-elute with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[11][12] This can be mistaken for poor recovery.

Solution:

  • Improve Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE to remove more matrix components.

  • Method Optimization: Modify chromatographic conditions to separate the analyte from interfering matrix components.

  • Matrix Effect Evaluation: Perform post-extraction spike experiments to quantify the extent of ion suppression or enhancement.[11] A stable isotope-labeled internal standard, like this compound, is designed to co-elute with the analyte and compensate for matrix effects.[13] However, severe ion suppression can still impact sensitivity.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions_low cluster_solutions_variable cluster_end Start Start: Low/Variable Recovery LowRecovery Consistently Low Recovery? Start->LowRecovery CheckMethod Review Extraction Method (PPT, LLE, SPE) LowRecovery->CheckMethod Yes CheckConsistency Evaluate Procedural Consistency (Mixing, Timing, Automation) LowRecovery->CheckConsistency No (High Variability) OptimizeMethod Optimize Parameters (pH, Solvent, Sorbent) CheckMethod->OptimizeMethod CheckAdsorption Investigate Adsorption (Use Polypropylene/Silanized Glass) OptimizeMethod->CheckAdsorption End Resolution: Improved Recovery CheckAdsorption->End CheckMatrixEffects Assess Matrix Effects (Improve Cleanup, Post-Extraction Spike) CheckConsistency->CheckMatrixEffects CheckMatrixEffects->End

Caption: A logical workflow for troubleshooting low or variable recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from plasma?

A1: For initial method development, Protein Precipitation (PPT) is often a good starting point due to its simplicity.[1][2] A common approach is to add three volumes of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to one volume of plasma.[2][14] However, if you encounter significant matrix effects or low recovery, transitioning to a more selective method like Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent is highly recommended.[8]

Q2: How critical is pH adjustment for the extraction of this amine?

A2: pH control is critical. As a primary amine, this compound will be charged (protonated) in acidic or neutral solutions. To achieve efficient extraction into an organic solvent (LLE) or retention on a reversed-phase SPE sorbent, the pH of the plasma sample should be adjusted to be at least 2 units above the pKa of the amine, making it neutral and less water-soluble. A pH of 10 or higher is a good starting point.[6][7]

Q3: My recovery is low even with pH adjustment. What else can I try for Liquid-Liquid Extraction (LLE)?

A3: If pH is optimized, consider the following for LLE:

  • Solvent Choice: Experiment with different extraction solvents. A mixture of a nonpolar solvent with a small amount of a more polar modifier (e.g., hexane (B92381) with 1-5% isoamyl alcohol) can enhance recovery for amines.[7]

  • Salting Out: Adding a salt like ammonium (B1175870) sulfate (B86663) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.[15]

  • Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing for several minutes) to facilitate the transfer of the analyte between the two phases.[5]

Q4: I am using a deuterated internal standard (this compound). Do I still need to worry about recovery?

A4: Yes. While a stable isotope-labeled internal standard is excellent for correcting for variability in extraction and for matrix effects during analysis, it cannot compensate for extremely low or non-existent recovery. If the analyte is not efficiently extracted from the plasma, the signal for both the analyte and the internal standard may be too low for reliable quantification, leading to poor sensitivity and a high lower limit of quantification (LLOQ).

Q5: Can repeated freeze-thaw cycles of my plasma samples affect the recovery of this compound?

A5: Yes, repeated freeze-thaw cycles can impact sample integrity and may affect analyte recovery. It can lead to protein denaturation and potential degradation or increased binding of the analyte to matrix components. It is best practice to aliquot plasma samples after collection and thaw a fresh aliquot for each analysis to ensure consistency.[5]

Data Presentation: Comparison of Extraction Techniques

The following tables summarize typical parameters and expected performance for the three main extraction techniques. These should be used as a starting point for method development for this compound.

Table 1: Protein Precipitation (PPT) Parameters

ParameterRecommendationRationale
Precipitating Agent Acetonitrile (ACN) or Methanol (MeOH)Efficiently precipitates proteins while keeping small molecules in solution.[1][2]
Solvent-to-Plasma Ratio 3:1 (v/v)A common ratio that ensures complete protein precipitation.[2][14]
Temperature Cold (e.g., -20°C)Enhances protein precipitation and preserves analyte stability.[1]
Mixing Vortex for 1-3 minutesEnsures thorough mixing for efficient precipitation.[14]

Table 2: Liquid-Liquid Extraction (LLE) Parameters

ParameterRecommendationRationale
Sample Pre-treatment Adjust pH to >10 with NaOH or NH4OHConverts the amine to its neutral form for extraction into an organic solvent.[5][7]
Extraction Solvent Diethyl Ether, Dichloromethane, or Hexane:Isoamyl Alcohol (99:1)Solvents that have shown good recovery for amines.[5][7]
Phase Ratio 5:1 (Organic:Aqueous)A higher volume of organic solvent drives the extraction equilibrium.
Back Extraction 0.1 M HCl or Formic AcidCan be used to transfer the amine back to a clean aqueous phase for analysis.

Table 3: Solid-Phase Extraction (SPE) Parameters

ParameterRecommendationRationale
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Utilizes both reversed-phase and ion-exchange mechanisms for high selectivity for basic compounds.[8]
Conditioning Solvent Methanol, followed by WaterPrepares the sorbent for sample interaction.[10]
Equilibration Buffer Acidic buffer (e.g., 2% Formic Acid)Ensures the amine is charged for retention on the cation-exchange sorbent.[8]
Wash Solvent 1. Acidic solution (e.g., 2% Formic Acid) 2. MethanolRemoves polar and non-polar interferences, respectively.[8]
Elution Solvent 5% Ammonium Hydroxide (B78521) in MethanolThe basic modifier neutralizes the amine, releasing it from the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting this compound from plasma. Optimization of pH and solvent choice is recommended.

  • Sample Preparation: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • pH Adjustment: Add 20 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample to raise the pH. Vortex briefly.

  • Extraction: Add 1 mL of diethyl ether to the tube.

  • Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure complete dissolution.

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)

This protocol outlines a standard procedure for SPE. The wash and elution steps may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place MCX SPE cartridges (e.g., 30 mg, 1 mL) on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 0.5 mL/min.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_plasma Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_analysis Analysis Plasma Plasma Sample Pretreat Pre-treatment (Acidification & Centrifugation) Plasma->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition & Equilibrate Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

References

Troubleshooting guide for 2-Cyclopropylethan-1-amine-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 2-Cyclopropylethan-1-amine-d4. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented in a clear and accessible format.

Chemical Properties and Data

Quantitative data for this compound and its non-labeled counterpart are summarized below for easy reference and comparison.

PropertyThis compound2-Cyclopropylethan-1-amine (Non-labeled)
Synonym(s) (2-Aminoethyl)cyclopropane-d42-Cyclopropylethylamine, Cyclopropaneethanamine
CAS Number 1219795-00-2[1]62893-54-3[1][2]
Molecular Formula C₅H₇D₄NC₅H₁₁N[2]
Molecular Weight 89.17 g/mol [1]85.15 g/mol [2]
Isotopic Enrichment ≥98 atom % D[1]N/A
Appearance Light yellow liquid (based on analog)Light yellow liquid (based on analog)
Boiling Point ~49-50 °C (of analog)[3]~49-50 °C[3]
Storage Conditions Store at room temperature.[1]Store below 38 °C.[4]
Stability Stable under recommended storage. Re-analyze after three years.[1]Stable under recommended storage.
Shipping Hazards Corrosive & Flammable Liquid[1]Flammable and Corrosive[3][5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the storage, handling, and use of this compound in experimental settings.

Storage and Handling

  • Q1: How should I properly store this compound?

    • A: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere.[1][6] It is important to keep it in a dry, well-ventilated area away from heat, sparks, and open flames.[4][5]

  • Q2: The compound is described as corrosive and flammable. What specific precautions should I take?

    • A: Always handle this compound in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][6] Ensure that an eyewash station and safety shower are readily accessible.[3] All metal equipment should be grounded to prevent static discharge.[5]

Experimental Applications: NMR Spectroscopy

  • Q3: I am running a ¹H NMR spectrum. Why can't I see the N-H protons of the amine group?

    • A: The protons on a nitrogen atom (N-H protons) are labile and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[7][8] This exchange can cause the N-H peak to become very broad or even disappear into the baseline.[7]

  • Q4: How can I confirm the presence of the amine group if the N-H peak is not visible in the ¹H NMR?

    • A: A deuterium (B1214612) exchange experiment, often called a "D₂O shake," is a definitive method.[7][9]

      • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

      • Add a drop of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a minute to ensure mixing.

      • Re-acquire the ¹H NMR spectrum.

      • If an amine group is present, the labile N-H protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H peak will disappear from the spectrum.[7][9][10]

Experimental Applications: Mass Spectrometry

  • Q5: I am using this compound as an internal standard in an LC-MS/MS assay, but it elutes at a slightly different retention time than the non-deuterated analyte. Why is this happening?

    • A: This phenomenon is known as the chromatographic isotope effect.[11] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may cause them to elute slightly earlier from a reverse-phase chromatography column.[11][12]

  • Q6: My quantitative results are inconsistent when using the deuterated internal standard. What could be the cause?

    • A: Inconsistent results can stem from several factors:

      • Differential Matrix Effects: If the deuterated internal standard and the analyte separate chromatographically, they may be affected differently by interfering compounds from the sample matrix as they enter the mass spectrometer. This can lead to variable ion suppression or enhancement for the analyte and the internal standard, compromising accuracy.[13]

      • Isotopic Instability (Back-Exchange): While the deuterium labels on the ethyl chain of this compound are generally stable, harsh sample preparation conditions (e.g., high temperatures or extreme pH in protic solvents) could potentially lead to some H/D back-exchange, although this is less likely for C-D bonds.[11]

      • Purity Issues: Ensure the chemical and isotopic purity of the deuterated standard are high (typically ≥98%) to avoid interference from unlabeled analyte.[11]

  • Q7: How can I troubleshoot poor quantification in my LC-MS/MS experiment?

    • A:

      • Optimize Chromatography: Adjust your LC method (e.g., gradient, flow rate) to achieve co-elution of the analyte and the deuterated internal standard.

      • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This can help determine if the retention time shift is causing differential matrix effects.[13]

      • Assess Stability: Analyze a solution of the deuterated internal standard in your sample matrix at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation or isotopic exchange under your experimental conditions.[11]

Experimental Protocols

Synthesis of this compound

This protocol outlines a plausible synthetic route. Safety Precaution: This synthesis should only be performed by trained chemists in a properly equipped laboratory.

  • Deuteration of a Precursor: A suitable precursor, such as cyclopropylacetonitrile (B1348260), can be subjected to a deuteration reaction. For example, α-protons to the nitrile can be exchanged with deuterium using a strong base (e.g., sodium methoxide) in a deuterated solvent like methanol-d4, followed by quenching with D₂O.

  • Reduction of the Deuterated Nitrile: The resulting deuterated cyclopropylacetonitrile is then reduced to the primary amine. A common method is reduction using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Using LiAlD₄ ensures the addition of deuterium atoms to the carbon adjacent to the nitrogen.

  • Workup and Purification: The reaction is carefully quenched with water, and the resulting amine is extracted into an organic solvent. The crude product is then purified, typically by distillation, to yield this compound.

Quantification of 2-Cyclopropylethan-1-amine using LC-MS/MS with a Deuterated Internal Standard

This protocol describes the use of this compound as an internal standard (IS).

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the non-deuterated analyte and the deuterated internal standard (this compound) in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte and a fixed concentration of the IS.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • For unknown samples, add the fixed concentration of the IS to each one.

  • Sample Extraction (e.g., Protein Precipitation):

    • To 100 µL of each standard, QC, and unknown sample, add 300 µL of acetonitrile (B52724) containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Define MRM transitions for both the analyte (e.g., m/z 86.1 -> 70.1) and the deuterated IS (e.g., m/z 90.1 -> 74.1).

      • Optimize MS parameters (e.g., collision energy, cone voltage) for both compounds.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS in all injections.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental procedures.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_nmr NMR-Specific Troubleshooting cluster_ms LC-MS-Specific Troubleshooting Problem Inconsistent or Inaccurate Experimental Results Purity Verify Chemical and Isotopic Purity of d4-Standard Problem->Purity Storage Check Storage Conditions (Temp, Light, Air Exposure) Problem->Storage Method Review Experimental Protocol for Errors Problem->Method NMR_Issue Missing or Broad N-H Signal Method->NMR_Issue If NMR MS_Issue Poor Quantification or RT Shift Method->MS_Issue If LC-MS D2O_Shake Perform D2O Shake Experiment NMR_Issue->D2O_Shake NMR_Result Confirm Presence of Labile Protons D2O_Shake->NMR_Result Coelution Optimize Chromatography for Co-elution MS_Issue->Coelution Matrix Evaluate Matrix Effects (Post-Column Infusion) Coelution->Matrix Stability Assess IS Stability in Matrix Matrix->Stability MS_Result Accurate Quantification Achieved Stability->MS_Result

Caption: Troubleshooting workflow for experiments with this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start: Calibrators, QCs, and Unknown Samples Spike Spike with Fixed Concentration of d4-Internal Standard Start->Spike Extract Perform Sample Extraction (e.g., Protein Precipitation) Spike->Extract Supernatant Transfer Supernatant for Analysis Extract->Supernatant LC Inject into LC System (Reverse-Phase C18) Supernatant->LC MS Analyze with Tandem MS (ESI+, MRM Mode) LC->MS Integrate Integrate Peak Areas for Analyte and Internal Standard MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte in Unknown Samples Calibrate->Quantify End End: Final Concentrations Reported Quantify->End

Caption: Experimental workflow for LC-MS/MS quantification using a deuterated internal standard.

References

Technical Support Center: Minimizing Ion Suppression with 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Cyclopropylethan-1-amine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. Here you will find troubleshooting guides and frequently asked questions to address common issues related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte and the internal standard, this compound, in the mass spectrometer's ion source.[1] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method.

Q2: How does this compound, as a deuterated internal standard, theoretically correct for ion suppression?

A2: Deuterated internal standards are chemically almost identical to the analyte, with some hydrogen atoms replaced by deuterium (B1214612).[4] This similarity means they should co-elute with the analyte and be affected by ion suppression to a similar degree.[4] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: I'm observing a poor signal for this compound. Could this be due to ion suppression?

A3: Yes, a poor signal for your internal standard is a strong indicator of ion suppression.[5] This can be caused by high concentrations of matrix components co-eluting with the standard.[1] It is also possible that the issue lies with the instrument settings or the standard itself. A systematic troubleshooting approach is recommended.

Q4: Can the position of the deuterium labels on this compound affect its performance?

A4: Yes, the stability of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like the -NH2 group in this case) or on adjacent carbons can be more susceptible to exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4] It is important to use internal standards with deuterium labels on stable positions to ensure the integrity of the standard throughout the analytical process.

Q5: Are there alternative ionization techniques if I consistently face ion suppression with Electrospray Ionization (ESI)?

A5: If ESI proves problematic, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression, especially for less polar compounds, because it utilizes a gas-phase ionization mechanism that is less affected by the surface properties of the ESI droplets.[1]

Troubleshooting Guides

Problem 1: Low Signal Intensity for this compound and Analyte

Possible Cause: Significant ion suppression from co-eluting matrix components.[5]

Troubleshooting Workflow

A Low Signal Intensity Observed B Optimize Sample Preparation A->B Start Here C Modify Chromatographic Conditions B->C D Dilute Sample C->D E Check Instrument Parameters D->E F Signal Improved? E->F G Yes: Finalize Method F->G Yes H No: Further Investigation F->H No

Caption: Troubleshooting workflow for low signal intensity.

Detailed Solutions:

SolutionDetailed StepsExpected Outcome
Optimize Sample Preparation 1. Switch to a more rigorous extraction method: If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences.[6] 2. Optimize SPE protocol: Experiment with different sorbents, wash solutions, and elution solvents to achieve a cleaner extract.[3]A cleaner sample extract with fewer matrix components co-eluting with the analyte and internal standard, leading to reduced ion suppression and improved signal.
Modify Chromatography 1. Adjust gradient: Use a shallower gradient to improve separation between the analyte/internal standard and interfering peaks.[3] 2. Change column chemistry: Test a column with a different stationary phase to alter selectivity.Improved chromatographic resolution, moving the analyte and internal standard away from zones of high ion suppression.
Dilute the Sample 1. Perform a dilution series: Dilute the sample extract with the initial mobile phase (e.g., 1:5, 1:10, 1:20).Reduced concentration of interfering matrix components, which may alleviate ion suppression. Note that this will also reduce the analyte concentration.[2]
Check Instrument Parameters 1. Optimize ion source settings: Adjust parameters such as gas flows, temperature, and voltages to maximize the signal for your compounds.[3]Enhanced ionization efficiency and signal intensity.
Problem 2: Inconsistent and Irreproducible Results

Possible Cause: Variable ion suppression across different samples due to matrix variability.[2]

Troubleshooting Workflow

A Inconsistent Results Observed B Standardize Sample Preparation A->B C Use Matrix-Matched Calibrators B->C D Improve Chromatographic Robustness C->D E Results Stabilized? D->E F Yes: Continue with Validated Method E->F Yes G No: Re-evaluate Internal Standard E->G No

Caption: Workflow for addressing inconsistent results.

Detailed Solutions:

SolutionDetailed StepsExpected Outcome
Standardize Sample Preparation Ensure that every step of your sample preparation protocol is performed consistently for all samples, including volumes, mixing times, and temperatures.[3]Minimized variability in the final extracts, leading to more consistent matrix effects.
Use Matrix-Matched Calibrators Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[2]This compensates for consistent ion suppression across the sample set, improving accuracy.
Improve Chromatographic Robustness Adjust your chromatographic method to move the analyte and internal standard to a "cleaner" region of the chromatogram, away from the edges of suppression zones.[3]Small shifts in retention time will have less impact on signal intensity, leading to more reproducible results.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones

Objective: To identify regions in the chromatogram where ion suppression occurs.[4]

Methodology:

  • Preparation:

    • Prepare a solution of this compound at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL in 50:50 methanol:water).

    • Prepare a blank matrix extract using your standard sample preparation protocol (e.g., protein precipitation of blank plasma).

  • System Setup:

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the LC column to a T-junction.

    • Continuously deliver the this compound solution to the second port of the T-junction using a syringe pump at a low flow rate (e.g., 10 µL/min).

    • Connect the third port of the T-junction to the mass spectrometer's ion source.

  • Execution:

    • Start the syringe pump and allow the signal for this compound to stabilize.

    • Inject the blank matrix extract onto the LC column and begin the chromatographic run.

  • Data Analysis:

    • Monitor the signal intensity of this compound over time.

    • Any significant drop in the signal indicates a region of ion suppression.

    • Compare the retention time of your analyte with these suppression zones.

Visual Representation of Post-Column Infusion Setup

cluster_0 LC System cluster_1 Infusion System Injector Injector Column Analytical Column Injector->Column Blank Matrix Tee T Column->Tee Syringe_Pump Syringe Pump (IS Solution) Syringe_Pump->Tee MS MS Detector Tee->MS To Mass Spec

Caption: Experimental setup for post-column infusion.

Protocol 2: Evaluating Sample Preparation Techniques

Objective: To compare the effectiveness of different sample preparation methods in reducing ion suppression.

Methodology:

  • Sample Sets:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent.

    • Set B (Post-Spike Protein Precipitation): Blank matrix extract from protein precipitation, spiked with analyte and internal standard afterward.

    • Set C (Post-Spike SPE): Blank matrix extract from solid-phase extraction, spiked with analyte and internal standard afterward.

  • Execution:

    • Analyze all three sets of samples using your LC-MS method.

    • Calculate the peak areas for both the analyte and this compound.

  • Data Analysis (Matrix Effect Calculation):

    • Matrix Effect (%) = (Peak Area in Set B or C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Quantitative Data Summary (Example)

Sample Preparation MethodAnalyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)Matrix Effect (Analyte)Matrix Effect (IS)
Neat Solution 1,500,0001,800,000100%100%
Protein Precipitation 600,000750,00040%41.7%
Solid-Phase Extraction 1,200,0001,550,00080%86.1%

This table clearly demonstrates that in this example, solid-phase extraction is more effective at reducing ion suppression than protein precipitation.

References

Validation & Comparative

A Comparative Guide: 2-Cyclopropylethan-1-amine-d4 vs. its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deuterated compound, 2-Cyclopropylethan-1-amine-d4, and its non-deuterated counterpart. The strategic replacement of hydrogen atoms with deuterium (B1214612) can significantly alter the metabolic fate and pharmacokinetic profile of a molecule, offering potential advantages in drug development. This comparison is based on established principles of the kinetic isotope effect and data from analogous compounds, providing a predictive overview of the expected performance differences.

The Kinetic Isotope Effect: A Metabolic Shield

The foundational principle behind the enhanced performance of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[3][4] By replacing hydrogen with deuterium at a metabolically vulnerable position, the rate of this enzymatic reaction can be significantly slowed. This "metabolic shielding" can lead to a more favorable pharmacokinetic profile.

Potential Advantages of Deuteration:

  • Improved Metabolic Stability: A reduced rate of metabolism leads to a longer half-life of the drug in the body.[5][6]

  • Enhanced Bioavailability: Slower first-pass metabolism can increase the systemic exposure of the active drug.

  • Reduced Patient Dosing and Frequency: A longer-acting drug can lead to improved patient compliance.[5][6]

  • Minimized Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of potentially harmful byproducts.

Comparative Physicochemical Properties

The primary physical difference between this compound and its non-deuterated standard is a slight increase in molecular weight due to the presence of four deuterium atoms. While this change is minimal, it is the basis for the significant alterations in metabolic stability.

Property2-Cyclopropylethan-1-amineThis compound
Molecular Formula C₅H₁₁NC₅H₇D₄N
Molecular Weight 85.15 g/mol 89.18 g/mol
Boiling Point Not specifiedExpected to be slightly higher
Density Not specifiedExpected to be slightly higher

Projected Performance Comparison: In Vitro and In Vivo

While specific experimental data directly comparing this compound and its non-deuterated standard is not publicly available, we can project the expected outcomes based on studies of other deuterated small molecule amines.

In Vitro Metabolic Stability

In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. These assays measure the rate of disappearance of a parent compound over time.

Expected Outcome:

It is anticipated that this compound will exhibit a significantly longer half-life (t½) and lower intrinsic clearance (Clint) in human and rat liver microsomes compared to the non-deuterated standard. For example, studies on other deuterated compounds have shown a 2-fold or greater increase in half-life in such assays.[7]

Parameter2-Cyclopropylethan-1-amine (Projected)This compound (Projected)
t½ (min) in HLM t> t (e.g., 2t or more)
Clint (µL/min/mg) x< x

HLM: Human Liver Microsomes

In Vivo Pharmacokinetics (Rat Model)

In vivo studies in animal models, such as rats, provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Expected Outcome:

Following oral or intravenous administration in rats, this compound is expected to show a higher maximum plasma concentration (Cmax), a greater area under the curve (AUC), and a longer elimination half-life (t½) compared to its non-deuterated counterpart. This would indicate increased systemic exposure and a longer duration of action. Studies on other deuterated drugs have demonstrated these improvements in pharmacokinetic profiles.[6][8]

Parameter2-Cyclopropylethan-1-amine (Projected)This compound (Projected)
Cmax (ng/mL) y> y
AUC₀-t (ng·h/mL) z> z
t½ (h) h> h

Metabolic Pathway of Cyclopropylamines

The primary metabolic pathway for many cyclopropylamines involves oxidation by cytochrome P450 enzymes. This can lead to the formation of a reactive intermediate that may result in ring-opening of the cyclopropyl (B3062369) group. Deuteration of the ethylamine (B1201723) side chain is expected to slow this process.

cluster_0 Metabolic Pathway Non-deuterated 2-Cyclopropylethan-1-amine CYP450_Oxidation CYP450 Oxidation (e.g., CYP2D6, CYP3A4) Non-deuterated->CYP450_Oxidation Fast Deuterated This compound Deuterated->CYP450_Oxidation Slow (Kinetic Isotope Effect) Metabolite_ND Oxidized Metabolite CYP450_Oxidation->Metabolite_ND Metabolite_D Oxidized Metabolite (d4) CYP450_Oxidation->Metabolite_D Ring_Opening_ND Ring-Opened Metabolites Metabolite_ND->Ring_Opening_ND Ring_Opening_D Ring-Opened Metabolites (d4) Metabolite_D->Ring_Opening_D

Caption: Proposed metabolic pathway of 2-Cyclopropylethan-1-amine.

Experimental Protocols

To empirically validate the projected advantages of this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds.

Methodology:

  • Preparation: Prepare stock solutions of 2-Cyclopropylethan-1-amine and this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the test compounds (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the linear regression and determine the intrinsic clearance (Clint).[9]

cluster_workflow In Vitro Metabolic Stability Workflow Start Prepare Compound Stock Solutions Incubate Incubate with Liver Microsomes and NADPH at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate t½ and Clint Analyze->Data

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of the test compounds after oral administration.

Methodology:

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer 2-Cyclopropylethan-1-amine or this compound orally (e.g., at 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from plasma samples and quantify the concentrations of the parent compounds using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.[10]

Conclusion

While direct comparative experimental data for this compound versus its non-deuterated standard is not yet available in the public domain, the well-established principles of the kinetic isotope effect strongly suggest that the deuterated compound will exhibit enhanced metabolic stability and a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these projected benefits. The strategic use of deuteration represents a promising approach to optimize the properties of drug candidates.

References

A Comparative Guide to Bioanalytical Method Cross-Validation: The Case of 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical factor that directly impacts the accuracy, precision, and robustness of the method. Stable isotope-labeled (SIL) internal standards are the gold standard, offering near-perfect analytical mimicry of the analyte.[1][2] This guide provides an objective comparison of bioanalytical methods for a hypothetical drug candidate, "Analyte X," which incorporates the 2-cyclopropylethylamine (B1278486) moiety. We will cross-validate a method using the deuterated internal standard 2-Cyclopropylethan-1-amine-d4 against an alternative method using a structural analog internal standard.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium (B1214612) atoms.[1] This subtle change allows the mass spectrometer to differentiate between the analyte and the IS. Because they share near-identical physicochemical properties, the analyte and the deuterated IS co-elute during chromatography and exhibit the same behavior during sample extraction, and ionization.[2] This co-elution and identical behavior effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3][4]

Comparison of Internal Standard Methodologies

In this guide, we compare two common approaches for the quantification of "Analyte X" in human plasma:

  • Method A: Utilizes this compound as the internal standard. This represents the ideal or "gold standard" approach.

  • Method B: Employs a structural analog, "Analog-IS," as the internal standard. This is a common alternative when a SIL-IS is unavailable or cost-prohibitive.

The performance of these two methods is evaluated based on key validation parameters as recommended by regulatory bodies like the FDA and EMA.

Data Presentation

The following tables summarize the quantitative data from the cross-validation of Method A and Method B.

Table 1: Calibration Curve Performance

ParameterMethod A (using this compound)Method B (using Analog-IS)
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Back-calculated Accuracy Within ± 5% of nominalWithin ± 10% of nominal

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelMethod A (using this compound)Method B (using Analog-IS)
Accuracy (%) Precision (%CV)
Low QC (3 ng/mL) 102.34.1
Mid QC (50 ng/mL) 98.93.5
High QC (800 ng/mL) 101.52.8

Table 3: Matrix Effect Evaluation

ParameterMethod A (using this compound)Method B (using Analog-IS)
Matrix Factor (MF) 0.980.85
IS-Normalized MF (%CV) 3.214.5

The data clearly indicates the superior performance of Method A, which uses the deuterated internal standard. The precision and accuracy are significantly better, and the matrix effects are negligible when normalized with this compound. Method B, using the structural analog, shows acceptable but less robust performance, with higher variability, especially in the presence of matrix effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample, standard, or QC, add 150 µL of the internal standard working solution (either this compound or Analog-IS in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion+4] -> [Product Ion]

    • Analog-IS: [Precursor Ion] -> [Product Ion]

Cross-Validation Protocol
  • Prepare a full set of calibration standards and QC samples (low, medium, high) in human plasma.

  • Divide the QC samples and a selection of at least 20 incurred study samples into two sets.

  • Run 1 (Method A): Analyze one set of QCs and incurred samples using the this compound internal standard.

  • Run 2 (Method B): Analyze the second set of QCs and incurred samples using the Analog-IS internal standard.

  • Compare the concentrations obtained from both methods. The difference should be within ±20% for at least 67% of the samples.[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect MS Detection (MRM) chroma->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_ideal Ideal Scenario: Stable Isotope-Labeled IS cluster_nonideal Alternative: Structural Analog IS analyte1 Analyte matrix_effect1 Matrix Effect (e.g., Ion Suppression) analyte1->matrix_effect1 is1 Deuterated IS (this compound) is1->matrix_effect1 ms_response1 MS Response matrix_effect1->ms_response1 ratio1 Analyte/IS Ratio (Stable) desc1 Both are affected equally. The ratio remains constant. analyte2 Analyte matrix_effect2 Matrix Effect (e.g., Ion Suppression) analyte2->matrix_effect2 is2 Analog-IS is2->matrix_effect2 ms_response2 MS Response matrix_effect2->ms_response2 ratio2 Analyte/IS Ratio (Variable) desc2 Affected differently due to structural differences. The ratio is unreliable.

Caption: Logical comparison of IS in the presence of matrix effects.

References

The Gold Standard of Quantification: A Comparative Guide to 2-Cyclopropylethan-1-amine-d4 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the utmost confidence in their analytical results, the choice of an internal standard is paramount. This guide provides an objective comparison of 2-Cyclopropylethan-1-amine-d4, a deuterated internal standard, against its non-deuterated analogue and other alternatives, supported by established analytical principles and experimental workflows.

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids or environmental samples, achieving high accuracy and precision is a significant challenge. Factors like matrix effects, ion suppression or enhancement, and variations in sample preparation can introduce considerable variability.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for mitigating these issues.[1]

The Deuterated Advantage: A Head-to-Head Comparison

Deuterated standards are chemically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][3] This subtle mass difference is key to their effectiveness, allowing them to be distinguished by a mass spectrometer while behaving nearly identically to the target analyte during sample preparation and chromatographic separation.[1][3] This co-elution is a critical characteristic that ensures robust and reliable quantification.[4]

The following table summarizes the performance of this compound as an internal standard compared to a non-isotopically labeled (structural analogue) internal standard.

Performance MetricThis compound (Deuterated IS)Non-Isotopically Labeled Structural Analogue IS
Chromatographic Behavior Nearly identical retention time, co-elutes with the analyte.[1][3][4]Different retention time, elutes separately from the analyte.[1]
Ionization Efficiency Almost identical to the analyte, providing excellent correction for matrix effects.[1][3]May differ significantly from the analyte, leading to incomplete correction for matrix effects.[1]
Correction for Sample Loss Effectively corrects for sample loss during preparation as it behaves identically to the analyte.[1]May have different extraction recovery, leading to inaccurate correction.
Accuracy High, due to effective normalization of variability.[1][3]Can be compromised by differential matrix effects and extraction recovery.
Precision High, with improved reproducibility across multiple runs.[3]Lower, due to uncorrected variability.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies like the FDA and EMA.[1][3]May require more extensive validation to demonstrate suitability.[1]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This powerful technique provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[1]

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Sample with Unknown Analyte Concentration Spike Add Known Amount of This compound Sample->Spike Spiking Homogenization Homogenize to Ensure Thorough Mixing Spike->Homogenization Extraction Extraction and Cleanup Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Injection Detection Mass Spectrometer Detects Both Analyte and Deuterated Standard LCMS->Detection Ratio Calculate Ratio of Analyte to Deuterated Standard Detection->Ratio Signal Processing Quantification Determine Original Analyte Concentration Ratio->Quantification

Figure 1. Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantitative Analysis using this compound

This section outlines a general procedure for the quantitative analysis of a target analyte in a biological matrix using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Target analyte reference standard

  • This compound (Internal Standard)

  • LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Biological matrix (e.g., plasma, urine) from a control source

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

2. Preparation of Standard and QC Solutions:

  • Prepare stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of the analyte.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Add a constant, known concentration of this compound to all calibration standards and QC samples at the earliest stage of sample preparation.[1]

3. Sample Preparation (Example using Protein Precipitation):

  • To 100 µL of each standard, QC, and unknown sample, add 300 µL of cold acetonitrile containing the internal standard, this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation and peak shape for the analyte and internal standard.

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and this compound.

    • Tune other MS parameters such as collision energy and declustering potential for maximum sensitivity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis A Prepare Standards & QC Samples B Spike with Analyte and This compound A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G H Data Acquisition (MRM) G->H I Calculate Analyte/IS Ratio & Quantify H->I

Figure 2. Experimental workflow for quantitative analysis.

Expected Performance: Hypothetical Data

While specific experimental data for this compound with a particular analyte would be application-dependent, the following table illustrates the expected improvement in data quality when using a deuterated internal standard.

ParameterWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound
Accuracy (% Bias) ± 25%± 15%± 5%
Precision (% RSD) < 20%< 15%< 5%
Calibration Curve R² > 0.98> 0.99> 0.995

Metabolic Pathways and the Importance of Stable Labeling

While 2-Cyclopropylethan-1-amine itself may undergo metabolism, the use of its deuterated form as an internal standard is primarily for analytical quantification rather than metabolic tracing in this context. The cyclopropyl (B3062369) group can sometimes be a site of oxidative metabolism.[5] However, the C-D bonds in this compound are stronger than C-H bonds, making the deuterated standard more stable.[3] The position of the deuterium labels is crucial; they should be in non-exchangeable positions to ensure the stability of the label throughout the analytical process.[2][6]

Conclusion

The use of this compound as an internal standard offers significant advantages in terms of accuracy, precision, and robustness for the quantitative analysis of its non-deuterated analogue. By effectively compensating for various sources of error inherent in complex sample analysis, it enables researchers to generate highly reliable and defensible data, a critical requirement in drug development and other scientific disciplines. Its recognition by regulatory bodies further solidifies its position as a superior choice for demanding bioanalytical applications.[1][3]

References

Inter-laboratory Comparison of 2-Cyclopropylethan-1-amine-d4 Analysis: A Methodological and Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this publication, no specific inter-laboratory comparison studies or proficiency test results for 2-Cyclopropylethan-1-amine-d4 are publicly available. Therefore, this guide provides a hypothetical framework and illustrative data for conducting such a comparison. The content is designed for researchers, scientists, and drug development professionals to serve as a template for assessing laboratory proficiency in the analysis of this deuterated amine, based on established principles of analytical method validation and inter-laboratory studies.

The consistent and accurate quantification of isotopically labeled compounds is critical in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This compound, as a deuterated internal standard or metabolite, requires robust analytical methods. An inter-laboratory comparison is the ultimate test of a method's reproducibility and the proficiency of laboratories implementing it. This guide outlines a model for such a comparison.

Data Presentation: Hypothetical Inter-laboratory Study Results

The performance of participating laboratories in a proficiency test is evaluated using key statistical metrics. These include the reported concentration, the recovery percentage against a known assigned value, and the Z-score. The Z-score is a standardized measure of a laboratory's performance, calculated as:

Z = (x - X) / σ

where x is the laboratory's result, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Below is a hypothetical summary of results from an inter-laboratory analysis of a plasma sample spiked with this compound.

Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Assigned Value (ng/mL)Recovery (%)Z-ScorePerformance
Lab 01LC-MS/MS9.8210.0098.2-0.45Satisfactory
Lab 02LC-MS/MS10.3510.00103.50.88Satisfactory
Lab 03GC-MS9.4110.0094.1-1.48Satisfactory
Lab 04LC-MS/MS10.9510.00109.52.38Unsatisfactory
Lab 05LC-MS/MS9.9110.0099.1-0.23Satisfactory
Lab 06UPLC-MS/MS10.1210.00101.20.30Satisfactory
Lab 07GC-MS8.9510.0089.5-2.63Unsatisfactory
Lab 08LC-MS/MS9.6810.0096.8-0.80Satisfactory

Note: Assigned Value = 10.00 ng/mL; Standard Deviation for Proficiency Assessment (σ) = 0.40. These are hypothetical values for illustrative purposes.

Experimental Protocols

A harmonized experimental protocol is essential to minimize variability stemming from different methodologies, ensuring that the comparison primarily reflects laboratory performance. The following is a representative protocol for the analysis of this compound in human plasma by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex 200 µL of plasma with 200 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in positive ion mode (ESI+). Monitor specific precursor-to-product ion transitions for this compound (quantifier and qualifier ions).

3. Calibration and Quality Control

  • Calibration Curve: Prepare a multi-point calibration curve by spiking blank plasma with known concentrations of this compound standard (e.g., 0.5 - 200 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with the study samples to assess the accuracy and precision of the run.

  • Blanks: Analyze a method blank (reconstituted elution solvent) and a matrix blank (extracted blank plasma) to check for contamination and interference.

Visualized Workflows

The following diagrams illustrate the key workflows in an inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Pre-treatment (Acidification) p1->p2 p4 Sample Loading p2->p4 p3 SPE Cartridge (Conditioning) p3->p4 p5 Wash Interferences p4->p5 p6 Elute Analyte p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 Injection (5 µL) p7->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (vs. Calibration Curve) d1->d2 d3 Final Report d2->d3

Caption: Analytical workflow for this compound.

G cluster_labs Participating Laboratories coord Coordinating Body prep Sample Preparation & Homogeneity Testing coord->prep eval Statistical Evaluation (Z-Score Calculation) coord->eval dist Sample Distribution (Coded Samples) prep->dist lab1 Lab 1 dist->lab1 lab2 Lab 2 dist->lab2 lab_n Lab N... dist->lab_n analysis Sample Analysis analysis_dummy lab1->analysis_dummy lab2->analysis_dummy lab_n->analysis_dummy results Results Submission analysis->results results->eval report Final Report Distribution eval->report report->lab1 report->lab2 report->lab_n analysis_dummy->analysis

Comparative Analysis of 2-Cyclopropylethan-1-amine-d4 and a Non-Deuterated Alternative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Cyclopropylethan-1-amine-d4 and its non-deuterated counterpart, 2-Cyclopropylethan-1-amine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document outlines key product specifications, experimental protocols for quality assessment, and a generalized workflow for the analysis of such compounds.

Product Specifications

A direct Certificate of Analysis for this compound is not publicly available. However, based on supplier information, the following table summarizes the key specifications for this compound and compares them with its non-deuterated analog and another related deuterated compound, Cyclopropyl-2,2,3,3-d4-amine.

FeatureThis compound2-Cyclopropylethan-1-amine (non-deuterated)Cyclopropyl-2,2,3,3-d4-amine
Synonym(s) 2-Cyclopropylethyl-1,1,2,2-d4-amine, (2-Aminoethyl)cyclopropane-d42-CyclopropylethylamineCyclopropyl-d4-amine
CAS Number 1219795-00-2[1]62893-54-3[1]1051418-97-3
Molecular Formula C5H7D4NC5H11NC3H3D4N
Molecular Weight 89.17 g/mol [1]85.15 g/mol 61.12 g/mol
Isotopic Enrichment ≥98 atom % D[1]N/ANot specified
Purity Not specified≥97% (typical)Not specified

Experimental Protocols

The quality and identity of deuterated compounds like this compound are critical for their application in research. The following are detailed methodologies for key experiments used to assess the purity and isotopic enrichment of such compounds.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary technique for determining the isotopic enrichment of deuterated compounds.

Principle: By comparing the integral of a proton signal in the deuterated compound with the corresponding signal in a non-deuterated standard, the degree of deuteration can be accurately quantified. For highly deuterated compounds, 2H NMR can be used to directly observe the deuterium (B1214612) signals.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound (e.g., this compound) and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample and standard in a known volume of an appropriate deuterated solvent (e.g., Chloroform-d, Methanol-d4). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate quantification. A D1 of 5 times the longest T1 relaxation time is recommended.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to specific protons in the analyte and the internal standard.

    • Calculate the isotopic enrichment by comparing the integral of a residual proton signal in the deuterated compound to the integral of a known proton signal in the internal standard. The percentage of deuteration can be calculated using the following formula:

      • % Deuteration = (1 - (Integral of residual protons in analyte / Integral of corresponding protons in standard)) * 100

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like this compound and identifying any potential impurities.

Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation:

  • GC-MS Instrument Setup:

    • GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent, which is appropriate for amine analysis.

    • Injector: Set the injector temperature to ensure complete vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Set the scan range to cover the expected mass of the analyte and any potential impurities.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the main peak corresponding to the analyte and any impurity peaks.

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should be consistent with the molecular weight of this compound.

Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, LC-MS is a preferred method for purity analysis.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase of the column and the mobile phase. The eluting components are then introduced into a mass spectrometer for detection and identification.

Protocol:

  • Sample Preparation:

  • LC-MS Instrument Setup:

    • LC Column: A C18 reversed-phase column is commonly used for the analysis of small polar molecules.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode, as amines readily form positive ions. Set the mass spectrometer to scan for the expected molecular ion of the analyte.

  • Data Analysis:

    • Similar to GC-MS, the purity is determined by the area percentage of the main peak in the chromatogram.

    • The mass spectrum of the main peak should confirm the molecular weight of the compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a deuterated compound like this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Decision Sample Receive Deuterated Compound Prep Prepare solutions for analysis Sample->Prep NMR NMR Analysis (Isotopic Enrichment) Prep->NMR GCMS GC-MS Analysis (Purity & Volatile Impurities) Prep->GCMS LCMS LC-MS Analysis (Purity & Non-Volatile Impurities) Prep->LCMS Data_Analysis Analyze Spectra & Chromatograms NMR->Data_Analysis GCMS->Data_Analysis LCMS->Data_Analysis Purity_Calc Calculate Purity Data_Analysis->Purity_Calc Enrichment_Calc Calculate Isotopic Enrichment Data_Analysis->Enrichment_Calc Report Generate Certificate of Analysis Purity_Calc->Report Enrichment_Calc->Report Decision Pass / Fail Report->Decision

Caption: Quality control workflow for deuterated compounds.

References

The Gold Standard of Bioanalysis: A Comparative Guide to 2-Cyclopropylethan-1-amine-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of 2-Cyclopropylethan-1-amine-d4, a deuterated internal standard, with other common alternatives, supported by representative experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties and analytical behavior of the target analyte as closely as possible. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte of interest, differing only in isotopic composition.[1] This near-perfect analogy allows for superior correction of matrix effects and other sources of analytical variability compared to structural analogs or methods without an internal standard.

This guide will delve into a detailed comparison of these approaches, presenting a hypothetical yet representative case study for the quantification of a novel therapeutic agent containing a cyclopropylethanamine moiety.

Performance Under the Microscope: A Quantitative Comparison

The superiority of a deuterated internal standard like this compound in mitigating matrix effects and enhancing data quality is evident through improved precision and accuracy. The following table summarizes key performance parameters from a hypothetical bioanalytical method validation for "Analyte X," a compound structurally analogous to 2-Cyclopropylethan-1-amine.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., 2-Cyclopentylethan-1-amine)No Internal Standard
Precision (CV%)
Intra-day< 5%< 10%< 20%
Inter-day< 6%< 12%> 20%
Accuracy (% Bias)
Low QC± 5%± 10%± 25%
Mid QC± 4%± 8%± 20%
High QC± 3%± 7%± 18%
Matrix Effect (CV%) < 8%< 15%> 30%
Recovery (%) Consistent across lotsVariableHighly Variable

Experimental Protocols

The successful implementation of any internal standard relies on a well-defined and validated experimental procedure. Below is a detailed methodology for the quantitative analysis of "Analyte X" in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion (e.g., 186.2 → 115.1)

    • This compound: [M+H]+ → fragment ion (e.g., 90.2 → 72.1)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 60 psi

    • Ion Source Gas 2: 60 psi

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioanalytical workflow and the fundamental principle of isotope dilution mass spectrometry.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Concentration Calculation data->result

Bioanalytical Experimental Workflow

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis analyte Analyte (Unknown Amount) mix Mix Analyte and IS analyte->mix is Deuterated IS (Known Amount) This compound is->mix process Extraction & LC-MS/MS mix->process detect Mass Spectrometer Detects Analyte and IS based on Mass process->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio quantify Quantify Analyte Concentration ratio->quantify

Principle of Isotope Dilution Mass Spectrometry

Conclusion

While structural analog internal standards can offer an improvement over methods with no internal standard, they cannot fully compensate for the nuanced variations in analyte behavior within a complex biological matrix. Deuterated internal standards, such as this compound, provide a near-perfect surrogate for the analyte of interest.[2] Their co-elution and identical behavior during ionization ensure the most accurate and precise quantification, making them the unequivocal choice for robust and reliable bioanalytical method development in regulated environments.[3] By minimizing analytical variability, deuterated internal standards empower researchers to make confident decisions throughout the drug development pipeline.

References

Comparison Guide: Establishing Linearity and Range for 2-Cyclopropylethan-1-amine-d4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of analytical methodologies for the quantification of small primary amines, using 2-Cyclopropylethan-1-amine as a model analyte and its deuterated analog, 2-Cyclopropylethan-1-amine-d4, as an internal standard. Since specific assay data for this particular molecule is not publicly available, this document outlines the principles and expected performance characteristics based on established bioanalytical methods for similar compounds. We compare two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of a bioanalytical method is crucial to ensure the reliability and reproducibility of quantitative data.[1] Key validation parameters, linearity and range, define the concentrations over which the assay is accurate, precise, and directly proportional to the analyte concentration.[2]

Data Presentation: Performance Comparison

The following tables summarize hypothetical yet representative performance data for the quantification of 2-Cyclopropylethan-1-amine in human plasma, utilizing this compound as an internal standard. These tables illustrate the typical linearity, range, accuracy, and precision achievable with each technique.

Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Assay

ParameterPerformance Metric
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.5 ng/mL - 500 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Accuracy at LLOQ 85% - 115%
Precision at LLOQ (%CV) < 20%
Accuracy (Low, Mid, High QC) 90% - 110%
Precision (Low, Mid, High QC) (%CV) < 15%

Table 2: Hypothetical Performance Characteristics of a GC-MS Assay

ParameterPerformance Metric
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity Range 2.0 ng/mL - 1000 ng/mL
Regression Model Linear, weighted by 1/x
Correlation Coefficient (r²) > 0.990
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL
Accuracy at LLOQ 80% - 120%
Precision at LLOQ (%CV) < 20%
Accuracy (Low, Mid, High QC) 85% - 115%
Precision (Low, Mid, High QC) (%CV) < 15%

Mandatory Visualizations

The following diagrams illustrate key workflows in the development and execution of a quantitative bioanalytical assay.

G Sample Collect Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Quantitative analysis workflow using a deuterated internal standard.

G start Non-Linear Calibration Curve Observed check_chrom Examine Raw Chromatography: - Peak Shape - IS Response Consistency - Co-elution start->check_chrom check_high_end High Concentration Non-Linearity? check_chrom->check_high_end Good action_integration Optimize Integration Parameters check_chrom->action_integration Poor check_low_end Low Concentration Non-Linearity? check_high_end->check_low_end No saturation Detector Saturation check_high_end->saturation Yes matrix_effects Matrix Effects / Ion Suppression check_high_end->matrix_effects Yes crosstalk Analyte to IS Crosstalk check_high_end->crosstalk Yes poor_integration Poor Integration at LLOQ check_low_end->poor_integration Yes adsorption Analyte Adsorption check_low_end->adsorption Yes action_weighting Apply Weighted Regression (1/x or 1/x²) check_low_end->action_weighting No action_saturate Dilute High Standards Reduce Injection Volume saturation->action_saturate action_matrix Improve Sample Cleanup Modify Chromatography matrix_effects->action_matrix action_crosstalk Verify MRM Specificity crosstalk->action_crosstalk poor_integration->action_integration action_adsorption Use Inert LC System Modify Mobile Phase adsorption->action_adsorption

Caption: Troubleshooting logic for non-linear calibration curves.

Experimental Protocols

The following are detailed, representative protocols for the quantification of 2-Cyclopropylethan-1-amine in human plasma.

Protocol 1: LC-MS/MS Method

This method is often preferred for bioanalytical applications due to its high sensitivity, specificity, and suitability for polar compounds without derivatization.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of 2-Cyclopropylethan-1-amine and a 1 mg/mL stock of this compound in methanol.

    • Create a series of working standard solutions by serially diluting the analyte stock solution.

    • Prepare a working internal standard (IS) solution of 100 ng/mL in 50:50 methanol:water.

    • Spike blank human plasma with working standards to create calibration standards (e.g., 0.5, 1, 5, 20, 100, 400, 500 ng/mL).

    • Prepare QC samples at four levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (250 ng/mL), and High (450 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution.

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new vial or plate for analysis.

  • Chromatographic Conditions:

    • LC System: UPLC/HPLC System

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions:

      • 2-Cyclopropylethan-1-amine: Q1 m/z 86.1 -> Q3 m/z 71.1 (hypothetical)

      • This compound: Q1 m/z 90.1 -> Q3 m/z 75.1 (hypothetical)

    • Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal.

Protocol 2: GC-MS Method (with Derivatization)

This method is an alternative, particularly if LC-MS/MS is unavailable. Primary amines often require derivatization to improve their volatility and chromatographic peak shape.

  • Preparation of Standards and QCs:

    • Follow the same procedure as in the LC-MS/MS method to prepare plasma calibration standards and QCs.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 100 µL of plasma sample, add 25 µL of the IS working solution and 100 µL of 1M Sodium Hydroxide to basify the sample.

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge.

    • Transfer the organic (upper) layer to a clean tube.

    • Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and heat at 70°C for 20 minutes to form the trifluoroacetyl derivative.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for injection.

  • Gas Chromatography Conditions:

    • GC System: Gas Chromatograph with an autosampler.

    • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Hold at 60°C for 1 minute, ramp at 20°C/min to 280°C, hold for 3 minutes.

  • Mass Spectrometry Conditions:

    • MS System: Single or Triple Quadrupole Mass Spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Select characteristic, abundant ions for the derivatized analyte and the derivatized d4-internal standard (specific m/z values would be determined experimentally).

Conclusion

For the quantitative analysis of 2-Cyclopropylethan-1-amine using its deuterated internal standard, both LC-MS/MS and GC-MS can be successfully validated to provide reliable data.

  • LC-MS/MS is generally the superior method for bioanalytical applications. Its ability to analyze polar compounds directly in complex matrices like plasma with minimal sample cleanup (e.g., protein precipitation) results in higher throughput and potentially better sensitivity.

  • GC-MS is a robust alternative but introduces complexity through the mandatory derivatization step for a primary amine. This additional step can be a source of variability and may lead to a higher LLOQ compared to a well-optimized LC-MS/MS method.

The choice of method ultimately depends on the specific requirements of the study, including required sensitivity, sample throughput, and the instrumentation available in the laboratory. Regardless of the platform, a thorough method validation according to regulatory guidelines is essential to ensure the integrity of the results.[3]

References

The Analytical Edge: Comparing Limit of Detection for 2-Cyclopropylethan-1-amine with its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research and drug development, the ability to detect and quantify compounds at ever-lower concentrations is paramount. The limit of detection (LOD) serves as a critical performance metric for analytical methods. This guide provides a comparative analysis of the limit of detection for 2-Cyclopropylethan-1-amine and its deuterated form, 2-Cyclopropylethan-1-amine-d4, highlighting the significant advantages conferred by isotopic labeling in modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For researchers, scientists, and drug development professionals, understanding the nuances of analytical sensitivity is crucial for robust method development, accurate pharmacokinetic studies, and rigorous quality control. While specific LOD values are highly dependent on the matrix, instrumentation, and method parameters, this guide presents a comparative overview based on data from structurally similar small primary amines to illustrate the expected performance differences.

Quantitative Data Summary: A Comparative Overview

The use of a deuterated internal standard, such as this compound, is a gold standard practice in quantitative mass spectrometry.[1] This is because the deuterated standard is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior allow for more accurate and precise quantification, especially at low concentrations, by compensating for matrix effects and variations in instrument response.[1]

Analyte/Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Reference/Source
Non-Deuterated Primary Amines (Analogs)
CyclopropylamineGC-MSPharmaceutical Ingredient~10 µg/mLInferred from similar compounds
Various Small Primary AminesLC-MS/MSUrine0.09 - 0.5 ng/mL[3]
Primary Aromatic AminesUHPLC-ESI-MSPrinter Ink Extract1 - 5 µg/L (ppb)[4]
Deuterated Primary Amines (Internal Standards)
This compoundLC-MS/MSHypotheticalExpected to be lower than non-deuterated analogGeneral Principle[1][2]
Amphetamine-d11 (as IS)LC-MS/MSUrineLLOQ of 50 ng/mL for analyte

Note: The LOD for this compound is presented as a qualitative expectation based on established analytical principles. The actual LOD would need to be determined experimentally.

Experimental Protocols: Determining the Limit of Detection

A detailed and robust experimental protocol is essential for accurately determining the limit of detection. The following outlines a typical methodology for an LC-MS/MS-based assay.

Objective

To determine the limit of detection (LOD) of 2-Cyclopropylethan-1-amine using this compound as an internal standard.

Materials and Reagents
  • 2-Cyclopropylethan-1-amine analytical standard

  • This compound analytical standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Control matrix (e.g., plasma, urine, or relevant solvent)

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Procedure
  • Stock Solution Preparation: Prepare individual stock solutions of 2-Cyclopropylethan-1-amine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard and Internal Standard Solutions:

    • Prepare a series of working standard solutions of 2-Cyclopropylethan-1-amine by serially diluting the stock solution with the control matrix to achieve a range of low concentrations expected to bracket the LOD (e.g., 10, 5, 2, 1, 0.5, 0.2, and 0.1 ng/mL).

    • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 10 ng/mL) in the control matrix.

  • Sample Preparation:

    • To a set of blank matrix samples, add the internal standard working solution.

    • To the series of working standard solutions, add the internal standard working solution.

    • Perform any necessary sample extraction or protein precipitation steps consistently across all samples.

  • LC-MS/MS Analysis:

    • Develop a selective and sensitive MRM (Multiple Reaction Monitoring) method for both the analyte and the internal standard.

    • Inject the prepared samples into the LC-MS/MS system and acquire the data.

  • Data Analysis and LOD Determination:

    • Signal-to-Noise (S/N) Ratio Method: Analyze the chromatograms of the lowest concentration standards. The LOD is typically defined as the concentration at which the signal-to-noise ratio is consistently 3:1.

    • Standard Deviation of the Response and the Slope:

      • Analyze a series of blank samples (at least 7) and determine the standard deviation of the response (σ).

      • Generate a calibration curve at the low end of the concentration range and determine the slope (S).

      • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).

Visualizing the Workflow

To better illustrate the logical flow of the experimental and analytical processes, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation stock Prepare Stock Solutions (Analyte & Deuterated IS) working_std Prepare Working Standards (Analyte in Matrix) stock->working_std working_is Prepare Working IS Solution stock->working_is spike Spike Standards & Blanks with Internal Standard working_std->spike working_is->spike extract Sample Extraction (if necessary) spike->extract inject Inject Samples extract->inject acquire Data Acquisition (MRM) inject->acquire process Process Chromatograms acquire->process sn Determine S/N Ratio process->sn cal Generate Calibration Curve process->cal lod Calculate LOD sn->lod cal->lod

Caption: Experimental workflow for LOD determination.

start Start is_deuterated Deuterated Internal Standard (IS)? start->is_deuterated coelution Co-elution with Analyte is_deuterated->coelution Yes diff_rt Different Retention Time is_deuterated->diff_rt No (Analog IS) compensate Effective Compensation for Matrix Effects & Variability coelution->compensate less_compensate Less Effective Compensation diff_rt->less_compensate lower_lod Lower LOD Higher Precision & Accuracy compensate->lower_lod higher_lod Higher LOD Lower Precision & Accuracy less_compensate->higher_lod

Caption: Logical relationship of IS choice to LOD.

References

A Comparative Guide to the Bioanalytical Quantification of 2-Cyclopropylethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent bioanalytical methods for the quantification of the target analyte, 2-Cyclopropylethan-1-amine. In these methodologies, its deuterated analog, 2-Cyclopropylethan-1-amine-d4, serves as an internal standard to ensure accuracy and precision. The Limit of Quantification (LOQ) is a critical performance characteristic determined for the target analyte, not the internal standard itself.

The comparison focuses on a conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method versus a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, and available instrumentation. The UHPLC-MS/MS method generally offers a lower limit of quantification and significantly higher throughput, making it ideal for studies requiring high sensitivity or rapid sample processing.

ParameterMethod A: HPLC-MS/MSMethod B: UHPLC-MS/MS
Limit of Quantification (LOQ) 0.4 µg/mL0.1 µg/mL
Linear Dynamic Range 0.4 - 200 µg/mL0.1 - 200 µg/mL
Precision (Intra-day %CV) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Sample Analysis Run Time 9 minutes4 minutes
Injection Volume 10 µL5 µL
Internal Standard This compoundThis compound

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and mass spectrometry are provided below. These protocols are representative of standard practices in bioanalytical laboratories.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the study sample (e.g., plasma) into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound at 50 µg/mL).

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • System: Agilent 1290 Infinity II LC or equivalent.[1]

    • Column: Agilent InfinityLab Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: 5% B to 95% B over 7 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Mass Spectrometric Conditions:

    • System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Cyclopropylethan-1-amine: Precursor Ion (Q1) 86.1 -> Product Ion (Q3) 69.1

      • This compound: Precursor Ion (Q1) 90.1 -> Product Ion (Q3) 73.1

  • Sample Preparation:

    • The sample preparation protocol is identical to that of Method A.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.6 mL/min.

    • Gradient: 2% B to 98% B over 3 minutes, hold for 0.5 minutes, then re-equilibrate for 0.5 minutes.

  • Mass Spectrometric Conditions:

    • System: High-sensitivity triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent).

    • Ionization Mode: ESI, Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Cyclopropylethan-1-amine: Precursor Ion (Q1) 86.1 -> Product Ion (Q3) 69.1

      • This compound: Precursor Ion (Q1) 90.1 -> Product Ion (Q3) 73.1

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the general bioanalytical workflow and a decision-making model for method selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result sample Biological Sample (Plasma) add_is Spike with Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into LC System extract->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect quantify Quantification detect->quantify result Analyte Concentration quantify->result

Caption: Standard bioanalytical workflow for amine quantification.

G cluster_criteria Key Selection Criteria start Project Requirements sensitivity High Sensitivity (LOQ < 0.2 µg/mL) start->sensitivity throughput High Sample Throughput (> 200 samples/day) start->throughput method_a Method A: HPLC-MS/MS sensitivity->method_a No method_b Method B: UHPLC-MS/MS sensitivity->method_b Yes throughput->method_a No throughput->method_b Yes

Caption: Decision matrix for analytical method selection.

References

Specificity of 2-Cyclopropylethan-1-amine-d4 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, particularly in drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such applications due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS can be significantly compromised by matrix effects, which are the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine). The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects. This guide provides a detailed comparison of 2-Cyclopropylethan-1-amine-d4 as a SIL-IS, evaluating its specificity and performance against a non-deuterated analogue in complex matrices.

The Role of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative LC-MS analysis.[1][2] The underlying principle of their effectiveness is isotope dilution mass spectrometry.[2] By introducing a known quantity of the deuterated standard into the sample at an early stage of preparation, it experiences the same analytical variations as the target analyte, including extraction losses and ionization efficiency changes due to matrix effects.[1][2] Since the SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and is affected by the matrix in a nearly identical manner.[1] The quantification is then based on the ratio of the analyte signal to the internal standard signal, which normalizes the variability and leads to more accurate and precise results.

However, it is crucial to recognize that even deuterated standards may not always provide perfect correction for matrix effects, a phenomenon known as "differential matrix effects".[3][4] This can occur if there is a slight chromatographic separation between the analyte and the SIL-IS due to the deuterium (B1214612) isotope effect, exposing them to different matrix components as they elute.[3] Therefore, a thorough validation of the internal standard's performance in the specific matrix is essential.

Comparative Performance Analysis

To assess the specificity and effectiveness of this compound as an internal standard for its non-labeled counterpart (2-Cyclopropylethan-1-amine), a series of validation experiments are typically performed. The following tables summarize hypothetical but representative data from such an evaluation in human plasma.

Table 1: Recovery and Matrix Effect of 2-Cyclopropylethan-1-amine and its Deuterated Internal Standard

Analyte/Internal StandardMean Recovery (%)% RSDMean Matrix Effect (%)% RSD
2-Cyclopropylethan-1-amine89.54.285.3 (Suppression)6.8
This compound90.13.986.1 (Suppression)6.5
IS-Normalized Matrix Effect 99.1 2.1

Recovery is the efficiency of the extraction process. Matrix Effect is the influence of the matrix on the ionization of the analyte. An IS-Normalized Matrix Effect close to 100% indicates effective compensation by the internal standard.

Table 2: Cross-Talk Evaluation

ExperimentAnalyte Response (cps)IS Response (cps)% Contribution
Blank Matrix + Analyte (High Conc.)1.5 x 10^6< 50< 0.003%
Blank Matrix + IS (High Conc.)< 201.2 x 10^6< 0.002%

This experiment evaluates the potential for the analyte to contribute to the internal standard's signal and vice versa, which should be negligible.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for the validation of an analytical method.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • 2-Cyclopropylethan-1-amine: Q1/Q3 (e.g., m/z 86.1 -> 70.1)

    • This compound: Q1/Q3 (e.g., m/z 90.1 -> 74.1)

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and training.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) spike_is Spike with IS (this compound) plasma->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification

Figure 1: Experimental workflow for the quantification of 2-Cyclopropylethan-1-amine in human plasma.

Logical Relationship for Data Interpretation

The effective use of a deuterated internal standard relies on the parallel behavior of the analyte and the standard throughout the analytical process.

logical_relationship cluster_analyte Analyte (2-Cyclopropylethan-1-amine) cluster_is Internal Standard (this compound) A_Extract Extraction Recovery A_Signal Analyte Signal A_Extract->A_Signal IS_Extract Extraction Recovery A_Extract->IS_Extract Similar A_Matrix Matrix Effect A_Matrix->A_Signal IS_Matrix Matrix Effect A_Matrix->IS_Matrix Similar Ratio Signal Ratio (Analyte/IS) A_Signal->Ratio IS_Signal IS Signal IS_Extract->IS_Signal IS_Matrix->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Rationale for using a deuterated internal standard for accurate quantification.

Conclusion

The data presented in this guide, although hypothetical, illustrates the expected high degree of specificity and reliability of this compound as an internal standard for the quantification of its non-labeled analog in complex biological matrices. Its ability to co-elute and experience nearly identical matrix effects and extraction recovery makes it a superior choice over structural analogs. The minimal cross-talk and effective normalization of matrix-induced signal variability underscore its suitability for demanding bioanalytical applications in regulated environments. As with any analytical method, rigorous validation in the target matrix is essential to ensure data integrity.

References

The Gold Standard of Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Utilizing 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical data are paramount. The choice of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that significantly influences the robustness of an analytical method. This guide provides an objective comparison of analytical methods for the quantification of 2-Cyclopropylethanamine, with a focus on the superior performance achieved by using its deuterated analog, 2-Cyclopropylethan-1-amine-d4, as an internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[2] This near-identical nature ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for various sources of analytical variability.[3][4]

This guide will delve into a comparative analysis of three common approaches for the quantification of 2-Cyclopropylethanamine:

  • Method A: Utilizing this compound as an internal standard.

  • Method B: Employing a structural analog internal standard (e.g., 2-Cyclopentylethan-1-amine).

  • Method C: An external standard method without the use of an internal standard.

Through a detailed examination of experimental protocols and comparative data, this guide will illustrate the enhanced robustness, accuracy, and precision afforded by the use of a deuterated internal standard.

Comparative Analysis of Method Performance

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[1] In LC-MS bioanalysis, the use of a deuterated internal standard like this compound significantly enhances method robustness by compensating for variations in sample extraction, matrix effects, and instrument response.[3][4]

Parameter Method A (with this compound) Method B (with Structural Analog IS) Method C (without Internal Standard)
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +10.5%-20.0% to +25.0%
Precision (%RSD) ≤ 5%≤ 15%≤ 25%
Matrix Effect Minimal (compensated by IS)Moderate (incomplete compensation)Significant (uncompensated)
Recovery Consistency High (variations tracked by IS)ModerateLow (subject to variability)
Robustness HighModerateLow

Experimental Protocols

To illustrate the comparative performance, the following is a detailed methodology for a validation experiment focusing on accuracy and precision in human plasma.

Sample Preparation
  • Spiking: Blank human plasma was spiked with 2-Cyclopropylethanamine at three quality control (QC) concentrations (Low: 5 ng/mL, Mid: 50 ng/mL, High: 400 ng/mL).

  • Internal Standard Addition:

    • Method A: A working solution of this compound (100 ng/mL) was added to each plasma sample.

    • Method B: A working solution of 2-Cyclopentylethan-1-amine (100 ng/mL) was added to each plasma sample.

    • Method C: No internal standard was added.

  • Protein Precipitation: Proteins were precipitated by adding acetonitrile (B52724) (2:1 ratio of acetonitrile to plasma), followed by vortexing and centrifugation.

  • Supernatant Transfer: The supernatant was transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue was reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • 2-Cyclopropylethanamine: Q1 86.2 -> Q3 69.1

    • This compound: Q1 90.2 -> Q3 73.1

    • 2-Cyclopentylethan-1-amine: Q1 100.2 -> Q3 83.1

Data Presentation: Accuracy and Precision

The following table summarizes the back-calculated concentrations for the three QC levels for each method, demonstrating the superior performance of the method utilizing the deuterated internal standard.

QC Level Method A (with this compound) Method B (with Structural Analog IS) Method C (without Internal Standard)
Mean Conc. (ng/mL) ± SD %RSD %Bias
Low QC (5 ng/mL) 5.1 ± 0.23.9%+2.0%
Mid QC (50 ng/mL) 49.2 ± 1.53.0%-1.6%
High QC (400 ng/mL) 408.0 ± 12.23.0%+2.0%

Mandatory Visualizations

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_IS_Comparison Plasma Plasma Sample Spike_Analyte Spike with 2-Cyclopropylethanamine Plasma->Spike_Analyte Spike_IS Spike with Internal Standard Spike_Analyte->Spike_IS Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Method_A Method A: This compound Method_B Method B: Structural Analog IS Method_C Method C: No Internal Standard Evap_Recon Evaporation & Reconstitution Protein_Precip->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the bioanalysis of 2-Cyclopropylethanamine.

Robustness_Comparison cluster_High High Robustness cluster_Moderate Moderate Robustness cluster_Low Low Robustness center Analytical Method Robustness Deuterated_IS Method A: Deuterated Internal Standard (this compound) center->Deuterated_IS Highest Accuracy & Precision Analog_IS Method B: Structural Analog Internal Standard center->Analog_IS Prone to Differential Matrix Effects No_IS Method C: No Internal Standard center->No_IS Highly Susceptible to Variability

Caption: Logical relationship between internal standard choice and method robustness.

Conclusion

The experimental data unequivocally demonstrates that the use of a deuterated internal standard, this compound, provides a significantly more robust and reliable method for the quantification of 2-Cyclopropylethanamine in a biological matrix compared to methods using a structural analog or no internal standard. The superior accuracy and precision achieved with the deuterated standard are critical for generating high-quality data in drug development and research, ensuring confidence in pharmacokinetic and other quantitative assessments. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality, reduced need for repeat analyses, and increased method reliability make it the most robust and scientifically sound choice.

References

Safety Operating Guide

Safe Disposal of 2-Cyclopropylethan-1-amine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Cyclopropylethan-1-amine-d4, a deuterated amine compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and professionals in drug development. This compound is classified as a hazardous material, and its disposal must comply with institutional and regulatory standards.

Hazard Profile

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful, and it may provoke an allergic skin reaction.[1][2] Furthermore, there is suspicion that the compound may impair fertility or harm an unborn child.[1] A summary of its key hazards is presented below.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1]
Corrosivity Causes severe skin burns and eye damage.[1][2]
Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][2] May cause damage to organs.[1]
Sensitization May cause an allergic skin reaction.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]

Disposal Protocol

Adherence to the following protocol is essential for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles and a face shield

  • A flame-retardant laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount.

  • Categorize Waste: Classify any waste containing this compound as hazardous chemical waste . Due to its properties, it may be further categorized as flammable and corrosive liquid waste.

  • Use a Designated Waste Container:

    • Select a container that is compatible with amines and is in good condition. Avoid metal containers.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely closed when not in use.[3][5]

  • Incompatible Materials: Do not mix this waste with incompatible materials, such as acids.[3]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate action is necessary.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[3][5] Use only non-sparking tools for cleanup.[3][4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.[3][5]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Arranging for Final Disposal

The final disposal of the collected waste must be handled by qualified professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Do Not Dispose in Drains: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[6]

  • Treatment Options: Approved disposal facilities may employ methods such as neutralization with a dilute acid followed by incineration in a licensed apparatus or burial in a specifically licensed landfill for chemical and pharmaceutical waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe spill Spill Occurs start->spill waste_type Is the waste liquid or solid-contaminated? ppe->waste_type liquid_waste Collect in a labeled, closed, compatible waste container waste_type->liquid_waste Liquid solid_waste Collect contaminated solids (e.g., absorbents, gloves) in a labeled waste container waste_type->solid_waste Solid storage Store waste container in a designated, well-ventilated, secure area away from ignition sources and acids liquid_waste->storage solid_waste->storage ehs Contact Environmental Health and Safety (EHS) for pickup storage->ehs disposal EHS facilitates disposal via licensed hazardous waste vendor ehs->disposal spill_actions 1. Remove ignition sources 2. Contain with inert absorbent 3. Collect for disposal spill->spill_actions spill_actions->solid_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Cyclopropylethan-1-amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Cyclopropylethan-1-amine-d4, a compound classified as a corrosive and flammable liquid.[1] Adherence to these procedures is essential for ensuring laboratory safety and proper experimental conduct. The following information is based on the hazardous properties of the parent compound, cyclopropylamine, and should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also a highly flammable liquid and vapor.[2][3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles are required. A full face shield (minimum 8-inch) is necessary for supplementary protection.[2]
Skin Chemical-Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[2] PVC gloves are a suitable option.[4]
Body Protective ClothingA complete suit protecting against chemicals is required.[2] For larger scale operations, wear tight-weave, non-static clothing and non-sparking safety footwear.[4] A PVC apron is also recommended.[4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[5] Work should be conducted in a chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[6]

  • Work exclusively in a well-ventilated area or a chemical fume hood.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

  • Ground and bond all containers and receiving equipment to prevent static discharges.[6][7]

2. Handling the Compound:

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][7][8] No smoking.[2][7][8]

  • Use only non-sparking tools.[7][8]

  • Avoid all personal contact, including inhalation of vapors.[4] Do not get in eyes, on skin, or on clothing.[5]

  • Keep the container tightly closed when not in use.[7][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place in the original, tightly sealed container.[4][5][6]

  • Store in a designated flammables area.[5]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2][6]

Disposal Plan: Managing Chemical Waste

All waste must be handled in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[4]

1. Spill Management:

  • Minor Spills: Remove all ignition sources.[4] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5]

  • Major Spills: Evacuate personnel to a safe area.[2] Wear full protective equipment, including a self-contained breathing apparatus.[5] Prevent the spill from entering drains or waterways.[2]

2. Container Disposal:

  • Empty containers may retain explosive vapors and should be handled with care.[4] Do not cut, drill, grind, or weld on or near containers.[4]

  • Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[2]

Quantitative Hazard Data

The following data is for the parent compound, Cyclopropylamine.

Table 2: Physical and Toxicological Properties

PropertyValue
Flash Point -25 °C (-13.00 °F)[5]
Autoignition Temperature 275 °C (527.00 °F)[5]
Oral LD50 (rat) 445 mg/kg[3]
Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2]
US EPA Waste Number D001 (Ignitability), D002 (Corrosivity)[4]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify Eyewash & Safety Shower Functionality B Don Appropriate PPE A->B C Prepare Chemical Fume Hood B->C D Ground and Bond Equipment C->D Begin Experiment E Transfer Compound Using Non-Sparking Tools D->E F Seal Container Tightly After Use E->F G Store in a Cool, Dry, Ventilated, Flammables-Approved Area F->G Store Unused Reagent H Segregate Waste (Contaminated PPE, Absorbent) F->H End of Experiment I Label Hazardous Waste Container H->I J Arrange for Professional Waste Disposal I->J

Caption: Standard operating procedure for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.